Archaeosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQXWCOMFJRLS-RPKMEZRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318234 | |
| Record name | Archaeosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148608-52-0 | |
| Record name | Archaeosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Archaeosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Archaeosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G*), a hypermodified nucleoside, is a hallmark of the archaeal domain of life. Found almost universally at position 15 in the D-loop of archaeal transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA structure, particularly in thermophilic organisms.[1] Its unique 7-formamidino-7-deazaguanosine structure imparts a positive charge that is thought to enhance the tertiary interactions within the tRNA molecule, contributing to its stability at extreme temperatures.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, details its biosynthetic pathway, and presents detailed experimental protocols for its isolation, analysis, and enzymatic synthesis. This document is intended to serve as a valuable resource for researchers studying tRNA modification, archaeal biology, and for professionals in drug development exploring novel enzymatic targets.
Chemical Structure and Properties of this compound
This compound is a derivative of guanosine, specifically a 7-deazaguanosine (B17050) that is further modified with a formamidine (B1211174) group at the 7-position.[2] This modification is introduced post-transcriptionally into tRNA molecules.
Data Presentation
The key chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| Preferred IUPAC Name | 7-Carbaguanosine-7-carboximidamide |
| Systematic IUPAC Name | 2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide[1] |
| Common Name | 7-formamidino-7-deazaguanosine[1] |
| Chemical Formula | C₁₂H₁₆N₆O₅[1] |
| Molar Mass | 324.29 g/mol |
| SMILES String | C1=C(C2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(NC2=O)N)C(=N)N[1] |
| CAS Number | 148608-52-0[1] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs on the tRNA polynucleotide chain. The pathway in Euryarchaeota is particularly well-characterized.[2][3] It begins with the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.[4]
Caption: Biosynthetic pathway of this compound in Euryarchaeota.
Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and synthesis of this compound-containing tRNA.
Protocol 1: Isolation of Total tRNA from Thermococcus kodakarensis
This protocol is adapted from methodologies used for total RNA extraction from thermophilic archaea.[5][6]
-
Cell Culture and Harvest : Culture T. kodakarensis cells under appropriate anaerobic conditions at 85°C. Harvest approximately 2.0 g of cells by centrifugation.
-
Lysis and RNA Extraction :
-
Resuspend the cell pellet in a suitable buffer.
-
Perform total RNA extraction using a guanidinium (B1211019) thiocyanate-phenol-chloroform-based reagent like Isogen II, following the manufacturer’s protocol.[5] This method effectively lyses cells and inactivates the highly stable RNases found in thermophiles.
-
-
Initial RNA Purification :
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and contaminants.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
-
tRNA Fraction Purification :
-
To separate the tRNA fraction from larger rRNA and mRNA, subject the total RNA to polyacrylamide gel electrophoresis (PAGE) using a 10% gel containing 7 M urea.[5]
-
Visualize the RNA bands (e.g., by UV shadowing) and excise the band corresponding to tRNA (typically migrating around 70-90 nucleotides).
-
Elute the tRNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 50 mM KOAc, 200 mM KCl, pH 7.5) overnight at 4°C.[7]
-
Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Quantify the yield using UV spectrophotometry at 260 nm.
-
Protocol 2: Purification of this compound-containing tRNA by Solid-Phase DNA Probe Hybridization
This method allows for the specific isolation of a tRNA species of interest from the total tRNA pool.[8][9][10]
-
Probe Design and Preparation :
-
Design a biotinylated DNA oligonucleotide (approx. 20-25 bases) that is complementary to a unique region of the target tRNA containing this compound (e.g., the anticodon loop or T-loop).[5]
-
Prepare the solid-phase resin by incubating Streptavidin Sepharose resin with the biotinylated DNA probe solution for 10-15 minutes at room temperature.[8]
-
-
Hybridization :
-
Prepare a hybridization buffer suitable for thermostable tRNA. A typical 2x buffer contains 20 mM Tris-HCl (pH 7.6) and 1.8 M Tetramethylammonium Chloride (TMA-Cl), which minimizes the effect of GC content on hybridization temperature.[8][9]
-
Dissolve the total tRNA fraction in the hybridization buffer. Heat the solution to denature the tRNA, then add it to the DNA probe-immobilized resin.
-
Incubate at an optimized temperature (e.g., 65°C) for 10-30 minutes to allow specific hybridization.[9]
-
-
Washing :
-
Wash the resin multiple times with a washing buffer (e.g., 20 mM Tris-HCl, pH 7.6) to remove non-specifically bound tRNAs.[9] Monitor the A260 of the wash fractions until it returns to baseline.
-
-
Elution :
-
Elute the purified target tRNA from the resin by heating the column in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.6) to a temperature above the melting point of the tRNA-DNA hybrid.[8]
-
Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Assess purity via PAGE.
-
Protocol 3: HPLC-MS/MS Analysis of this compound
This protocol describes the analysis of the nucleoside composition of purified tRNA.
-
tRNA Digestion to Nucleosides :
-
To 5-10 µg of purified tRNA in a clean microfuge tube, add a digestion cocktail containing Nuclease P1 and bacterial alkaline phosphatase or a similar enzyme mix.[11]
-
Incubate at 37°C for at least 2 hours (or overnight) to ensure complete digestion of the tRNA into its constituent nucleosides.[11]
-
Inactivate the enzymes by heating at 95°C for 5 minutes.[11]
-
Filter the resulting nucleoside solution through a 0.22 µm filter to remove any particulate matter before analysis.[11]
-
-
HPLC Separation :
-
Column : Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Run a linear gradient from 0-40% Mobile Phase B over approximately 30 minutes at a flow rate of 0.2 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Detection :
-
Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The mass transition for this compound can be set based on its protonated molecular ion [M+H]⁺ and characteristic fragment ions. For this compound (m/z 325.1), a common transition is to the protonated base (m/z 193.1).
-
Protocol 4: In Vitro Enzymatic Synthesis of this compound
This process involves the recombinant production of the necessary enzymes followed by the enzymatic modification of an in vitro transcribed tRNA.
-
Recombinant Enzyme Expression and Purification (e.g., His-tagged ArcS) :
-
Expression : Transform E. coli (e.g., BL21(DE3) strain) with an expression vector (e.g., pET series) containing the gene for a His-tagged archaeal ArcS. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis : Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Purification : Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the purified His-tagged ArcS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verify protein purity by SDS-PAGE and determine the concentration. Dialyze the protein into a suitable storage buffer.
-
-
In Vitro tRNA Modification Reaction :
-
Substrate Preparation : Prepare an in vitro transcribed tRNA substrate that lacks modifications. This tRNA must first be modified with preQ₀ using purified ArcTGT enzyme in a separate reaction containing the tRNA transcript, preQ₀, and appropriate buffer. Purify the resulting preQ₀-tRNA.
-
This compound Synthesis Reaction : Set up the reaction in a buffer containing HEPES, MgCl₂, and DTT.
-
Add the preQ₀-tRNA substrate, purified ArcS enzyme, L-lysine, and S-adenosyl-L-methionine (SAM). If using the ArcS-RaSEA complex, ensure both purified components are present.[2]
-
Incubate the reaction at a temperature optimal for the enzyme's activity (e.g., 60-70°C for enzymes from thermophiles) for 1-2 hours.
-
Stop the reaction and purify the modified this compound-tRNA by phenol-chloroform extraction and ethanol precipitation.
-
Confirm the successful modification to this compound using the HPLC-MS/MS protocol described above.
-
References
- 1. youtube.com [youtube.com]
- 2. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved solid-phase DNA probe method for tRNA purification: large-scale preparation and alteration of DNA fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Archaeal tRNA: A Technical Guide to the Function of Archaeosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G*), a hypermodified guanosine (B1672433) analog, is a distinctive feature of archaeal transfer RNA (tRNA), ubiquitously located at position 15 in the dihydrouridine (D)-loop.[1][2] This unique modification, absent in bacteria and eukaryotes, plays a pivotal role in the structural integrity and function of tRNA, particularly under the extreme environmental conditions that many archaea inhabit.[3][4] This technical guide provides an in-depth exploration of the multifaceted functions of this compound, its intricate biosynthesis, and its profound implications for the archaeal translational machinery. We present a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways, to serve as a valuable resource for researchers in the fields of molecular biology, microbiology, and drug development.
The Core Functions of this compound in Archaeal tRNA
This compound's strategic placement at position 15, a critical nexus for tRNA tertiary structure, underscores its fundamental importance. Its primary functions can be categorized as follows:
Structural Stabilization of tRNA
The most well-documented function of this compound is its contribution to the thermal stability of tRNA.[3][4] This is particularly crucial for hyperthermophilic archaea, which thrive at temperatures that would denature standard nucleic acid structures. The formamidine (B1211174) group at the 7-position of the 7-deazaguanosine (B17050) core of this compound carries a positive charge, which is thought to stabilize the tRNA's L-shaped tertiary structure through electrostatic interactions with the negatively charged phosphate (B84403) backbone.[5] This stabilization is achieved through the reinforcement of the Levitt base pair, a tertiary interaction between position 15 of the D-loop and position 48 of the variable loop.[6]
The loss of this compound in the hyperthermophilic archaeon Thermococcus kodakarensis results in a pronounced temperature-sensitive phenotype, highlighting its critical role in thermal adaptation.[7][8] In contrast, the absence of this compound in the mesophilic archaeon Methanosarcina mazei does not produce a detectable phenotype under standard growth conditions, suggesting its role is most prominent in extremophiles.[7][8]
Role in Translational Fidelity and Efficiency
While the primary role of this compound appears to be structural, its influence extends to the accuracy and efficiency of protein synthesis. By ensuring the correct folding and stability of the tRNA molecule, this compound indirectly contributes to translational fidelity. A stable tRNA structure is essential for proper interaction with the ribosome and aminoacyl-tRNA synthetases. While modifications in the anticodon loop, such as queuosine (B110006) in bacteria and eukaryotes, directly modulate codon-anticodon interactions, this compound's position in the tRNA body suggests a more global role in maintaining the molecule's conformational integrity for accurate decoding.[9][10]
Quantitative Data on this compound Function
The impact of this compound on tRNA stability and the kinetics of its biosynthetic enzymes have been quantitatively assessed in several studies. The following tables summarize key findings.
Table 1: Effect of this compound on tRNA Thermal Stability
| tRNA Species | Organism | Modification Status | Melting Temperature (Tm) (°C) | ΔTm (°C) | Reference |
| tRNAGln transcript | Thermococcus kodakarensis | Unmodified | Not specified | - | [11] |
| tRNAGln transcript | Thermococcus kodakarensis | This compound (G+) | Increased | Not specified | [11] |
| tRNAMet | Pyrococcus occultum | Fully Modified (including 2'-O-methylations) | >100 | >20 (compared to unmodified transcript) | [12] |
| General tRNA | Thermus thermophilus | m5s2U54 modification | >85 | >3 | [12][13] |
Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| tRNA-guanine transglycosylase (ArcTGT) | Escherichia coli (homolog) | tRNA | Not specified | Not specified | [14] |
| tRNA-guanine transglycosylase (ArcTGT) | Escherichia coli (homolog) | Guanine | Not specified | Not specified | [14] |
| This compound Synthase (ArcS) | Thermococcus kodakarensis | L-lysine | Not specified | Not specified | [15] |
| This compound Synthase (ArcS) | Thermococcus kodakarensis | tRNA-preQ0 | Not specified | Not specified | [15] |
Note: The provided search results indicate that kinetic parameters for ArcTGT and ArcS have been determined, but specific Km and kcat values were not explicitly stated in the abstracts. Further review of the full-text articles is recommended for these specific data points.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Purification of tRNA from Archaea
Objective: To isolate total tRNA from archaeal cells for subsequent analysis.
Materials:
-
Archaeal cell pellet
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
DEPC-treated water
-
Chromatography columns (e.g., DEAE-cellulose, size-exclusion) or specialized kits (e.g., MoBio kits).[16]
Protocol:
-
Resuspend the archaeal cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, French press).
-
Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform:isoamyl alcohol to remove proteins and lipids. Centrifuge to separate the phases and collect the aqueous phase containing RNA.
-
Precipitate the total RNA from the aqueous phase by adding isopropanol and incubating at -20°C.
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the RNA pellet in DEPC-treated water.
-
To isolate tRNA from other RNA species, use chromatographic methods such as DEAE-cellulose chromatography or size-exclusion chromatography. Alternatively, commercial kits designed for small RNA purification can be used.[16] For purification of specific tRNA species, a hybridization-based method using immobilized oligonucleotide probes can be employed.[17]
HPLC Analysis of Modified Nucleosides
Objective: To identify and quantify this compound and its precursors in a tRNA sample.[7][8]
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase buffers (e.g., ammonium (B1175870) acetate, acetonitrile (B52724) gradient)
-
Nucleoside standards (including this compound and preQ0)
Protocol:
-
Digest the purified tRNA to nucleosides by incubating with nuclease P1.
-
Dephosphorylate the resulting nucleotide monophosphates by adding bacterial alkaline phosphatase and incubating further.
-
Filter the sample to remove enzymes.
-
Inject the nucleoside mixture into the HPLC system.
-
Separate the nucleosides using a reverse-phase C18 column with a suitable gradient of mobile phase buffers.
-
Detect the nucleosides by monitoring the UV absorbance at 260 nm.
-
Identify and quantify this compound and its precursors by comparing their retention times and peak areas to those of known standards. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS).[9]
In Vitro Transcription of tRNA
Objective: To synthesize unmodified tRNA transcripts for use in modification assays or as controls.[18][19]
Materials:
-
Linearized plasmid DNA containing the tRNA gene under a T7 promoter
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
DNase I
-
Urea-PAGE gels
Protocol:
-
Set up the transcription reaction by combining the linearized DNA template, T7 RNA polymerase, NTPs, and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction mixture with DNase I to remove the DNA template.
-
Purify the transcribed tRNA using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).
-
Excise the band corresponding to the tRNA and elute the RNA from the gel slice.
-
Precipitate the purified tRNA with ethanol and resuspend it in nuclease-free water.
Ribosome Binding Assay (Filter Binding)
Objective: To assess the ability of this compound-modified or unmodified tRNA to bind to the ribosome.[20][21]
Materials:
-
Purified ribosomes
-
Radiolabeled tRNA (modified or unmodified)
-
mRNA with a codon corresponding to the tRNA
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose filters (0.45 µm)
-
Vacuum filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Incubate the radiolabeled tRNA with ribosomes and mRNA in the binding buffer to allow the formation of the tRNA-ribosome-mRNA complex.
-
Filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosome and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.
-
Wash the filter with cold binding buffer to remove any non-specifically bound tRNA.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of tRNA bound to the ribosome.
Visualizing this compound-Related Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key molecular processes involving this compound.
This compound Biosynthesis Pathway
Caption: The biosynthesis of this compound in Euryarchaeota.
Role of this compound in tRNA Tertiary Structure
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC分析tRNA衍生核苷 [bio-protocol.org]
- 6. Two-step aminoacylation of tRNA without channeling in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 9. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of tRNA folding monitored by aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
The Role of Archaeosine in Enhancing tRNA Thermal Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a hallmark of archaeal transfer RNA (tRNA), exclusively found at position 15 in the dihydrouridine (D) loop. This modification plays a crucial role in the structural integrity and thermal stability of tRNA, particularly in thermophilic archaea that thrive in high-temperature environments. This technical guide provides an in-depth exploration of the biochemical role of this compound, its biosynthesis, and its impact on tRNA thermodynamics. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in RNA biology, extremophile biochemistry, and drug development.
Introduction
Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into amino acid sequences. Their precise three-dimensional structure is paramount for their function. In Archaea, tRNAs possess a unique modification, this compound (7-formamidino-7-deazaguanosine), at position 15.[1] This modification is critical for maintaining the canonical L-shaped structure of tRNA at elevated temperatures, a feature essential for the survival of hyperthermophilic organisms. The loss of this compound has been shown to result in a temperature-sensitive phenotype in the hyperthermophilic archaeon Thermococcus kodakarensis, underscoring its importance in thermal adaptation.[2][3][4] This guide delves into the molecular mechanisms by which this compound imparts thermal stability, the intricate enzymatic pathway responsible for its synthesis, and the experimental approaches used to study this fascinating RNA modification.
The Biochemical Structure and Mechanism of this compound-Mediated Thermal Stability
This compound is a 7-deazaguanosine (B17050) derivative characterized by a formamidine (B1211174) group at the C7 position.[1] This modification is strategically located at position 15 within the D-loop of archaeal tRNAs.[5][6] The stabilizing effect of this compound is attributed to two primary mechanisms:
-
Strengthening the Levitt Base Pair: this compound at position 15 forms a Levitt base pair with the universally conserved cytidine (B196190) at position 48 (G15-C48) in the variable loop. The positively charged formamidine group of this compound is proposed to enhance the electrostatic interactions with the phosphate (B84403) backbone, thereby strengthening this crucial tertiary interaction that helps maintain the L-shaped tRNA structure.[2]
-
Increased Rigidity: The presence of this compound contributes to the overall rigidity of the tRNA molecule, making it more resistant to thermal denaturation.
The this compound Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that begins with GTP and culminates in the modification of tRNA at position 15. The pathway can be broadly divided into two stages: the synthesis of the precursor preQ₀ (7-cyano-7-deazaguanine) and its subsequent conversion to this compound on the tRNA molecule.
The key enzymes involved in this pathway are:
-
GTP Cyclohydrolase I (GCH-I): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.
-
6-pyruvoyltetrahydropterin synthase (QueD): Involved in the subsequent conversion steps.
-
7-carboxy-7-deazaguanine synthase (QueE): Catalyzes a key step in the formation of the 7-deazaguanine (B613801) core.
-
preQ₀ synthase (QueC): Catalyzes the final step in the synthesis of preQ₀.
-
tRNA-guanine transglycosylase (ArcTGT): This enzyme excises the guanine (B1146940) base at position 15 of the tRNA and inserts the preQ₀ base.[5][6]
-
This compound Synthase (ArcS) and RaSEA: In Euryarchaeota, a complex of ArcS and a radical S-adenosylmethionine (SAM) enzyme called RaSEA catalyzes the final conversion of preQ₀-tRNA to this compound-tRNA.[7][8] In Crenarchaeota, other enzymes such as QueF-like and GAT-QueC perform this function.[9]
Below is a diagram illustrating the this compound biosynthesis pathway in Euryarchaeota.
Quantitative Data on Thermal Stability
The presence of this compound significantly enhances the thermal stability of tRNA. This is quantified by an increase in the melting temperature (Tm), the temperature at which 50% of the tRNA molecules are denatured.
| tRNA Species | Modification Status at Position 15 | Melting Temperature (Tm) in T. kodakarensis | Reference |
| In vitro transcribed tRNAGln | Unmodified (Guanosine) | ~84 °C | [10] |
| In vitro transcribed tRNAGln | preQ₀ | ~88 °C | [10] |
| In vitro transcribed tRNAGln | This compound (G+) | ~89 °C | [10] |
| Native tRNA pool | Wild-type (with this compound) | Higher than mutants lacking this compound | [3] |
| Native tRNA pool | ΔarcS mutant (preQ₀) | Lower than wild-type | [3] |
| Native tRNA pool | ΔtgtA mutant (Guanosine) | Lower than wild-type | [3] |
Note: The stabilizing effect of this compound is most pronounced in in vitro transcribed tRNA which lacks other modifications, suggesting its critical role in the early stages of tRNA folding and maturation.[11][12][13]
Experimental Protocols
In Vitro Transcription of tRNA
This protocol outlines the generation of unmodified tRNA transcripts for use in comparative thermal stability studies.
Materials:
-
Linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
RNase inhibitor.
-
NTPs (ATP, GTP, CTP, UTP).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT).[9]
-
DNase I.
-
Urea-PAGE supplies.
Procedure:
-
Set up the transcription reaction by combining the transcription buffer, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction mixture with DNase I to remove the DNA template.
-
Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
-
Elute the tRNA from the gel slice and precipitate with ethanol.
-
Resuspend the purified tRNA in RNase-free water.
Purification of Native tRNA from Thermophiles
This protocol describes the isolation of fully modified tRNA from thermophilic archaea.
Materials:
-
Cell pellet of the thermophilic archaeon.
-
Lysis buffer (e.g., Tris-HCl, EDTA).
-
Phenol:chloroform:isoamyl alcohol.
-
Isopropanol and ethanol.
-
Anion-exchange chromatography columns.
Procedure:
-
Lyse the archaeal cells using enzymatic digestion and/or mechanical disruption.
-
Perform a phenol:chloroform extraction to remove proteins and lipids.
-
Precipitate the total RNA from the aqueous phase with isopropanol.
-
Resuspend the RNA pellet and enrich for tRNA using anion-exchange chromatography.
-
Further purify specific tRNA species if desired using methods like solid-phase DNA probe hybridization.[14]
Thermal Denaturation of tRNA using UV-Vis Spectrophotometry
This protocol details the determination of tRNA melting temperature (Tm) by monitoring the change in UV absorbance with temperature.
Materials:
-
Purified tRNA (modified and unmodified).
-
Melting buffer (e.g., 10 mM sodium cacodylate pH 7.0, 100 mM NaCl, with varying concentrations of MgCl₂).[10]
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Prepare tRNA samples in the melting buffer at a known concentration.
-
Place the samples in quartz cuvettes in the spectrophotometer.
-
Equilibrate the samples at a low starting temperature (e.g., 25°C).
-
Slowly increase the temperature at a constant rate (e.g., 1°C/minute) up to a high temperature (e.g., 95°C).
-
Monitor the absorbance at 260 nm throughout the temperature ramp.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the melting curve (the peak of the first derivative plot).
Enzymatic Assay for this compound Synthase (ArcS)
This is a general protocol for assaying the activity of ArcS, which catalyzes the final step in this compound biosynthesis in many archaea.
Materials:
-
Purified ArcS enzyme.
-
preQ₀-modified tRNA substrate.
-
For the ArcS/RaSEA complex, L-lysine and S-adenosylmethionine (SAM). For other ArcS enzymes, a suitable amine donor (e.g., glutamine).
-
Assay buffer (e.g., HEPES buffer with MgCl₂ and KCl).
-
Method for detecting product formation (e.g., HPLC, mass spectrometry).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, preQ₀-tRNA, and the necessary co-substrates (lysine, SAM, or glutamine).
-
Initiate the reaction by adding the purified ArcS enzyme (or ArcS/RaSEA complex).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., for thermophilic enzymes, this could be >60°C).
-
Stop the reaction at various time points by heat inactivation or addition of a quenching agent.
-
Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the resulting nucleosides by HPLC or mass spectrometry to quantify the formation of this compound.
Implications for Drug Development
The enzymes of the this compound biosynthesis pathway, being unique to Archaea, represent potential targets for the development of novel antimicrobial agents. Inhibitors designed to target enzymes like ArcTGT or ArcS could disrupt tRNA maturation and consequently inhibit the growth of pathogenic archaea. Furthermore, understanding the principles of RNA stabilization by modifications like this compound can inform the design of thermostable RNA molecules for various biotechnological and therapeutic applications, such as RNA-based vaccines and diagnostics.
Conclusion
This compound is a vital tRNA modification in Archaea that confers significant thermal stability, a critical adaptation for life in extreme environments. Its biosynthesis is a complex and fascinating enzymatic pathway. The study of this compound not only provides fundamental insights into the strategies employed by extremophiles to maintain the integrity of their cellular machinery but also opens up new avenues for the development of novel therapeutics and biotechnological tools. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this unique modified nucleoside.
References
- 1. rsc.org [rsc.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Archaeosine Biosynthesis Pathway in Euryarchaeota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a signature modification found in the transfer RNA (tRNA) of most Euryarchaeota and Crenarchaeota. Located at position 15 in the D-loop of tRNA, a site not typically modified in Bacteria or Eukarya, this compound plays a critical role in maintaining the structural integrity and stability of tRNA, particularly in extremophilic archaea that thrive in high-temperature environments. The presence of a positively charged formamidine (B1211174) group on the 7-deazaguanosine (B17050) core of this compound is thought to contribute to electrostatic interactions with the phosphate (B84403) backbone, thereby stabilizing the L-shaped tertiary structure of tRNA. This stabilization is crucial for proper tRNA function in protein synthesis.
The biosynthesis of this compound is a multi-step enzymatic pathway that begins with the pre-synthesis of a precursor base, 7-cyano-7-deazaguanine (preQ₀), which is then incorporated into the tRNA backbone and further modified. This pathway presents a unique target for antimicrobial drug development, as it is essential for the survival of many archaea and is absent in humans. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Euryarchaeota, detailing the enzymes involved, their kinetics, and the experimental protocols used to study this fascinating pathway.
The this compound Biosynthesis Pathway in Euryarchaeota
The biosynthesis of this compound in Euryarchaeota can be broadly divided into three main stages:
-
Synthesis of the preQ₀ base: This initial stage involves the conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ₀).
-
Incorporation of preQ₀ into tRNA: The preQ₀ base is then exchanged with the guanine (B1146940) at position 15 of the tRNA molecule.
-
Conversion of preQ₀-tRNA to this compound-tRNA: The final stage involves a complex series of reactions to modify the preQ₀ moiety into the final this compound structure.
Figure 1: Overview of the this compound Biosynthesis Pathway in Euryarchaeota.
Key Enzymes in the Pathway
The core of the this compound biosynthesis pathway in Euryarchaeota is catalyzed by three key enzymes:
-
This compound tRNA-guanine transglycosylase (ArcTGT): This enzyme catalyzes the exchange of guanine at position 15 of tRNA with the pre-synthesized preQ₀ base.
-
This compound Synthase (ArcS): ArcS is a versatile enzyme that, in Euryarchaeota, functions as a lysine-tRNA ligase, attaching L-lysine to the preQ₀ moiety on the tRNA.
-
Radical SAM enzyme for this compound Formation (RaSEA): This recently discovered radical S-adenosyl-L-methionine (SAM) enzyme forms a complex with ArcS and catalyzes the final conversion of the lysine-adduct intermediate to this compound.
Quantitative Data on Enzyme Kinetics
Understanding the kinetic parameters of the enzymes in the this compound biosynthesis pathway is crucial for developing inhibitors and for in vitro reconstitution studies. The following tables summarize the available quantitative data for the key enzymes from various Euryarchaeota species.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ArcTGT | Pyrococcus horikoshii | tRNAVal | 0.23 | 0.018 | 7.8 x 104 | [1] |
| Guanine | 0.14 | - | - | [1] | ||
| ArcS | Thermococcus kodakarensis | L-lysine | 36 ± 4 | 0.043 ± 0.001 | 1.2 x 103 | [2] |
| tRNA(preQ₀15) | 0.19 ± 0.02 | 0.044 ± 0.001 | 2.3 x 105 | [2] | ||
| 5'P-preQ₀ | 2.1 ± 0.2 | 0.0028 ± 0.0001 | 1.3 x 103 | [2] |
Note: Kinetic data for RaSEA is not yet widely available in a standardized format.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.
Heterologous Expression and Purification of His-tagged this compound Biosynthesis Enzymes
This protocol describes the expression of His-tagged ArcTGT, ArcS, and RaSEA in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
Figure 2: General workflow for His-tagged protein purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Procedure:
-
Gene Cloning and Transformation: Clone the genes encoding ArcTGT, ArcS, and RaSEA into a His-tag expression vector. Transform the resulting plasmids into a suitable E. coli expression strain.
-
Protein Expression: Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Apply the cleared lysate to a column packed with Ni-NTA agarose resin pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with Elution Buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and determine its concentration using a protein assay (e.g., Bradford assay).
In Vitro Transcription of tRNA
This protocol describes the synthesis of tRNA transcripts for use in enzyme assays.
Materials:
-
Linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA polymerase
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
NTPs (ATP, GTP, CTP, UTP)
-
RNase inhibitor
-
DNase I
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, NTPs, linearized DNA template, and RNase inhibitor. Add T7 RNA polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercially available RNA purification kit.
-
Analysis: Analyze the purified tRNA on a denaturing polyacrylamide gel to verify its size and purity.
Enzyme Activity Assays
This assay measures the incorporation of a radiolabeled guanine analog into the tRNA.
Materials:
-
Purified ArcTGT
-
In vitro transcribed tRNA
-
[⁸-¹⁴C]Guanine
-
Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM MgCl₂, 5 mM DTT)
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, in vitro transcribed tRNA, and [⁸-¹⁴C]Guanine.
-
Initiate Reaction: Add purified ArcTGT to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles).
-
Quenching and Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). Precipitate the tRNA on ice.
-
Quantification: Collect the precipitated tRNA on a filter, wash with cold TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.
This assay monitors the conversion of preQ₀-tRNA to this compound-tRNA.
Figure 3: Workflow for the ArcS-RaSEA complex activity assay.
Materials:
-
Purified ArcS-RaSEA complex
-
preQ₀-modified tRNA (prepared by reacting tRNA with ArcTGT and preQ₀)
-
L-lysine
-
S-adenosyl-L-methionine (SAM)
-
Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Nuclease P1
-
Bacterial alkaline phosphatase
Procedure:
-
Reaction Setup: In an anaerobic environment (for RaSEA activity), combine the reaction buffer, preQ₀-tRNA, L-lysine, and SAM.
-
Initiate Reaction: Add the purified ArcS-RaSEA complex to start the reaction.
-
Incubation: Incubate at the optimal temperature.
-
tRNA Isolation: Stop the reaction and isolate the tRNA by phenol:chloroform extraction and ethanol precipitation.
-
Nucleoside Digestion: Digest the tRNA to nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.
-
Analysis: Analyze the resulting nucleoside mixture by HPLC or LC-MS/MS to detect and quantify the formation of this compound.
tRNA Digestion and Nucleoside Analysis by HPLC
This protocol details the preparation of tRNA for nucleoside analysis and the subsequent separation and detection by HPLC.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
tRNA Digestion: Incubate the purified tRNA with nuclease P1 to digest it into 5'-mononucleotides. Then, add bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.
-
Sample Preparation: Centrifuge the digestion mixture to pellet any undigested material. Filter the supernatant before injection into the HPLC.
-
HPLC Analysis: Inject the sample onto a C18 column. Elute the nucleosides using a gradient of ammonium acetate buffer and acetonitrile.
-
Detection and Quantification: Monitor the elution profile at 254 nm. Identify and quantify this compound and its precursors by comparing their retention times and peak areas to those of known standards.
Conclusion and Future Directions
The this compound biosynthesis pathway in Euryarchaeota is a complex and fascinating process that is essential for the survival of these organisms, particularly in extreme environments. The elucidation of the roles of ArcTGT, ArcS, and the radical SAM enzyme RaSEA has provided a near-complete picture of this pathway. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the enzymes of this pathway, their mechanisms, and their potential as targets for novel antimicrobial agents.
Future research in this area could focus on several key aspects:
-
Structural Biology: Determining the high-resolution structures of the enzymes, particularly the ArcS-RaSEA complex, will provide invaluable insights into their catalytic mechanisms and substrate recognition.
-
Inhibitor Screening: The development of high-throughput screening assays for the enzymes in this pathway will facilitate the discovery of potent and specific inhibitors.
-
Pathway Regulation: Investigating the regulatory mechanisms that control the expression and activity of the this compound biosynthesis genes will provide a more complete understanding of how archaea adapt to their environment.
-
Diversity of the Pathway: Further exploration of the this compound biosynthesis pathway in a wider range of archaeal species may reveal novel enzymatic activities and variations in the pathway.
By continuing to unravel the complexities of the this compound biosynthesis pathway, we can not only gain a deeper understanding of the fundamental biology of archaea but also pave the way for the development of new therapeutic strategies to combat archaeal-related diseases and for biotechnological applications.
References
- 1. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of enzyme kinetics using microscale steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes of Archaeosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a signature modification found at position 15 in the D-loop of transfer RNA (tRNA) in most archaea. This modification is crucial for maintaining the structural integrity of tRNA, particularly in extremophilic archaea, and its biosynthesis involves a unique set of enzymes that are distinct from the pathways for other modified nucleosides. This technical guide provides a comprehensive overview of the enzymes involved in this compound synthesis, detailing their roles, kinetic properties, and the experimental protocols used for their characterization. This information is of critical value to researchers in the fields of RNA biology, enzymology, and drug development, as these enzymes represent potential targets for novel antimicrobial agents targeting archaea.
Core Enzymes and Biosynthetic Pathways
The biosynthesis of this compound can be broadly divided into two main pathways, one predominantly found in Euryarchaeota and the other in Crenarchaeota. The initial steps leading to the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP are conserved and involve the enzymes FolE (GTP cyclohydrolase I), QueD, QueE, and QueC.[1] The divergence in the pathway occurs in the subsequent modification of tRNA.
Euryarchaeal Pathway
In most Euryarchaeota, the synthesis of this compound from preQ₀ proceeds via a two-step enzymatic process involving a tRNA-guanine transglycosylase and a complex of two other enzymes.[2][3]
-
This compound tRNA Guanine (B1146940) Transglycosylase (ArcTGT): This enzyme catalyzes the first committed step in the this compound pathway, where it exchanges the guanine base at position 15 of a target tRNA with the free base preQ₀.[2][4] This reaction occurs without cleavage of the tRNA phosphodiester backbone.
-
This compound Synthase (ArcS) and Radical SAM Enzyme for this compound Formation (RaSEA) Complex: Initially, ArcS was thought to directly convert preQ₀-tRNA to G+-tRNA.[5] However, recent studies have revealed a more complex mechanism involving a partnership with a radical S-adenosyl-L-methionine (SAM) enzyme, RaSEA.[3][4] The ArcS-RaSEA complex catalyzes the final two steps:
-
Lysine (B10760008) Transfer: ArcS, the α-subunit, transfers a lysine molecule to the cyano group of the preQ₀ base within the tRNA, forming a preQ₀-lysine adduct (q⁰kN-tRNA).[3][6]
-
Amidine Formation: RaSEA, the β-subunit, a radical SAM enzyme, then acts on the preQ₀-lysine adduct to form the final formamidine (B1211174) group of this compound, releasing lysine in the process.[3][4]
-
Crenarchaeal Pathway
Many species of Crenarchaeota lack a recognizable arcS gene and employ alternative enzymes to catalyze the final step of this compound synthesis.[7][8][9] Two main families of enzymes have been identified to fulfill this role:
-
GAT-QueC: This is a two-domain protein family. It comprises an N-terminal glutamine amidotransferase (GAT) domain of the class-II type, which provides the ammonia, and a C-terminal domain with homology to QueC, the enzyme that synthesizes preQ₀.[7][9]
-
QueF-like: This family of enzymes is homologous to the bacterial enzyme QueF, which is involved in the biosynthesis of queuosine. However, the archaeal QueF-like enzymes have been shown to catalyze the amidation of preQ₀ on the tRNA to form this compound, a different reaction from their bacterial counterparts.[7][8]
Quantitative Data on this compound Synthesis Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in this compound synthesis.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| ArcS | Thermococcus kodakarensis | L-Lysine | 40.9 ± 4.5 | - | - | [2] |
| ArcS | Thermococcus kodakarensis | tRNAPhe-preQ₀¹⁵ | 12.3 ± 3.2 | 0.0011 ± 0.0001 | 89 | [2] |
| ArcS | Thermococcus kodakarensis | T. kodakarensis tRNATrp-preQ₀ | 54.9 ± 12.1 | 0.00048 ± 0.00006 | 8.7 | [2] |
| ArcS | Thermococcus kodakarensis | 21 nt RNA fragment-preQ₀ | 10.1 ± 1.7 | 0.0023 ± 0.0002 | 228 | [2] |
| ArcS | Thermococcus kodakarensis | 64 nt RNA fragment-preQ₀ | 11.2 ± 2.1 | 0.0028 ± 0.0002 | 250 | [2] |
| ArcS | Thermococcus kodakarensis | 5'P-preQ₀ | 433.4 ± 73.1 | 0.0024 ± 0.0002 | 5.5 | [2] |
Note: Kinetic data for archaeal ArcTGT, RaSEA, GAT-QueC, and QueF-like enzymes are not yet available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymes of this compound synthesis.
Heterologous Expression and Purification of T. kodakarensis ArcTGT, ArcS, and ArcS-RaSEA Complex in E. coli
Objective: To produce and purify recombinant ArcTGT, ArcS, and the ArcS-RaSEA complex for in vitro assays.
Protocol:
-
Gene Cloning: The genes encoding ArcTGT, ArcS, and RaSEA from Thermococcus kodakarensis are amplified by PCR and cloned into suitable E. coli expression vectors (e.g., pET vectors) with an affinity tag (e.g., His₆-tag) to facilitate purification. For the ArcS-RaSEA complex, the genes for both subunits can be cloned into a single vector for co-expression.
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.
-
Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE. The concentration of the purified protein is determined using a spectrophotometer or a protein assay (e.g., Bradford assay).
In Vitro this compound tRNA Guanine Transglycosylase (ArcTGT) Assay
Objective: To measure the activity of ArcTGT in exchanging guanine for preQ₀ in a tRNA substrate.
Protocol:
-
Substrate Preparation: A tRNA transcript that serves as a substrate for ArcTGT (e.g., in vitro transcribed tRNA containing a guanine at position 15) is prepared. Radiolabeled [⁸-¹⁴C]guanine or a fluorescently labeled preQ₀ analog can be used for detection.
-
Reaction Mixture: The reaction mixture typically contains the purified ArcTGT enzyme, the tRNA substrate, and the free base (radiolabeled guanine for exchange reaction or preQ₀ for insertion reaction) in a suitable reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the enzyme (e.g., 60-70°C for enzymes from thermophiles) for a defined period.
-
Reaction Quenching and Product Analysis: The reaction is stopped by the addition of an equal volume of phenol/chloroform. The tRNA is precipitated from the aqueous phase with ethanol. The amount of incorporated radiolabeled guanine or preQ₀ is quantified by scintillation counting or fluorescence measurement, respectively. Alternatively, the reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.
In Vitro ArcS-RaSEA Complex Assay
Objective: To reconstitute the synthesis of this compound from preQ₀-tRNA and measure the activity of the ArcS-RaSEA complex.
Protocol:
-
Substrate Preparation: preQ₀-modified tRNA (q⁰N-tRNA) is prepared by incubating an in vitro transcribed tRNA with purified ArcTGT and preQ₀. The modified tRNA is then purified.
-
Reaction Mixture: The reaction is performed under anaerobic conditions. The reaction mixture contains the purified ArcS-RaSEA complex, the q⁰N-tRNA substrate, L-lysine, and S-adenosyl-L-methionine (SAM) in an anaerobic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, and a reducing agent like sodium dithionite).
-
Incubation: The reaction is initiated by the addition of the ArcS-RaSEA complex and incubated at the optimal temperature.
-
Product Analysis by LC-MS/MS: The reaction is quenched, and the tRNA is extracted and digested to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase). The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound (G+). Quantification can be achieved by comparing the peak area of G+ to that of an internal standard.
tRNA Digestion and Nucleoside Analysis by LC-MS/MS
Objective: To identify and quantify modified nucleosides, including this compound and its precursors, in a tRNA sample.
Protocol:
-
tRNA Isolation: Total tRNA is isolated from archaeal cells using standard RNA extraction methods (e.g., TRIzol reagent or column-based kits).
-
tRNA Digestion: The purified tRNA is completely digested to its constituent nucleosides by incubation with a mixture of nucleases, typically nuclease P1 followed by bacterial alkaline phosphatase, to remove the 3'-phosphate groups.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC). The eluent is directly coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the parent ion to a specific daughter ion for each nucleoside of interest (e.g., the transition of the protonated this compound molecule to its characteristic fragment ion).
-
Data Analysis: The peak areas of the detected nucleosides are integrated, and their concentrations are determined by comparison to a standard curve generated with known amounts of authentic nucleoside standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Euryarchaeal this compound biosynthesis pathway.
References
- 1. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QueF-Like, a Non-Homologous this compound Synthase from the Crenarchaeota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the this compound Synthase QueF-Like – Insights into Amidino Transfer and tRNA Recognition by the Tunnel Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A short and efficient synthesis of the tRNA nucleosides PreQ0 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
Unraveling the Genetic Control of Archaeosine Production in Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a distinctive feature of transfer RNA (tRNA) in the domain Archaea, where it is almost universally found at position 15 in the D-loop. This modification is crucial for tRNA stability, particularly in thermophilic archaea, and its intricate biosynthesis is governed by a fascinating and diverse set of enzymes and regulatory mechanisms. This technical guide provides an in-depth exploration of the genetic regulation of this compound production, presenting a synthesis of current knowledge on the biosynthetic pathways, the enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive overview of the core concepts.
Introduction to this compound and its Significance
This compound (G+) is a 7-deazaguanosine (B17050) derivative characterized by a formamidine (B1211174) group at the 7-position, a modification that imparts a positive charge.[1][2] This unique modification is introduced into tRNA post-transcriptionally and is located at position 15, a site not modified in Bacteria or Eukarya.[1][2] The presence of this compound is critical for the structural integrity and stability of archaeal tRNA.[1][2][3] Studies have shown that the loss of this compound in the hyperthermophilic archaeon Thermococcus kodakarensis leads to a temperature-sensitive phenotype, highlighting its importance for life at high temperatures.[1][2][3] This structural role is attributed to the electrostatic interactions between the positively charged formamidine group and the phosphate (B84403) backbone of the tRNA, which helps to stabilize the tertiary structure of the molecule.[1]
The this compound Biosynthetic Pathway: A Tale of Two Phyla
The biosynthesis of this compound is a multi-step enzymatic process that exhibits significant diversity between the two major archaeal phyla, Euryarchaeota and Crenarchaeota. The pathway begins with the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP, a process that involves the enzymes GTP cyclohydrolase I, QueD, QueE, and QueC.[4][5] From this common precursor, the pathways diverge.
The Euryarchaeal Pathway
In most Euryarchaeota, the biosynthesis of this compound proceeds through the following key steps:
-
preQ₀ Insertion: The enzyme archaeal tRNA-guanine transglycosylase (ArcTGT), encoded by the tgtA gene, catalyzes the exchange of the guanine (B1146940) at position 15 of the tRNA with the free base preQ₀.[4][6][7]
-
This compound Formation: The subsequent conversion of the preQ₀-modified tRNA to this compound-containing tRNA is a more complex process than initially understood. It involves a sophisticated enzymatic machinery:
-
This compound Synthase (ArcS): This enzyme was initially thought to directly convert preQ₀-tRNA to G+-tRNA.[4] However, recent studies have revealed a more intricate mechanism. ArcS, in many euryarchaea, functions as a lysine (B10760008) transferase, adding a lysine molecule to the cyano group of preQ₀ to form a preQ₀-lysine adduct as an intermediate.[6][8]
-
Radical S-adenosyl-L-methionine (SAM) Enzyme for this compound formation (RaSEA): This radical SAM enzyme works in conjunction with ArcS.[6][9] RaSEA is proposed to cleave the C-N bond in the lysine moiety of the preQ₀-lysine intermediate, ultimately leading to the formation of the formamidine group of this compound.[6] ArcS and RaSEA are thought to form a complex to carry out this transformation.[6]
-
The Crenarchaeal Pathway: A Divergent Strategy
While Crenarchaeota also possess the tgtA gene for preQ₀ insertion, many lack a clear homolog of the arcS gene found in Euryarchaeota.[4] This observation led to the discovery of alternative enzymes for the final step of this compound synthesis in this phylum:
-
QueF-like proteins: A family of proteins with homology to the bacterial enzyme QueF, which is involved in queuosine (B110006) biosynthesis, has been implicated in this compound formation in some Crenarchaeota.[4] Instead of the reductase activity of bacterial QueF, these archaeal homologs are proposed to catalyze the amidation of preQ₀ to form this compound.[4]
-
Glutamine-dependent amidotransferase (GAT-QueC): Another enzyme family, GAT-QueC, has been identified in other Crenarchaeota and is also believed to be responsible for the final amidation step.[4]
The phylogenetic distribution of these different enzyme families suggests a mosaic evolution of the this compound biosynthetic pathway, with different archaeal lineages adopting distinct enzymatic solutions for the same biochemical transformation.
Genetic Regulation and Key Genes
The primary level of regulation for this compound production appears to be the presence and expression of the key biosynthetic genes. The core genes involved are:
-
tgtA (or arcTGT): Encodes the archaeal tRNA-guanine transglycosylase, which is responsible for the insertion of preQ₀ into the tRNA. This gene is nearly universal in archaea that produce this compound.[4]
-
arcS: Encodes the this compound synthase, which in Euryarchaeota, in conjunction with RaSEA, catalyzes the final step of this compound formation.[4][6]
-
RaSEA: Encodes the radical SAM enzyme for this compound formation, which partners with ArcS in Euryarchaeota.[6][9]
-
QueF-like genes: Found in some Crenarchaeota, these genes encode enzymes that are thought to catalyze the final amidation step.[4]
-
GAT-QueC genes: Present in other Crenarchaeota, these genes also encode enzymes implicated in the final stage of this compound synthesis.[4]
The regulation of the expression of these genes is not yet well understood. However, the organization of genes into operons, a common feature in archaea, may play a role in the coordinated expression of the this compound biosynthetic machinery.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound production, primarily focusing on the effects of gene deletions on the modification status of tRNA.
Table 1: this compound and Precursor Levels in Thermococcus kodakarensis Mutant Strains
| Strain | Relevant Genotype | This compound (G+) Level (Relative Abundance) | preQ₀ Level (Relative Abundance) | Phenotype | Reference |
| Wild Type (TS559) | tgtA+, arcS+ | High | Not Detected | Thermophilic | [1] |
| ΔtgtA | Deletion of tgtA | Not Detected | Not Detected | Temperature-sensitive | [1] |
| ΔarcS | Deletion of arcS | Not Detected | High | Temperature-sensitive | [1][2] |
Table 2: this compound Levels in Methanosarcina mazei Mutant Strains
| Strain | Relevant Genotype | this compound (G+) Level | Phenotype | Reference | | :--- | :--- | :--- | :--- | | Wild Type | tgtA+ | Present | Mesophilic |[1] | | ΔtgtA | Deletion of tgtA | Absent | No detectable phenotype |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production. These protocols are synthesized from the "Materials and Methods" sections of the cited research articles.
Construction of Gene Deletion Mutants in Thermococcus kodakarensis**
This protocol describes the targeted disruption of genes involved in this compound biosynthesis in T. kodakarensis.
Materials:
-
T. kodakarensis host strain (e.g., KUW1)
-
Plasmids for gene disruption containing upstream and downstream flanking regions of the target gene and a selectable marker (e.g., pyrF or agmatine (B1664431) resistance cassette).
-
MA-YT medium
-
Agmatine or 5-fluoroorotic acid (5-FOA) for selection
Procedure:
-
Construct the Deletion Plasmid: Clone approximately 1 kb fragments of the upstream and downstream regions of the target gene (e.g., tgtA or arcS) into a suitable vector. Ligate a selectable marker cassette between the two flanking regions.
-
Transformation of T. kodakarensis:
-
Grow T. kodakarensis cells in MA-YT medium to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash with a transformation buffer.
-
Electroporate the cells with the deletion plasmid.
-
Recover the cells in fresh medium.
-
-
Selection of Transformants:
-
Plate the transformed cells on selective medium. For example, if using an agmatine resistance marker, plate on medium containing agmatine. If using a pyrF marker in a ΔpyrF background, select for uracil (B121893) prototrophy.
-
-
Confirmation of Gene Disruption:
-
Isolate genomic DNA from the transformants.
-
Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR using primers flanking the target gene locus.
-
Further confirmation can be performed by Southern blot analysis.
-
Analysis of tRNA Modification Status by HPLC and LC-MS
This protocol outlines the procedure for extracting and analyzing tRNA to determine the presence and relative abundance of this compound and its precursors.
Materials:
-
Archaeal cell pellets
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column
-
LC-MS system
Procedure:
-
tRNA Extraction:
-
Resuspend the cell pellet in a suitable buffer.
-
Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins and DNA.
-
Precipitate the RNA with ethanol.
-
Resuspend the RNA pellet in sterile water.
-
-
tRNA Digestion to Nucleosides:
-
Incubate the purified tRNA with nuclease P1 to digest the RNA into 5'-mononucleotides.
-
Subsequently, treat with bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.
-
-
HPLC Analysis:
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Elute the nucleosides using a suitable gradient of a mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
Monitor the elution profile at 254 nm or 260 nm.
-
Identify the peaks corresponding to this compound and preQ₀ by comparing their retention times with those of known standards.
-
-
LC-MS Analysis for Confirmation:
-
Collect the fractions corresponding to the peaks of interest from the HPLC.
-
Analyze the collected fractions by LC-MS to confirm the identity of the nucleosides based on their mass-to-charge ratio (m/z). For this compound, the expected m/z is 325.1257, and for preQ₀, it is 308.0994.[1]
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization (Journal Article) | OSTI.GOV [osti.gov]
- 4. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
The Evolutionary Cornerstone of Archaea: A Technical Guide to Archaeosine Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a defining molecular feature of the archaeal domain of life. Found almost exclusively at position 15 in the D-loop of archaeal transfer RNA (tRNA), this complex modification plays a pivotal role in maintaining tRNA structural integrity, particularly under the extreme conditions frequented by many archaeal species. Its unique biosynthesis and profound impact on the fitness of thermophilic archaea underscore its evolutionary significance. This technical guide provides an in-depth exploration of the this compound modification, detailing its biosynthetic pathway, functional implications, and the experimental methodologies used to elucidate its role. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Post-transcriptional modifications of tRNA are essential for regulating and fine-tuning the process of protein synthesis across all domains of life.[1][2] Among the vast array of over 170 known RNA modifications, this compound (G+) stands out due to its structural complexity and its nearly universal presence in Archaea, while being absent in Bacteria and Eukarya.[3][4] Located at position 15 in the D-loop of tRNA, a site not typically modified in other domains, this compound is characterized by a 7-deazaguanosine (B17050) core with a formamidine (B1211174) group at the 7-position.[3][5] This unique structure, particularly its positive charge, has been hypothesized to be a key adaptation for stabilizing tRNA tertiary structure, a crucial requirement for life in extreme environments.[3][6]
The evolutionary conservation of this compound and its biosynthetic machinery within Archaea suggests a strong selective pressure for its maintenance. This guide will delve into the molecular mechanisms that underscore the significance of this modification, providing a technical overview for researchers investigating archaeal biology, RNA modification enzymes, and for professionals exploring novel antimicrobial targets.
The this compound Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that shares its early stages with the biosynthesis of another 7-deazaguanosine derivative, queuosine (B110006) (Q), found in Bacteria and Eukarya.[4][7] The pathway diverges after the formation of the precursor 7-cyano-7-deazaguanine (preQ₀).[3][4]
The key steps in the archaeal pathway are:
-
preQ₀ Synthesis : This initial phase begins with GTP and proceeds through several enzymatic reactions catalyzed by GTP cyclohydrolase I, QueD, QueE, and QueC to produce preQ₀.[4][6] This part of the pathway is largely conserved with the queuosine pathway.[7]
-
Base Exchange : The enzyme archaeal tRNA-guanine transglycosylase (ArcTGT) catalyzes the exchange of the genetically encoded guanine (B1146940) at position 15 of the tRNA with the free base preQ₀.[4][8][9]
-
Conversion to this compound : The final conversion of preQ₀-modified tRNA to this compound-containing tRNA is catalyzed by this compound synthase (ArcS).[4][8] However, the mechanism of this final step exhibits diversity within the archaeal domain.[6]
In many Euryarchaeota, ArcS, in complex with a radical S-adenosyl-L-methionine (SAM) enzyme called RaSEA, utilizes lysine (B10760008) to form a preQ₀-lysine intermediate before its conversion to this compound.[8][10][11] In contrast, many Crenarchaeota lack ArcS and instead employ alternative enzymes such as GAT-QueC or QueF-like proteins to complete the synthesis.[6]
Evolutionary Significance and Function
The primary evolutionary driver for the this compound modification appears to be the structural stabilization of tRNA, which is critical for the survival of archaea in extreme environments, particularly high temperatures.[3][12][13]
tRNA Structural Stability
The positively charged formamidine group of this compound is thought to form electrostatic interactions with the negatively charged phosphate (B84403) backbone of the tRNA, thereby stabilizing its tertiary structure.[6] This is particularly important for thermophiles, as high temperatures can lead to the denaturation of macromolecules like tRNA.
Computational studies have suggested that the Levitt base pair hydrogen bonds are stronger in this compound-modified tRNA.[3] Experimental evidence strongly supports this hypothesis. The absence of this compound in the hyperthermophilic archaeon Thermococcus kodakarensis results in a pronounced temperature-sensitive phenotype, with impaired growth at high temperatures.[3][5][12]
A Primordial Modification
The existence of conserved tRNA modifications across all three domains of life suggests that they were present in the last universal common ancestor.[14] While this compound is specific to Archaea, its shared biosynthetic pathway with the bacterial and eukaryotic queuosine modification points to a common evolutionary origin for these complex 7-deazaguanosine modifications.[4][6] The enzymes responsible for these modifications, particularly the tRNA-guanine transglycosylases, are homologous, further supporting a shared ancestry.
Quantitative Data on this compound Function
The impact of this compound on tRNA stability and organismal fitness has been quantified in several studies. The following tables summarize key findings.
| Organism | Strain | Modification at position 15 | Growth Phenotype | Reference |
| Thermococcus kodakarensis | Wild-type | This compound (G+) | Optimal growth at 85°C | [3][12] |
| ΔtgtA (lacks ArcTGT) | Guanine (unmodified) | Severe growth defect at 85°C | [3][5] | |
| ΔarcS (lacks ArcS) | preQ₀ | Temperature-sensitive, impaired growth at 85°C | [3][5][12] | |
| Methanosarcina mazei | Wild-type | This compound (G+) | Normal growth at 37°C | [3][12] |
| ΔtgtA | Guanine (unmodified) | No detectable phenotype at 37°C | [3][12] |
| tRNA | Modification at position 15 | Melting Temperature (Tm) | Conditions | Reference |
| T. kodakarensis tRNAGln (in vitro transcript) | Unmodified | Not specified, but lower | 100 mM MgCl₂ | [15] |
| This compound (G+) | Increased | 100 mM MgCl₂ | [15] | |
| Fully modified tRNA from T. kodakarensis | This compound (G+) | Higher | Varies with MgCl₂ concentration | [3][5] |
| Fully modified tRNA from T. kodakarensis ΔarcS | preQ₀ | Lower | Varies with MgCl₂ concentration | [3][5] |
Experimental Protocols
The study of this compound modification relies on a combination of genetic, biochemical, and analytical techniques.
Generation of Deletion Mutants
A common approach to studying the function of this compound is to create markerless deletion mutants of the genes involved in its biosynthesis, such as tgtA and arcS.
Methodology:
-
Plasmid Construction : A deletion plasmid is constructed containing the upstream and downstream homologous regions of the target gene, flanking a selectable marker.
-
Transformation : The constructed plasmid is introduced into the wild-type archaeal strain.
-
Integration and Excision : A two-step selection process is used to promote homologous recombination, leading to the replacement of the target gene with the marker, followed by the excision of the marker to create a clean, markerless deletion.
-
Verification : The deletion is confirmed by polymerase chain reaction (PCR) using primers flanking the target gene and by Southern blot analysis.[12]
Analysis of tRNA Modification Status
The presence and identity of modifications in the total tRNA population are determined using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
tRNA Isolation : Total tRNA is extracted from archaeal cells grown to mid-log phase.
-
Nuclease Digestion : The purified tRNA is completely digested into its constituent nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Analysis : The resulting nucleoside mixture is separated by reverse-phase HPLC. The elution profile is monitored by UV absorbance, and the peaks are compared to those of known nucleoside standards.[4][12]
-
LC-MS Analysis : For unambiguous identification, the fractions collected from HPLC or the total digest are subjected to LC-MS analysis. The mass-to-charge ratio of each nucleoside is determined and compared to the theoretical mass of this compound and its precursors.[4][12]
In Vitro tRNA Stability Assays
The direct effect of this compound on tRNA thermostability is measured by determining the melting temperature (Tm) of in vitro transcribed or isolated tRNA.
Methodology:
-
tRNA Preparation : Unmodified tRNA is generated by in vitro transcription. Modified tRNA is isolated from wild-type and mutant archaeal strains.
-
Thermal Denaturation : The tRNA is heated in a spectrophotometer, and the change in UV absorbance at 260 nm is monitored as a function of temperature.
-
Tm Determination : The melting temperature (Tm) is the temperature at which 50% of the tRNA is denatured. This is determined from the midpoint of the sigmoidal melting curve. These experiments are typically performed under various salt concentrations (e.g., MgCl₂) to assess the contribution of ionic interactions to stability.[3][5]
Implications for Drug Development
The enzymes in the this compound biosynthesis pathway, particularly ArcTGT and ArcS, are unique to Archaea and have no close homologs in humans. This makes them potential targets for the development of novel antimicrobial agents specifically targeting pathogenic or environmentally detrimental archaea. For instance, inhibitors of these enzymes could be developed to selectively target methanogenic archaea in the gut microbiome to modulate its composition and metabolic output. The detailed understanding of the structure and function of these enzymes is a critical first step in such endeavors.
Conclusion
The this compound modification is a testament to the intricate molecular adaptations that have allowed Archaea to thrive in some of the most extreme environments on Earth. Its role in tRNA stabilization is a cornerstone of thermophily in many archaeal species. The unique and conserved nature of its biosynthetic pathway not only provides a fascinating window into the evolution of life but also presents opportunities for the development of novel biotechnological and therapeutic applications. Further research into the diverse mechanisms of this compound synthesis and its precise role in the broader context of translation will continue to illuminate the biology of this unique domain of life.
References
- 1. The Evolution of Substrate Specificity by tRNA Modification Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of Substrate Specificity by tRNA Modification Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 14. A primordial tRNA modification required for the evolution of life? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
An In-depth Technical Guide to the Distribution and Analysis of Archaeosine in Archaeal Species
Executive Summary
Archaeosine (G+), a hypermodified 7-deazaguanosine (B17050) nucleoside, is a signature modification found almost exclusively within the domain Archaea.[1][2] Located quasi-universally at position 15 in the dihydrouridine loop (D-loop) of transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA tertiary structure, a feature particularly vital for the survival of hyperthermophilic archaea.[1][3][4] The biosynthesis of this compound is a multi-step enzymatic process with notable variations between different archaeal phyla, particularly Euryarchaeota and Crenarchaeota.[2][5] This specificity, coupled with its importance in tRNA function, makes the this compound pathway a potential target for novel antimicrobial drug development. This guide provides a comprehensive overview of the distribution of this compound, details the diverse biosynthetic pathways, outlines key experimental protocols for its detection and characterization, and discusses its functional implications.
Introduction to this compound
This compound (G* or fa⁷d⁷G) is one of the most structurally complex modified nucleosides found in RNA.[1][6] It is characterized by a 7-deazaguanosine core structure with a formamidine (B1211174) group at the 7-position.[3] This modification is almost entirely restricted to the Archaea domain, where it is typically found at position 15 of the D-loop in nearly all tRNA molecules.[1][7] In some rare cases, such as in the tRNALeu of Thermoplasma acidophilum, it has also been identified at position 13.[8][9] The unique location and the positively charged formamidine group of this compound are thought to contribute significantly to the structural stability of tRNA through electrostatic interactions with the phosphate (B84403) backbone, which is critical for maintaining tRNA integrity under extreme temperatures.[1][2][3]
Distribution of this compound Across Archaeal Phyla
This compound is considered a quasi-universal modification in archaeal tRNA.[1][3] Its biosynthesis is initiated by the enzyme tRNA-guanine transglycosylase (ArcTGT), which is a signature enzyme for the pathway.[2] The presence or absence of this compound and the specific enzymes involved in the later stages of its synthesis vary across different species, providing insights into the evolutionary diversity of this pathway.
Phylogenetic Distribution Data
The distribution of this compound and the key enzymes responsible for its synthesis have been studied in various archaeal species. While ArcTGT is nearly ubiquitous, the enzyme for the final modification step, this compound Synthase (ArcS), is prevalent in Euryarchaeota but largely absent in Crenarchaeota, which utilize alternative enzyme systems.[2] A notable exception to the ubiquity of this compound is the extreme halophile Haloquadratum walsbyi, which lacks the ArcTGT enzyme and, consequently, the this compound modification.[2]
| Species | Phylum | This compound (G+) Presence | Key Biosynthesis Enzymes | Reference(s) |
| Thermococcus kodakarensis | Euryarchaeota | Present | ArcTGT, ArcS, RaSEA | [1][5][10] |
| Methanosarcina mazei | Euryarchaeota | Present | ArcTGT, ArcS | [1][3] |
| Methanocaldococcus jannaschii | Euryarchaeota | Present | ArcTGT, ArcS | [10] |
| Pyrococcus furiosus | Euryarchaeota | Present | ArcTGT, ArcS | [10][11] |
| Haloferax volcanii | Euryarchaeota | Present | ArcTGT, ArcS | [10][12] |
| Thermoplasma acidophilum | Euryarchaeota | Present (at G13 & G15) | ArcTGT (multisite) | [5][9] |
| Sulfolobus acidocaldarius | Crenarchaeota | Present | ArcTGT, GAT-QueC/QueF-like (lacks ArcS) | [2][10] |
| Pyrobaculum islandicum | Crenarchaeota | Present | ArcTGT, GAT-QueC/QueF-like (lacks ArcS) | [2] |
| Aeropyrum pernix | Crenarchaeota | Present | ArcTGT, QueF-like | [2] |
| Haloquadratum walsbyi | Euryarchaeota | Absent | Lacks ArcTGT | [2] |
The this compound Biosynthesis Pathway
The synthesis of this compound is a post-transcriptional modification process that occurs on the tRNA molecule. While the initial step is conserved, the subsequent steps diverge, particularly between the major archaeal phyla.
Core Pathway and Phylum-Specific Variations
The biosynthesis begins after the primary tRNA transcript is synthesized.
-
Base Replacement : The enzyme this compound tRNA-guanine transglycosylase (ArcTGT) catalyzes the exchange of the genetically encoded guanine (B1146940) (G) at position 15 with the precursor base 7-cyano-7-deazaguanine (preQ₀).[1][5] This reaction is the foundational step across all archaea that possess this compound.
-
Conversion to this compound : The preQ₀-modified tRNA is then converted to the final this compound-modified tRNA. The enzymes catalyzing this final step show significant diversity:
-
In Euryarchaeota : This conversion is typically catalyzed by the enzyme this compound Synthase (ArcS).[2][5] In some species like Thermococcus kodakarensis, ArcS works in a complex with a radical S-adenosyl-L-methionine (SAM) enzyme called RaSEA.[5][10] This complex first transfers a lysine (B10760008) to the preQ₀ intermediate, which is then converted to this compound.[5][13]
-
In Crenarchaeota : Most species in this phylum lack the arcS gene.[2] They have evolved alternative enzymes to complete the synthesis. Two distinct protein families have been identified to functionally replace ArcS: GAT-QueC, a fusion protein containing a glutamine amidotransferase domain, and QueF-like, a protein homologous to a bacterial enzyme.[2]
-
Caption: this compound biosynthesis pathways in Archaea.
Experimental Protocols for this compound Analysis
The characterization of this compound requires a combination of biochemical, genetic, and biophysical techniques.
Protocol: Nucleoside Analysis by HPLC and LC-MS
This protocol is used to confirm the presence and quantity of this compound in total tRNA.
1. tRNA Isolation and Purification:
- Culture archaeal cells to mid- or late-logarithmic phase.
- Harvest cells by centrifugation and lyse them using an appropriate method (e.g., sonication, French press).
- Extract total RNA using a phenol-chloroform extraction or a commercial kit.
- Isolate bulk tRNA from total RNA by anion-exchange chromatography (e.g., DEAE-cellulose column).
2. Enzymatic Digestion:
- To 5-10 µg of purified tRNA in a reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.5), add Nuclease P1 (to digest tRNA into 5'-mononucleotides) and incubate at 37°C for 12-16 hours.
- Add bacterial alkaline phosphatase to the reaction mixture to dephosphorylate the nucleoside monophosphates to nucleosides. Incubate at 37°C for 2-4 hours.
3. Analysis:
- Terminate the reaction and separate the resulting nucleosides using high-pressure liquid chromatography (HPLC), typically with a C18 reverse-phase column.[1]
- Monitor the elution profile by UV absorbance at 260 nm.[1]
- For unambiguous identification and quantification, couple the HPLC to a mass spectrometer (LC-MS). Detect this compound by monitoring its specific mass-to-charge ratio (m/z 325.1257 for the positive ion).[1]
Protocol: Genetic Analysis of this compound Function
This workflow allows for the study of this compound's biological role by creating strains that lack the modification.
1. Construction of Deletion Mutants:
- Using established genetic techniques for the target archaeon (e.g., homologous recombination), create markerless deletions of the genes involved in this compound biosynthesis.
- Target tgtA (encoding ArcTGT) to create a strain completely lacking modification at position 15 (G15 remains).[3]
- Target arcS (or other final-step enzymes) to create a strain that accumulates the preQ₀ intermediate at position 15.[3]
2. Phenotypic Characterization:
- Confirm the absence of this compound (or presence of preQ₀) in the mutant strains using the LC-MS protocol described above.
- Conduct growth assays to compare the mutant strains to the wild-type parent strain under various conditions (e.g., optimal, elevated, and reduced temperatures).[1]
- Monitor growth by measuring optical density (OD) over time to determine growth rates and temperature sensitivity.[1]
Protocol: Biophysical Characterization (Thermal Denaturation)
This method directly measures the contribution of this compound to tRNA structural stability.
1. Sample Preparation:
- Purify bulk tRNA or a specific tRNA isoacceptor (e.g., using an affinity approach with a complementary DNA oligonucleotide probe) from wild-type and mutant strains.[1][7]
2. Thermal Denaturation Assay:
- Dissolve the purified tRNA in a buffer solution (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl) with varying concentrations of MgCl₂ (e.g., 0 to 10 mM).[1]
- Place the sample in a spectrophotometer equipped with a temperature controller.
- Measure the change in UV absorbance at 260 nm as the temperature is increased at a controlled rate.[1]
- The data is used to generate a melting curve. The melting temperature (Tₘ), the temperature at which 50% of the tRNA is unfolded, is determined from the first derivative of this curve.[1]
- Compare the Tₘ values of tRNA with and without this compound to quantify its stabilizing effect.
// Start
start [label="Archaeal Cell Culture\n(Wild-Type & Mutant Strains)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Paths
path1_1 [label="tRNA Isolation & Purification", fillcolor="#FFFFFF", fontcolor="#202124"];
path2_1 [label="Phenotypic Growth Assays", fillcolor="#FFFFFF", fontcolor="#202124"];
// Path 1 (Biochemical/Biophysical)
path1_2 [label="Enzymatic Digestion\n(Nuclease P1 & Phosphatase)", fillcolor="#FBBC05", fontcolor="#202124"];
path1_3 [label="HPLC / LC-MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
path1_4 [label="Quantification of\nthis compound & Precursors", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
path1_5 [label="Thermal Denaturation\n(UV Absorbance vs. Temp)", fillcolor="#FBBC05", fontcolor="#202124"];
path1_6 [label="Determination of\nMelting Temperature (Tm)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 2 (Genetic/Functional)
path2_2 [label="Measure Growth Curves\nat Different Temperatures", fillcolor="#FBBC05", fontcolor="#202124"];
path2_3 [label="Assess Temperature\nSensitivity Phenotype", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
start -> path1_1;
start -> path2_1 [label="For Genetic Analysis"];
path1_1 -> path1_2;
path1_2 -> path1_3;
path1_3 -> path1_4;
path1_1 -> path1_5;
path1_5 -> path1_6;
path2_1 -> path2_2;
path2_2 -> path2_3;
}
Caption: Workflow for this compound Characterization.
Functional Implications and Drug Development Potential
The primary function of this compound is the stabilization of tRNA structure.[1] Studies on Thermococcus kodakarensis have shown that the loss of this compound results in a significant temperature-sensitive phenotype, demonstrating its critical role in thermophily.[1][3] In contrast, its absence in the mesophilic archaeon Methanosarcina mazei does not produce a detectable growth defect under standard conditions, suggesting its importance is context-dependent and most pronounced in extremophiles.[1][4]
The this compound biosynthesis pathway presents a compelling target for the development of novel antimicrobial agents for several reasons:
-
Specificity : The pathway and the modification itself are unique to Archaea, suggesting that inhibitors would have high selectivity and minimal off-target effects in Bacteria or Eukaryotes.
-
Essentiality : For hyperthermophilic and potentially other extremophilic archaea, the pathway is critical for survival at high temperatures. Inhibiting this compound synthesis could render these organisms vulnerable.
-
Potential Applications : While pathogenic archaea are not common, targeting methanogens in the human gut or in livestock via this pathway could be explored for modulating microbiome health or reducing methane (B114726) emissions.
Conclusion
This compound is a hallmark of the archaeal domain, playing a vital role in tRNA biology, especially in organisms thriving in extreme environments. Its quasi-universal distribution is punctuated by fascinating evolutionary diversity in its biosynthetic pathway, highlighting the distinct strategies employed by Euryarchaeota and Crenarchaeota. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate this unique modification further. The specificity of the this compound pathway to Archaea marks it as a promising, yet underexplored, target for future therapeutic and biotechnological applications.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Modomics - A Database of RNA Modifications [genesilico.pl]
- 10. researchgate.net [researchgate.net]
- 11. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
The Critical Role of the Formamidine Group in Archaeosine Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G+), a structurally complex modified nucleoside, is a hallmark of the archaeal domain, universally found at position 15 in the dihydrouridine (D-loop) of nearly all archaeal transfer RNAs (tRNAs). Its unique 7-deazaguanosine (B17050) core is further distinguished by a positively charged formamidine (B1211174) group at the 7-position. This technical guide delves into the pivotal role of this formamidine group in this compound's function, consolidating current research on its impact on tRNA structure, stability, and its implications for the archaeal translation machinery. We present quantitative data, detailed experimental protocols for functional analysis, and visual pathways to provide a comprehensive resource for researchers in the fields of molecular biology, microbiology, and drug development.
Introduction
The post-transcriptional modification of tRNA is a crucial strategy employed by all domains of life to ensure the efficiency and fidelity of protein synthesis. In Archaea, which often thrive in extreme environments, tRNA modifications play a critical role in maintaining the structural integrity and function of these essential adapter molecules. This compound (G+), a signature modification in archaeal tRNA, is located at the conserved Levitt base pair (G15-C48), a critical tertiary interaction that helps maintain the L-shaped structure of tRNA.[1][2] The defining feature of this compound is its formamidine group, which carries a formal positive charge at physiological pH.[3][4] This guide focuses specifically on the functional contributions of this formamidine group.
The Formamidine Group and tRNA Stability
The primary and most well-documented role of the formamidine group in this compound is the stabilization of tRNA tertiary structure.[1][5][6][7] This stabilization is particularly crucial for thermophilic archaea, which must maintain the integrity of their cellular components at high temperatures.
Mechanism of Stabilization:
The positively charged formamidine group is hypothesized to engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the tRNA molecule.[1] This coulombic interaction helps to lock the D-loop and variable loop into the correct tertiary fold, reinforcing the crucial G15-C48 Levitt pair.[1][2] Computational studies have suggested that the electron-withdrawing effect of the formamidine moiety strengthens the hydrogen bonds of the Levitt base pair, mimicking the stabilizing effect of a metal ion coordinated to the N7 position of guanine.[1]
Quantitative Data on tRNA Stabilization
The stabilizing effect of this compound has been quantified by measuring the melting temperature (Tm) of tRNA transcripts with and without the modification. The presence of this compound leads to a significant increase in the thermal stability of tRNA.
| tRNA Transcript | Modification Status | ΔTm (°C) vs. Unmodified | Magnesium Chloride (MgCl2) Concentration | Reference |
| Thermococcus kodakarensis tRNAGln | Unmodified (G15) | - | Varies | [1] |
| Thermococcus kodakarensis tRNAGln | Precursor (preQ0 at G15) | - | Varies | [1] |
| Thermococcus kodakarensis tRNAGln | This compound (G+ at G15) | +4 to +5 | Varies | [1] |
Table 1: Effect of this compound on the Melting Temperature (Tm) of tRNA. The data shows a significant increase in the melting temperature of tRNA transcripts containing this compound compared to unmodified transcripts, highlighting the stabilizing role of this modification. The exact increase is dependent on the concentration of MgCl2.[1]
Role in Aminoacylation and Codon Recognition
While the structural role of the formamidine group is well-established, its direct impact on the two other primary functions of tRNA – aminoacylation and codon recognition – is less characterized with specific quantitative data. However, by ensuring the correct tertiary structure of the tRNA, the formamidine group indirectly influences these processes. A properly folded tRNA is essential for recognition and charging by its cognate aminoacyl-tRNA synthetase (aaRS) and for accurate binding to the ribosome and mRNA codon.
Further research is required to determine the precise kinetic parameters (Km and kcat) of aminoacylation for this compound-modified versus unmodified tRNAs and to quantify the impact of the formamidine group on the fidelity of codon recognition. The experimental protocols provided in this guide offer a framework for conducting such investigations.
Biosynthesis of the this compound Formamidine Group
The formation of the formamidine group is the final and crucial step in the biosynthesis of this compound. This process varies between different archaeal phyla.
In Euryarchaeota:
The biosynthesis proceeds through a precursor, 7-cyano-7-deazaguanine (preQ0), which is inserted into the tRNA at position 15 by the enzyme tRNA-guanine transglycosylase (TGT).[8][9][10] The formamidine group is then added to the preQ0-modified tRNA by the enzyme This compound Synthase (ArcS) .[9][10][11] In some Euryarchaeota, ArcS works in a complex with a radical SAM enzyme called RaSEA (Radical SAM enzyme for this compound formation).[12][13] ArcS first catalyzes the transfer of a lysine (B10760008) to the cyano group of preQ0, forming a preQ0-lysine intermediate. RaSEA then acts on this intermediate to form the final formamidine group.[12][13]
In Crenarchaeota:
Many Crenarchaeota lack a clear homolog of ArcS. In these organisms, other enzymes have been identified to catalyze the formation of the formamidine group, including GAT-QueC (a fusion of a glutamine amidotransferase domain and a QueC-like domain) and QueF-like proteins.[11]
This compound Biosynthesis Pathway Diagram
References
- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Ribosome profiling in archaea reveals leaderless translation, novel translational initiation sites, and ribosome pausing at single codon resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
The Strategic Placement of Archaeosine in the tRNA D-loop: A Linchpin for Structural Integrity and Function
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today delves into the critical role of archaeosine, a modified nucleoside found exclusively in the transfer RNA (tRNA) of Archaea. This in-depth resource provides researchers, scientists, and drug development professionals with a thorough understanding of this compound's location, biosynthesis, and profound impact on tRNA structure and function, particularly in extremophilic organisms.
This compound (G+), a hypermodified guanosine (B1672433) analog, is strategically located at position 15 within the D-loop of nearly all archaeal tRNAs, with some instances of its presence at position 13.[1][2] This unique modification is crucial for the stability of the L-shaped tertiary structure of tRNA, a feature essential for its canonical role in protein synthesis.[3] The absence of this compound has been shown to result in significant thermal instability of tRNA, leading to temperature-sensitive phenotypes in hyperthermophilic archaea, highlighting its importance for life in extreme environments.[4][5][6][7][8][9]
The biosynthesis of this compound is a multi-step enzymatic process that underscores its importance. It begins with the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀), which is then inserted into the tRNA backbone in place of a guanine (B1146940) residue by the enzyme tRNA-guanine transglycosylase (ArcTGT).[1][10][11][12] Subsequent modifications are carried out by the enzyme this compound synthase (ArcS) to produce the mature this compound.[1][10][11][12] The biosynthetic pathway exhibits diversity between different archaeal phyla, with distinct enzymatic machinery identified in Euryarchaeota and Crenarchaeota.[13]
This technical guide provides a detailed examination of the quantitative impact of this compound on tRNA stability, summarizes the kinetic parameters of the key biosynthetic enzymes, and offers comprehensive experimental protocols for the study of this unique modification. Furthermore, it includes detailed diagrams generated using the DOT language to visualize the biosynthetic pathway and a typical experimental workflow for this compound analysis, offering a valuable resource for the scientific community.
Quantitative Analysis of this compound's Impact on tRNA Stability
The presence of this compound at position 15 significantly enhances the thermal stability of tRNA. This stabilization is critical for the proper functioning of the translational machinery in archaea, especially those thriving in high-temperature environments. The following table summarizes the quantitative effects of this compound on tRNA melting temperatures (Tm).
| tRNA Source and Type | Modification Status | Melting Temperature (Tm) in °C | Fold Change in Stability | Reference |
| Thermococcus kodakarensis (in vitro transcript) | Unmodified | 78.5 ± 0.2 | - | [14] |
| Thermococcus kodakarensis (in vitro transcript) | preQ₀ at position 15 | 79.4 ± 0.1 | +0.9°C | [14] |
| Thermococcus kodakarensis (in vitro transcript) | This compound (G+) at position 15 | 80.5 ± 0.1 | +2.0°C | [14] |
| Thermococcus kodakarensis (isolated bulk tRNA) | Wild-type (with G+) | ~87 | - | [14] |
| Thermococcus kodakarensis (isolated bulk tRNA) | ΔarcS mutant (preQ₀ present) | ~86 | -1.0°C | [14] |
| Thermococcus kodakarensis (isolated bulk tRNA) | ΔtgtA mutant (unmodified at G15) | ~85 | -2.0°C | [14] |
Kinetic Parameters of this compound Biosynthetic Enzymes
The enzymes responsible for this compound biosynthesis exhibit specific kinetic properties that ensure the efficient modification of tRNA. Understanding these parameters is crucial for in vitro reconstitution of the pathway and for potential drug development targeting these enzymes.
| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| This compound Synthase (ArcS) | Thermococcus kodakarensis | L-lysine | 130 ± 20 | 0.015 ± 0.001 | 115 | [3] |
| This compound Synthase (ArcS) | Thermococcus kodakarensis | tRNA-preQ₀ | 0.44 ± 0.07 | 0.014 ± 0.001 | 31,818 | [3] |
| tRNA-Guanine Transglycosylase (TGT) | Escherichia coli (bacterial homolog) | Guanine | 1.3 | 0.012 | 9,230 | [10][15] |
| tRNA-Guanine Transglycosylase (TGT) | Escherichia coli (bacterial homolog) | tRNA | 0.2 | - | - | [10][15] |
| Human tRNA-Guanine Transglycosylase (hQTRT1/hQTRTD1) | Homo sapiens | Guanine | 0.53 ± 0.04 | 0.0028 ± 0.0001 | 5,283 | [16] |
| Human tRNA-Guanine Transglycosylase (hQTRT1/hQTRTD1) | Homo sapiens | human tRNA(Tyr) | 0.080 ± 0.005 | - | - | [16] |
Experimental Protocols
I. Isolation of Bulk tRNA from Archaeal Cells
This protocol describes a general method for the extraction of total tRNA from archaeal cells, which can be adapted based on the specific species and growth conditions.
Materials:
-
Archaeal cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Perform cell lysis by appropriate methods (e.g., sonication, French press) on ice.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously, and incubate at room temperature for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform extraction until the interface is clear.
-
To the final aqueous phase, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate the RNA at -20°C overnight.
-
Pellet the RNA by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Wash the pellet with ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
(Optional) Further purify tRNA from other RNA species using anion-exchange chromatography or size-exclusion chromatography.
II. Analysis of this compound by HPLC-Mass Spectrometry
This protocol outlines the enzymatic digestion of tRNA to nucleosides and their subsequent analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials:
-
Purified tRNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) Acetate buffer (pH 5.3)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Mobile Phase A: 5 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Nucleoside standards (including this compound, if available)
Procedure:
-
Enzymatic Digestion:
-
To 5-10 µg of tRNA in a nuclease-free tube, add Nuclease P1 and incubate at 37°C for 2 hours in ammonium acetate buffer.
-
Add BAP and incubate for an additional 2 hours at 37°C to dephosphorylate the nucleosides.
-
-
HPLC Separation:
-
Inject the digested sample onto the C18 column.
-
Elute the nucleosides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% to 40% B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to the ESI-MS.
-
Operate the mass spectrometer in positive ion mode.
-
Identify this compound based on its specific mass-to-charge ratio (m/z) and retention time compared to a standard or by high-resolution mass measurement and fragmentation analysis.
-
III. In Vitro Transcription and Modification of tRNA
This protocol describes the generation of unmodified tRNA transcripts and their subsequent enzymatic modification to contain this compound.
Materials:
-
Linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription Buffer
-
Purified ArcTGT and ArcS enzymes
-
preQ₀ base
-
S-adenosylmethionine (SAM) and lysine (B10760008) (for some ArcS enzymes)
-
Reaction buffers for ArcTGT and ArcS
Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction with the linearized DNA template, T7 RNA polymerase, NTPs, and transcription buffer.
-
Incubate at 37°C for 2-4 hours.
-
Purify the tRNA transcript, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Enzymatic Modification:
-
Step 1 (preQ₀ insertion): Incubate the purified tRNA transcript with ArcTGT and the preQ₀ base in the appropriate reaction buffer.
-
Step 2 (this compound formation): Purify the preQ₀-containing tRNA and incubate it with ArcS in its specific reaction buffer, which may require co-factors like SAM and lysine.[11]
-
Purify the fully modified tRNA.
-
Confirm the presence of this compound using HPLC-MS as described in Protocol II.
-
IV. tRNA Thermal Stability Assay (Differential Scanning Fluorimetry)
This protocol uses a fluorescent dye to monitor the thermal unfolding of tRNA, allowing for the determination of its melting temperature (Tm).
Materials:
-
Purified tRNA (unmodified, preQ₀-modified, and this compound-modified)
-
SYPRO Orange dye (or a similar fluorescent dye that binds to unfolded RNA)
-
Real-time PCR instrument capable of monitoring fluorescence during a temperature ramp
-
Appropriate buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, with varying concentrations of MgCl₂)
Procedure:
-
Prepare reaction mixtures containing the tRNA sample and a final concentration of SYPRO Orange dye in the desired buffer.
-
Place the reactions in the real-time PCR instrument.
-
Set up a temperature ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), with fluorescence measurements taken at small increments (e.g., 0.5°C).
-
The melting temperature (Tm) is determined by analyzing the first derivative of the fluorescence curve, where the peak corresponds to the point of maximum unfolding.
-
Compare the Tm values of the different tRNA variants to quantify the stabilizing effect of this compound.
Visualizations
Caption: this compound Biosynthesis Pathway in Archaea.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into human tRNA guanine transgylcosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 5. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 10. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the human tRNA-guanine transglycosylase: confirmation of the heterodimeric subunit structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Positive Charge of the Archaeosine Nucleoside
For researchers, scientists, and drug development professionals, a comprehensive understanding of the unique chemical and biological properties of modified nucleosides is paramount. Archaeosine (G+), a hypermodified guanosine (B1672433) analog found exclusively in the transfer RNA (tRNA) of Archaea, presents a compelling case study. Its defining feature—a formal positive charge at physiological pH—plays a crucial role in the structural integrity and function of tRNA, particularly in extremophilic organisms. This guide delves into the core principles governing the positive charge of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
The Chemical Basis of this compound's Positive Charge
This compound is chemically known as 7-formamidino-7-deazaguanosine. The key to its positive charge lies in the formamidinium group attached to the 7-position of the 7-deazaguanine (B613801) core. Unlike the neutral guanine (B1146940) it replaces, the formamidinium moiety possesses a delocalized positive charge across its two nitrogen atoms. This charge is a consequence of the protonation of the formamidine (B1211174) group under physiological conditions.
Physicochemical Properties of this compound
The persistent positive charge of this compound is a direct result of the basicity of its formamidine group. The pKa of the formamidinium cation has been reported to be approximately 11.5. This high pKa value ensures that the formamidine group remains protonated and thus positively charged over a wide pH range, including the neutral pH found in biological systems.
| Property | Value | Reference |
| Chemical Formula | C12H16N6O5 | |
| Molar Mass | 324.297 g·mol⁻¹ | |
| Semi-systematic Name | 7-formamidino-7-deazaguanosine | |
| pKa (formamidinium cation) | ~11.5 |
The Biological Significance of a Positively Charged Nucleoside
Located at position 15 in the D-loop of most archaeal tRNAs, this compound's positive charge is strategically positioned to contribute to the tertiary structure and stability of the tRNA molecule. It is hypothesized that the positive charge of this compound engages in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the tRNA, thereby stabilizing the D-loop and T-loop interaction, which is critical for maintaining the canonical L-shaped structure of tRNA. This structural stabilization is particularly vital for archaea thriving in extreme environments, such as high temperatures.
Biosynthesis of this compound: A Multi-Enzymatic Pathway
The formation of this compound is a post-transcriptional modification that occurs in a stepwise manner, involving a series of enzymatic reactions. The pathway begins with the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.
Experimental Protocols for the Study of this compound
A variety of experimental techniques are employed to study the synthesis, structure, and function of this compound. Below are detailed protocols for key experiments.
This assay measures the exchange of guanine for a labeled precursor in a tRNA substrate.
Materials:
-
Purified recombinant ArcTGT enzyme
-
In vitro transcribed tRNA substrate (e.g., tRNAAsp) containing a guanine at position 15
-
[³H]-labeled preQ₀ or guanine
-
Reaction buffer: 50 mM HEPES pH 7.5, 20 mM MgCl₂, 5 mM DTT
-
Quenching solution: 10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing 5 µM tRNA substrate and 10 µM [³H]-preQ₀ in reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C for thermophilic enzymes) for 5 minutes.
-
Initiate the reaction by adding 1 µM of purified ArcTGT.
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw aliquots of the reaction and quench by adding them to ice-cold 10% TCA.
-
Incubate the quenched reactions on ice for 30 minutes to precipitate the tRNA.
-
Filter the precipitated tRNA onto glass fiber filters and wash with cold 5% TCA, followed by ethanol.
-
Dry the filters, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of [³H]-preQ₀ incorporated into the tRNA over time to determine the enzyme activity.
This protocol details the digestion of tRNA and subsequent analysis of the resulting nucleosides.
Materials:
-
Purified total tRNA from archaeal cells
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Digest 1-5 µg of purified total tRNA with 1 unit of Nuclease P1 in the appropriate buffer at 37°C for 2 hours.
-
Add 1 unit of bacterial alkaline phosphatase and continue the incubation at 37°C for another 1 hour to dephosphorylate the nucleosides.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the digested nucleosides.
-
Analyze the nucleoside mixture by reverse-phase HPLC. A typical gradient would be from 100% buffer A (e.g., 5 mM ammonium (B1175870) acetate, pH 5.3) to a certain percentage of buffer B (e.g., acetonitrile/water) over a set period.
-
Monitor the elution of nucleosides by UV absorbance at 260 nm.
-
Couple the HPLC output to a mass spectrometer to confirm the identity of the peaks based on their mass-to-charge ratio. The expected m/z for protonated this compound ([M+H]⁺) is 325.1257.
NMR spectroscopy is a powerful tool for the structural elucidation of modified nucleosides.
Sample Preparation:
-
A purified and concentrated sample of this compound or an this compound-containing RNA fragment is required.
-
The sample should be dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
An internal standard (e.g., DSS or TSP) is typically added for chemical shift referencing.
Data Acquisition:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution.
-
Standard 1D ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of the protons and carbons in the molecule.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to establish the connectivity between atoms and confirm the structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, aiding in the determination of the three-dimensional conformation.
Logical Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the identification and characterization of this compound in a biological sample.
This technical guide provides a foundational understanding of the positively charged this compound nucleoside, from its chemical origins to its biological significance and the experimental methodologies used for its study. For professionals in drug development, the unique structural and functional aspects of this compound and its biosynthetic pathway may present novel targets for antimicrobial agents specifically targeting archaeal systems. Further research into the precise biophysical contributions of this compound to tRNA stability and its role in translation will undoubtedly continue to be a fruitful area of investigation.
The Strategic Role of Archaeosine in the Survival of Extremophilic Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the harsh and unforgiving environments inhabited by extremophiles, the stability and efficiency of the translational machinery are paramount to survival. This technical guide delves into the critical role of Archaeosine (G+), a modified guanosine (B1672433) analog found exclusively in the transfer RNA (tRNA) of Archaea. Located at position 15 in the D-loop, a region crucial for maintaining the canonical L-shaped structure of tRNA, this compound imparts significant thermostability. This guide provides a comprehensive preliminary investigation into this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate molecular pathways and relationships that underscore its importance. For drug development professionals, understanding the unique enzymatic pathways involved in this compound biosynthesis may offer novel targets for antimicrobial agents specifically targeting extremophilic archaea.
Introduction: The Extremophile's Edge
Extremophiles, organisms that thrive in conditions of extreme temperature, pressure, salinity, and pH, have evolved unique molecular adaptations to maintain cellular function.[1] One of the most critical challenges, particularly for hyperthermophiles, is preventing the denaturation of essential biomolecules like nucleic acids. Transfer RNA, a central player in protein synthesis, is particularly vulnerable to thermal degradation. Post-transcriptional modifications of tRNA are a key strategy employed by these organisms to enhance structural integrity and ensure accurate and efficient translation at elevated temperatures.[2]
This compound, a hypermodified 7-deazaguanosine (B17050) nucleoside, is a hallmark of archaeal tRNA.[3] Its presence at position 15 is quasi-universal in this domain of life. This unique modification is hypothesized to be a critical factor in the adaptation of archaea to extreme environments, particularly high temperatures. This guide will explore the biosynthesis of this compound, its impact on tRNA stability, and the methodologies used to investigate its function.
The Biochemical Contribution of this compound to tRNA Thermostability
The primary function of this compound is to confer thermostability to tRNA molecules, a critical attribute for hyperthermophilic archaea. The absence of this compound in the hyperthermophile Thermococcus kodakarensis leads to a pronounced temperature-sensitive phenotype, underscoring its importance in high-temperature environments.[3]
Quantitative Impact on tRNA Melting Temperature
Thermal denaturation studies provide direct evidence of this compound's stabilizing effect. The melting temperature (Tm) of a tRNA molecule is the temperature at which half of the molecules are in their denatured state. The presence of this compound at position 15 significantly increases the Tm of tRNA, as demonstrated in studies using in vitro transcribed tRNAGln from T. kodakarensis.
| tRNA Transcript (in vitro) | Modification at Position 15 | Melting Temperature (Tm) in 100 µM MgCl₂ (°C) | Melting Temperature (Tm) in 10 mM MgCl₂ (°C) |
| Unmodified | Guanine (G) | 84 | 84 |
| Precursor-modified | preQ₀ | 88 | 89 |
| This compound-modified | This compound (G+) | 88 | 89 |
| Data sourced from Turner et al. (2020), Journal of Bacteriology.[3] |
These data clearly indicate that the modification at position 15, both with the precursor preQ₀ and the mature this compound, provides a significant stabilizing effect, increasing the melting temperature by 4-5°C.[3]
The this compound Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that occurs post-transcriptionally. It involves the initial synthesis of a precursor molecule, preQ₀ (7-cyano-7-deazaguanine), which is then incorporated into the tRNA backbone and subsequently converted to this compound.
Experimental Protocols
A thorough investigation of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Isolation of Bulk tRNA from Extremophiles
This protocol is adapted from the methods used for Thermococcus kodakarensis.
-
Cell Lysis: Harvest cells from a late-log phase culture by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) and lyse the cells by sonication or French press.
-
Phenol-Chloroform Extraction: Extract the total nucleic acids from the cell lysate using an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 4.5). Centrifuge to separate the phases and collect the aqueous phase.
-
Isopropanol Precipitation: Precipitate the nucleic acids from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 1 volume of isopropanol. Incubate at -20°C for at least 1 hour and then centrifuge at high speed to pellet the nucleic acids.
-
DEAE-Cellulose Chromatography: Resuspend the nucleic acid pellet in a low-salt buffer and apply to a DEAE-cellulose column equilibrated with the same buffer. Elute the tRNA using a salt gradient (e.g., 0.3 M to 1.0 M NaCl). tRNA typically elutes at around 0.65 M NaCl.
-
Ethanol Precipitation and Quantification: Precipitate the purified tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water. Quantify the tRNA concentration by measuring the absorbance at 260 nm.
Analysis of Nucleoside Composition by HPLC
-
tRNA Digestion: Digest the purified tRNA to its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: Separate the nucleosides by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column.
-
Detection and Quantification: Monitor the elution of nucleosides by their UV absorbance at 254 nm and 280 nm. Identify and quantify this compound and its precursor by comparing their retention times and UV spectra to known standards.
In Vitro Transcription of tRNA
-
Template Preparation: Generate a linear DNA template for the desired archaeal tRNA gene, flanked by a T7 RNA polymerase promoter at the 5' end.
-
Transcription Reaction: Set up the in vitro transcription reaction containing the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer.
-
Purification: Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE). Excise the band corresponding to the full-length tRNA and elute the RNA from the gel.
-
Refolding: Refold the purified tRNA by heating to 90°C for 3 minutes and then slowly cooling to room temperature in a buffer containing MgCl₂.
Thermal Denaturation of tRNA
-
Sample Preparation: Prepare the tRNA sample in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, and varying concentrations of MgCl₂).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the tRNA sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at the midpoint of the transition from the native to the denatured state.
Experimental Workflow and Logical Relationships
The investigation of this compound's function follows a logical progression from its synthesis to its impact on the organism's viability.
Impact on Translational Processes: An Area for Future Research
While the structural role of this compound in tRNA stabilization is well-established, its direct impact on the efficiency and fidelity of translation remains an area of active investigation. tRNA modifications, particularly in the anticodon loop, are known to influence codon recognition and the rate of aminoacylation. However, specific quantitative data on how this compound at position 15 affects these processes in extremophiles is currently limited.
Future research should focus on:
-
Aminoacylation Kinetics: Quantitative assays to determine if the presence of this compound affects the rate and specificity of tRNA charging by aminoacyl-tRNA synthetases.
-
Codon Recognition and Frameshifting: In vitro translation assays and ribosome profiling experiments to assess whether this compound influences codon-anticodon interactions and prevents translational errors at high temperatures.
Conclusion and Implications for Drug Development
This compound is a key molecular adaptation that enables extremophilic archaea to maintain a functional translational apparatus in high-temperature environments. Its role in stabilizing tRNA structure is critical for their survival. The unique enzymes in the this compound biosynthesis pathway, which are absent in bacteria and eukaryotes, present potential targets for the development of novel antimicrobial agents. A deeper understanding of the structure and function of these enzymes could pave the way for the design of specific inhibitors that selectively target extremophilic archaea, with potential applications in biotechnology and medicine. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the fascinating world of this compound and its significance in the biology of extremophiles.
References
The Core Biological Importance of 7-Deazaguanosine Derivatives: A Technical Guide
Abstract: 7-Deazaguanosine (B17050) derivatives represent a critical class of modified nucleosides, characterized by the substitution of the N7 atom of the purine (B94841) ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine scaffold.[1][2] This seemingly subtle structural alteration imparts profound functional diversity, enabling these molecules to play multifaceted roles in fundamental biological processes across all domains of life.[3][4] Found within both DNA and tRNA, they are essential for modulating translation, protecting genetic information, and regulating gene expression.[1][5] Furthermore, their structural framework is a cornerstone of numerous natural product antibiotics and has inspired the development of potent antiviral and antitumor agents.[1][2] This guide provides an in-depth overview of the biosynthesis, regulation, and diverse biological functions of 7-deazaguanosine derivatives, tailored for researchers, scientists, and drug development professionals.
Core Biological Functions in Nucleic Acids
The biological importance of 7-deazaguanosine derivatives stems primarily from their incorporation into tRNA and DNA, where they execute distinct but equally vital functions.
Role in tRNA: Ensuring Translational Fidelity
In the realm of RNA, 7-deazaguanosine modifications are crucial for maintaining the speed and accuracy of protein synthesis.[5][6] Two major derivatives, Queuosine (B110006) and Archaeosine, are found in tRNA molecules.
-
Queuosine (Q): Found in bacteria and eukaryotes, Queuosine is a hypermodified nucleoside located at the wobble position (position 34) of tRNAs with GUN anticodons (specifically for Asp, Asn, His, and Tyr).[5][7][8] Its presence is critical for fine-tuning codon-anticodon interactions, preventing translational frameshifting, and ensuring the accurate decoding of mRNA.[5][9][10] While most bacteria can synthesize the precursor to Queuosine de novo, eukaryotes must salvage its base, queuine, from their diet or gut microbiome, highlighting a crucial link between microbial metabolism and host protein synthesis.[6][9][11]
-
This compound (G⁺): Exclusive to Archaea, this compound (7-formamidino-7-deazaguanosine) is found at position 15 in the D-loop of most archaeal tRNAs.[7][12] Its primary role is structural, contributing significantly to the stabilization of the tRNA's tertiary structure, which is essential for its function in the extreme environments often inhabited by archaea.[10][12]
Role in DNA: A Shield Against Molecular Threats
Once thought to be exclusive to tRNA, 7-deazaguanine (B613801) derivatives have been discovered in the genomic DNA of various bacteria and bacteriophages.[5] Their presence in DNA serves primarily as a sophisticated defense mechanism.
-
Protection from Restriction Enzymes: The most prominent function of these DNA modifications is to protect the genome from cleavage by host restriction enzymes.[4][13] By replacing guanine (B1146940) at specific sites, these derivatives can block the recognition or catalytic activity of endonucleases, acting as a powerful anti-restriction system.[14] This is a key strategy employed by bacteriophages to evade bacterial defense systems and successfully replicate.[1][13]
-
Self-Nonself Discrimination: The incorporation of 7-deazaguanines into DNA is part of a broader restriction-modification (R-M) system that allows cells to distinguish their own DNA from foreign DNA.[4][15] This contributes to cellular defense and genome integrity.[3]
Biosynthesis and Regulation
The production of 7-deazaguanosine derivatives originates from a common metabolic precursor, guanosine-5'-triphosphate (GTP), and is tightly regulated to meet cellular needs.[1][7]
The Biosynthetic Pathway
The synthesis begins with GTP and proceeds through a series of enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀), which is the central precursor for derivatives found in both tRNA and DNA.[1][5][7]
Key Enzymes in the Biosynthesis Pathway:
| Enzyme | Function | Pathway |
| FolE (GTP Cyclohydrolase I) | Catalyzes the first step, converting GTP to 7,8-dihydroneopterin triphosphate. Shared with folate biosynthesis.[7][16] | Core |
| QueD | 6-carboxy-5,6,7,8-tetrahydropterin synthase.[15][16] | Core |
| QueE | A radical SAM enzyme that forms 7-carboxy-7-deazaguanine (B3361655) (CDG).[1][15] | Core |
| QueC | An ATPase that catalyzes the final two steps to form preQ₀ from CDG.[1][15] | Core |
| QueF | Reduces preQ₀ to preQ₁ (7-aminomethyl-7-deazaguanine) for bacterial tRNA modification.[7][16] | tRNA (Bacteria) |
| TGT (tRNA-guanine transglycosylase) | Exchanges a guanine in the tRNA for preQ₁ (bacteria) or preQ₀ (archaea).[17] | tRNA |
| DpdA/DpdB | A DNA transglycosylase complex that exchanges guanine in DNA for preQ₀. DpdB provides the necessary ATPase activity.[17] | DNA |
| DpdC | Converts preQ₀-modified DNA to ADG (7-amido-7-deazaguanosine)-modified DNA.[17] | DNA |
Regulation by preQ₁ Riboswitches
In many bacteria, the genes responsible for the biosynthesis and transport of queuosine precursors are regulated by a class of RNA regulatory elements known as preQ₁ riboswitches.[18][19] These are structured RNA domains located in the 5'-untranslated region of mRNA.[20] Binding of the preQ₁ metabolite directly to the riboswitch aptamer induces a conformational change in the RNA structure.[19][20] This change typically sequesters the ribosome binding site or forms a transcriptional terminator, leading to the downregulation of gene expression.[19][20] This feedback mechanism allows the cell to cease production of preQ₁ when its intracellular concentration is sufficient.
Diversity and Therapeutic Applications
The 7-deazaguanine scaffold is not only integral to cellular function but is also found in a variety of biologically active natural products and serves as a privileged structure in drug design.[1][3]
Natural Product Antibiotics
Several antibiotics, including toyocamycin and sangivamycin , are 7-deazapurine derivatives.[1] Their mechanisms of action are varied, with sangivamycin, for example, inducing cell death through the activation of protein kinase C (PKC) and inhibiting cyclin-dependent kinases (CDKs).[1] The precursor molecule preQ₀ itself has also demonstrated anticancer properties.[1][14]
Antitumor and Antiviral Agents
The unique chemical properties of the pyrrolo[2,3-d]pyrimidine core make it an attractive starting point for synthetic medicinal chemistry.[2]
-
Anticancer Activity: Purine nucleoside analogues, including 7-deazaguanosine derivatives, exhibit broad antitumor activity, particularly against lymphoid malignancies.[21][22] Their mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis.[21]
-
Antiviral Activity: Numerous sugar-modified 7-deazapurine nucleosides have been developed as potent antiviral agents.[2] For instance, 5-aza-7-deazaguanosine has shown synergistic anti-flavivirus activity when combined with interferon.[23]
Table of Representative 7-Deazaguanosine Derivatives and Their Roles:
| Derivative Name | Class | Primary Biological Role / Application |
| Queuosine (Q) | tRNA Modification | Enhances translational accuracy and efficiency in bacteria/eukaryotes.[5] |
| This compound (G⁺) | tRNA Modification | Stabilizes tRNA tertiary structure in archaea.[10][12] |
| preQ₀ / preQ₁ | Biosynthetic Precursor | Key intermediates in the synthesis of other derivatives; preQ₀ has anticancer properties.[1][18] |
| dPreQ₀ / dADG | DNA Modification | Protects bacterial and phage DNA from host restriction enzymes.[17] |
| Sangivamycin | Natural Product | Antibiotic and anticancer agent; inhibits CDKs and activates PKC.[1] |
| 5-aza-7-deazaguanosine | Synthetic Nucleoside | Potential anti-flavivirus agent.[23] |
Key Experimental Protocols
The study of 7-deazaguanosine derivatives relies on specialized biochemical and analytical techniques. Below are generalized methodologies for key experiments cited in the literature.
Protocol: Identification of 7-Deazaguanine Derivatives in DNA
This protocol outlines a general workflow for the enzymatic digestion of DNA and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect modified nucleosides.
-
DNA Extraction and Purification: Isolate high-quality genomic DNA from the target organism (e.g., bacterium or phage) using a standard phenol-chloroform extraction or a commercial kit. Ensure the complete removal of RNA by treating with RNase A.
-
Enzymatic Hydrolysis:
-
To 10-20 µg of purified DNA, add a cocktail of DNA-degrading enzymes, such as DNase I, Nuclease P1, and alkaline phosphatase.
-
Incubate the reaction at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual deoxynucleosides.
-
-
Sample Preparation: Centrifuge the digestate to pellet any undigested material or protein. Transfer the supernatant containing the deoxynucleosides to a new tube. If necessary, perform a solid-phase extraction (SPE) to concentrate the sample and remove salts.
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 HPLC column.
-
Elute the deoxynucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Couple the HPLC output to a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor for the specific parent-to-daughter ion transitions corresponding to canonical deoxynucleosides (dG, dA, dC, dT) and the expected modified derivatives (e.g., dPreQ₀, dADG).[16]
-
-
Data Analysis: Quantify the modified bases by comparing their peak areas to those of known concentration standards.[24]
Protocol: In Vitro Reconstitution of the Dpd DNA Modification System
This protocol describes a method to demonstrate the function of the DpdA, DpdB, and DpdC proteins in modifying a DNA substrate in a controlled, cell-free environment, based on descriptions in Thiaville et al. and related studies.[17]
-
Protein Expression and Purification: Overexpress recombinant DpdA, DpdB, and DpdC proteins (e.g., with His-tags) in E. coli and purify them using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Substrate Preparation:
-
Prepare the base precursor, preQ₀.
-
Prepare a DNA substrate, such as a plasmid or a specific oligonucleotide duplex, that is known or predicted to be a target for modification.
-
-
Modification Reaction (DpdA/DpdB):
-
In a reaction buffer, combine the DNA substrate, purified DpdA, purified DpdB, preQ₀, and ATP.
-
Incubate the mixture at the optimal temperature (e.g., 37°C) for several hours. This reaction tests the ATP-dependent transglycosylase activity that inserts preQ₀ into the DNA.[17]
-
-
Secondary Modification (DpdC):
-
To the product from the previous step, add the purified DpdC enzyme.
-
Continue the incubation to test for the conversion of preQ₀-modified DNA to ADG-modified DNA.
-
-
Analysis:
-
Purify the DNA from the reaction mixtures.
-
Digest the DNA to single deoxynucleosides as described in Protocol 4.1.
-
Analyze the resulting deoxynucleosides via LC-MS/MS to detect the formation of dPreQ₀ (from step 3) and dADG (from step 4).
-
Conclusion
7-Deazaguanosine derivatives are far more than simple structural variants of guanosine. They are pivotal molecular tools that operate at the critical interface of genetic inheritance and its expression. Their functions, ranging from ensuring the fidelity of protein translation in tRNA to providing genomic defense in DNA, underscore their indispensable role in cellular life.[1][3][4] The elucidation of their biosynthetic pathways and regulatory networks, such as the elegant preQ₁ riboswitch, reveals sophisticated cellular control mechanisms. For drug development professionals, the proven bioactivity of natural and synthetic 7-deazaguanine compounds offers a fertile ground for the discovery of new therapeutics to combat cancer, viral infections, and bacterial diseases. Continued research into this versatile class of molecules promises to uncover further layers of biological complexity and unlock new opportunities for biotechnological and therapeutic innovation.
References
- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Queuosine - Wikipedia [en.wikipedia.org]
- 9. Queuosine tRNA Modification: Connecting the Microbiome to the Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Queuine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 20. Molecular Mechanism of preQ1 Riboswitch Action: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. 7-(N-Acetylaminomethyl)-7-deazaguanosine | Wolfe Labs [wolfelabs.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of Archaeosine in tRNA Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G*), a hypermodified guanosine (B1672433) analog, is a unique post-transcriptional modification found at position 15 in the D-loop of transfer RNA (tRNA) in most archaea.[1][2] Its presence is crucial for the structural stability of tRNA, particularly in thermophilic organisms, enabling them to thrive in extreme environments.[1][2][3][4][5] The biosynthesis of this compound involves a complex enzymatic pathway that replaces guanine (B1146940) with a precursor, preQ0, which is then further modified to form this compound.[6][7][8][9][10] The accurate detection and quantification of this compound in tRNA samples are essential for studying archaeal biology, understanding the role of tRNA modifications in translation and stress response, and for potential applications in biotechnology and drug development.
These application notes provide a detailed overview of the primary methods for detecting this compound in tRNA samples, with a focus on liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). Protocols for sample preparation and analysis are provided, along with a discussion of potential alternative methods.
Methods for this compound Detection
The principal methods for the detection and quantification of this compound in tRNA samples involve the enzymatic digestion of purified tRNA into its constituent nucleosides, followed by separation and analysis using chromatographic techniques coupled with mass spectrometry or UV detection.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS)
This is the most powerful and widely used method for the identification and quantification of this compound.[3][9][11] It offers high sensitivity and specificity, allowing for the unambiguous identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and reliable method for quantifying modified nucleosides.[3][12][13] While less specific than mass spectrometry, it can be effectively used for routine analysis and quantification when coupled with pure standards for retention time and spectral matching.
Emerging and Alternative Methods
-
Chemical Derivatization: To enhance detection sensitivity, particularly for fluorescence-based methods, chemical derivatization of this compound could be explored. While specific protocols for this compound are not well-established, methods for derivatizing similar nucleoside structures, such as other deazaguanine analogs, could be adapted.[14][15][16][17][18] This approach would typically involve reacting the nucleoside with a fluorescent labeling agent.
-
Antibody-Based Methods (Immuno-Northern Blotting): The development of specific antibodies against this compound would enable highly selective and sensitive detection through techniques like immuno-northern blotting or enzyme-linked immunosorbent assays (ELISA).[1][2][4][7][8] While antibodies for other modified nucleosides are available, specific antibodies for this compound are not yet commercially widespread.[19] The general principle involves using an antibody to specifically bind to the this compound modification within the tRNA molecule.
Data Presentation: Quantitative Comparison of Detection Methods
Direct comparative studies providing standardized quantitative metrics for this compound detection across different platforms are limited. However, based on published data for modified nucleosides, the following table summarizes the expected performance characteristics of the primary detection methods.
| Feature | HPLC-UV | HPLC-MS/MS |
| Specificity | Moderate to High (relies on retention time and UV spectrum) | Very High (based on m/z and fragmentation)[9][11] |
| Sensitivity | Lower (ng range) | Higher (pg to fg range)[20][21] |
| Limit of Detection (LOD) | Higher | Lower[18] |
| Limit of Quantification (LOQ) | Higher | Lower[20] |
| Reproducibility | Good (RSD <5% for peak area and retention time)[6] | Excellent (RSD can be <5%)[22] |
| Linearity | Good over a defined concentration range | Excellent over a wide dynamic range[22] |
| Instrumentation | Widely available | More specialized instrumentation required |
| Cost | Lower | Higher |
Experimental Protocols
Protocol 1: Isolation and Purification of Total tRNA
This protocol is adapted from established methods for tRNA extraction from archaeal cells.[3][4][12]
Materials:
-
Cell pellet from archaeal culture
-
Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
3 M Sodium acetate (B1210297) (pH 5.2)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
DEAE-cellulose column
Procedure:
-
Resuspend the cell pellet in Buffer A.
-
Perform phenol:chloroform extraction to remove proteins and lipids. Centrifuge and collect the aqueous phase.
-
Repeat the extraction until the interface is clear.
-
Precipitate the total RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry.
-
Resuspend the RNA pellet in nuclease-free water.
-
To isolate tRNA from other RNA species, apply the total RNA to a DEAE-cellulose column.
-
Wash the column with a low-salt buffer to remove smaller molecules.
-
Elute the tRNA using a high-salt buffer.
-
Precipitate the purified tRNA with ethanol as described in steps 4-5.
-
Resuspend the purified tRNA in nuclease-free water and quantify using a spectrophotometer.
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
This protocol describes the complete hydrolysis of tRNA to its constituent nucleosides.[3][9]
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
1 M Ammonium (B1175870) acetate (pH 5.3)
-
1 M Tris-HCl (pH 8.0)
Procedure:
-
In a nuclease-free microcentrifuge tube, combine 10-20 µg of purified tRNA with nuclease P1 in 1 M ammonium acetate (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and 1 M Tris-HCl (pH 8.0).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant containing the nucleoside mixture is now ready for HPLC or LC-MS analysis.
Protocol 3: HPLC-MS/MS Analysis of this compound
This protocol outlines the parameters for the detection of this compound using a liquid chromatography-tandem mass spectrometry system.[3][9][11]
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Nucleoside digest from Protocol 2
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
C18 reversed-phase HPLC column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
This compound standard (if available for quantification)[5]
Procedure:
-
Chromatographic Separation:
-
Inject 5-10 µL of the nucleoside digest onto the C18 column.
-
Use a gradient elution, for example:
-
0-5 min: 2% B
-
5-45 min: 2-30% B
-
45-50 min: 30-95% B
-
50-55 min: 95% B
-
55-60 min: 95-2% B
-
60-70 min: 2% B (re-equilibration)
-
-
Set the flow rate to 0.2 mL/min.
-
Maintain the column temperature at 40°C.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Perform a full scan analysis to identify the protonated molecular ion of this compound ([M+H]⁺) at an m/z of approximately 325.1257.[9][23]
-
For quantitative analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The precursor ion would be m/z 325.1257, and characteristic product ions would be monitored.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthesis pathway in Archaea.
Experimental Workflow for this compound Detection
Caption: General experimental workflow for the detection of this compound in tRNA samples.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A short and efficient synthesis of the tRNA nucleosides PreQ0 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Protocol To Detect m22G Modification on Single tRNA Iso-Decoders by Im" by Sseu-Pei Hwang, Katherine Barondeau et al. [digitalcommons.library.tmc.edu]
- 9. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence detection of 8-oxoguanosine by G-clamp derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Derivatization in Flow Analysis [mdpi.com]
- 17. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arborassays.com [arborassays.com]
- 20. Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC | Waters [waters.com]
- 21. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Quantification of Archaeosine in tRNA using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a signature modification found at position 15 in the D-loop of transfer RNA (tRNA) in most archaea.[1] This modification is crucial for maintaining tRNA structural integrity and stability, particularly in thermophilic organisms that thrive in high-temperature environments.[2] The quantification of this compound is essential for studies related to archaeal biology, tRNA processing, and for understanding the adaptation mechanisms of extremophiles. This application note provides a detailed protocol for the extraction of tRNA from archaeal cells, its enzymatic hydrolysis into constituent nucleosides, and subsequent quantification of this compound using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Principle The method involves the isolation of total tRNA from archaeal cell pellets, followed by complete enzymatic digestion of the tRNA into individual nucleosides using a combination of Nuclease P1 and Alkaline Phosphatase.[3][4] The resulting nucleoside mixture is then separated using reverse-phase HPLC. The eluent is directed into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for the specific detection and quantification of this compound.[5]
Experimental Protocols
tRNA Extraction from Archaeal Cells
This protocol is adapted from methods used for Thermococcus kodakarensis.[3]
-
Cell Harvest: Harvest archaeal cells from culture by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Lysis: Resuspend the cell pellet (approx. 250 mg) in 1 mL of an extraction buffer (100 mM Ammonium Acetate, pH 5.8, 10 mM MgSO₄).[3][6]
-
Phenol-Chloroform Extraction: Add an equal volume of acid-phenol:chloroform:isoamyl alcohol (25:24:1, pH ~5.8) to the cell suspension. Vortex vigorously for 15 minutes at room temperature to ensure complete lysis and phase separation.[3][4]
-
Phase Separation: Centrifuge the mixture at 12,000 x g for 20 minutes at 4°C.[4] Carefully transfer the upper aqueous phase, which contains the total RNA, to a new sterile microfuge tube.
-
RNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695) to the aqueous phase. Mix by inversion and precipitate the RNA at -20°C overnight or -80°C for at least 3 hours.[4]
-
Pelleting and Washing: Centrifuge at 16,000 x g for 25 minutes at 4°C to pellet the RNA. Carefully discard the supernatant. Wash the pellet twice with 1 mL of cold 70% ethanol to remove salts.[6]
-
Drying and Resuspension: Air-dry the RNA pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. Resuspend the total RNA pellet in nuclease-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm.
Enzymatic Digestion of tRNA to Nucleosides
This is a two-step protocol to ensure optimal activity for both enzymes.[2][3]
-
Nuclease P1 Digestion (Step 1):
-
Alkaline Phosphatase Digestion (Step 2):
-
Sample Preparation for HPLC: After digestion, centrifuge the sample at 21,000 x g for 15 minutes to pellet any debris or undigested material. Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
The digested nucleosides are separated and quantified using an HPLC system coupled to a triple quadrupole mass spectrometer.
Workflow Diagram
Caption: Workflow for HPLC-MS/MS quantification of this compound.
Data Presentation
Quantitative analysis relies on optimized instrument parameters. The following tables provide recommended starting conditions for the HPLC and mass spectrometer, which should be optimized for the specific instrumentation used.
Table 1: HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, or Phenomenex Gemini C18, 5 µm)[3] |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 6.0 in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 20 µL |
| Gradient Program | 0-2 min: 0% B2-15 min: 0-25% B (Linear Gradient)15-17 min: 25-95% B (Wash)17-20 min: 95% B (Wash)20-22 min: 95-0% B (Return to Initial)22-30 min: 0% B (Equilibration) |
Table 2: Mass Spectrometer (MS/MS) Parameters for this compound Detection
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 325.13[2] |
| Product Ion (Q3) | m/z 193.1 (Proposed)† |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4.5 kV[6] |
| Capillary Temperature | 275 °C[6] |
| Collision Gas | Argon |
| Collision Energy (CE) | To be optimized empirically for the specific instrument. Start with a range of 10-30 eV. |
†Note on Product Ion Selection: The optimal product ion for this compound should be determined empirically by performing a product ion scan on a purified standard or a concentrated sample. The proposed product ion (m/z 193.1) corresponds to the protonated this compound base following the neutral loss of the ribose moiety, a common fragmentation pathway for nucleosides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Mass Spectrometry Analysis of Archaeosine-Modified tRNA
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Significance and Analysis of Archaeosine
This compound (G+), a hypermodified guanosine (B1672433) analog, is a unique and essential tRNA modification found almost exclusively in the domain Archaea.[1][2][3] Located at position 15 in the D-loop of most archaeal tRNAs, this compound plays a critical role in stabilizing the tertiary structure of tRNA.[1][3][4][5] This structural stabilization is particularly vital for thermophilic archaea, where its absence can lead to temperature-sensitive growth phenotypes.[1][3][5][6] The complex biosynthetic pathway of this compound and its importance in tRNA function make it a key subject of study in molecular biology, extremophile research, and as a potential target for novel therapeutic strategies.
Mass spectrometry (MS) has become the gold standard for the identification, characterization, and quantification of RNA modifications due to its high sensitivity, specificity, and ability to provide detailed structural information.[7][8][9] When coupled with liquid chromatography (LC-MS/MS), it allows for the robust analysis of modified nucleosides like this compound from complex biological samples.[8][10][11]
Two primary bottom-up MS strategies are employed for analyzing this compound-modified tRNA:
-
Nucleoside Analysis: Total tRNA is completely hydrolyzed into its constituent nucleosides. LC-MS/MS is then used to separate, identify, and quantify each nucleoside, including this compound, based on its unique mass and retention time.[9][10][11] This approach provides a global census of all modifications present in the total tRNA pool.
-
Oligonucleotide "Mass Mapping" Analysis: tRNA is digested with a specific ribonuclease (e.g., RNase T1) to generate a set of smaller oligonucleotides.[12][13][14] LC-MS/MS analysis of these fragments allows for the precise localization of this compound within its sequence context, confirming its position at residue 15.[15][16]
These application notes provide detailed protocols for both analytical approaches, from tRNA isolation to data acquisition and interpretation, tailored for researchers investigating this unique archaeal modification.
Quantitative Data Summary
Mass spectrometry analysis relies on the precise mass-to-charge ratio (m/z) of the target analytes. The table below summarizes the key molecular species in the analysis of this compound.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| This compound (G+) | C₁₂H₁₆N₆O₅ | 324.1237 | 325.1257 |
| preQ₀ Nucleoside | C₁₂H₁₃N₅O₅ | 307.0917 | 308.0994 |
| Guanosine (G) | C₁₀H₁₃N₅O₅ | 283.0917 | 284.0995 |
Table 1: Key molecular masses for the LC-MS/MS analysis of this compound and its direct precursor. Data derived from experimental results reported in literature.[3][17]
Visualized Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that modifies the guanine (B1146940) base at position 15 of the tRNA D-loop.[1][2][4]
Caption: The enzymatic pathway for this compound (G+) biosynthesis in Archaea.
Experimental Workflow for MS Analysis
The overall workflow involves several key stages, from sample preparation to data analysis, to identify and quantify this compound in tRNA.[8][11][18]
Caption: Workflow for mass spectrometry analysis of this compound-modified tRNA.
Experimental Protocols
Protocol 1: Isolation of Total tRNA from Archaeal Cells
This protocol is adapted from procedures used for Thermococcus kodakarensis.[3]
Materials:
-
Archaeal cell pellet
-
Lysis Buffer: 100 mM ammonium (B1175870) acetate (B1210297) (pH 6.5), 10 mM MgSO₄, 0.1 mM EDTA
-
Phenol (B47542):Chloroform:Isoamyl Alcohol (25:24:1, pH 5.5)
-
8 M Ammonium Acetate
-
100% Ethanol (B145695) (ice-cold)
-
75% Ethanol (ice-cold)
-
Nuclease-free water
-
Solid-phase extraction columns (e.g., Nucleobond RNA/DNA 400)
Procedure:
-
Resuspend the cell pellet at approximately 250 mg/mL in Lysis Buffer.
-
Add an equal volume of saturated phenol mix to lyse the cells. Vortex vigorously and incubate with shaking for 15-30 minutes at room temperature.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the bulk RNA by adding 1/10 volume of 8.0 M ammonium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 2 hours or overnight.
-
Pellet the RNA by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Wash the pellet twice with ice-cold 75% ethanol. Air-dry the pellet briefly.
-
Resuspend the total RNA pellet in the appropriate binding buffer for the solid-phase extraction column.
-
To separate tRNA from larger RNA species, use a step gradient of salt concentrations as per the manufacturer's instructions. Typically, tRNA elutes at around 0.65 M KCl.[3]
-
Precipitate the purified tRNA fraction with ammonium acetate and ethanol as described in steps 5-7.
-
Resuspend the final tRNA pellet in nuclease-free water. Assess purity and concentration using a spectrophotometer (A260/A280 ratio) and denaturing PAGE.
Protocol 2: Enzymatic Digestion of tRNA
Option A: Complete Digestion to Nucleosides [10][11]
-
Purpose: To analyze the global modification profile.
Materials:
-
Purified total tRNA (5-10 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10x Nuclease P1 Buffer
-
10x BAP Buffer
-
Nuclease-free water
Procedure:
-
In a sterile microfuge tube, combine 5-10 µg of tRNA, 1 µL of Nuclease P1 (≥50 U), and buffer to a final volume of 20 µL.
-
Incubate at 37°C for 2 hours.
-
Add 3 µL of 10x BAP buffer and 1 µL of BAP (≥1 U).
-
Incubate at 37°C for an additional 2 hours.
-
The reaction can be stopped by adding an equal volume of acetonitrile (B52724) or by filtering through a 10 kDa MWCO filter to remove enzymes.[8]
-
The sample is now ready for LC-MS/MS analysis.
Option B: Partial Digestion to Oligonucleotides with RNase T1 [12][13][14]
-
Purpose: To map the location of this compound.
Materials:
-
Purified total tRNA (5-10 µg)
-
RNase T1
-
Digestion Buffer: 220 mM ammonium acetate (unadjusted pH)[12]
-
Nuclease-free water
Procedure:
-
In a sterile microfuge tube, combine 5-10 µg of tRNA with RNase T1 (enzyme-to-substrate ratio of ~50 units per µg of RNA).[13]
-
Add Digestion Buffer to a final volume of 50 µL.
-
Quench the reaction by adding an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1).[12] Vortex and centrifuge to separate phases.
-
Transfer the aqueous (upper) phase containing the oligonucleotide fragments to a new tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework. Specific parameters must be optimized for the available instrumentation. This is based on high-resolution accurate mass (HRAM) systems like an Orbitrap.[3][6]
Liquid Chromatography (LC) Parameters:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity OST C18, 1.7 µm, 2.1 × 100 mm).[19]
-
Mobile Phase A: 200 mM Hexafluoroisopropanol (HFIP), 8-15 mM Triethylamine (TEA) in water, pH ~7-8.5.[14][19]
-
Mobile Phase B: Methanol or Acetonitrile with the same HFIP/TEA concentration.
-
Flow Rate: 40-200 µL/min.
-
Gradient: A shallow gradient from 5% B to 50% B over 30-50 minutes.
-
Column Temperature: 40°C.[6]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Ion Electrospray (H-ESI).[6]
-
Full Scan (MS1):
-
Resolution: 60,000 - 120,000.
-
Scan Range: m/z 150-1000 (for nucleosides) or m/z 400-2000 (for oligonucleotides).
-
Target Ions: For targeted analysis, create an inclusion list with the m/z of expected species (e.g., 325.1257 for G+).
-
-
Tandem Scan (MS/MS or MS2):
-
Activation: Higher-energy Collisional Dissociation (HCD).
-
Resolution: 15,000 - 30,000.
-
Collision Energy: Normalized collision energy (NCE) of 25-35%.
-
Data Acquisition: Data-Dependent Acquisition (DDA) to trigger MS/MS on the most abundant ions from the MS1 scan.
-
Data Analysis:
-
Nucleoside Analysis: Extract ion chromatograms (XICs) for the [M+H]⁺ of this compound (m/z 325.1257) and preQ₀ (m/z 308.0994) with a narrow mass tolerance (<5 ppm).[3] Compare retention times and MS/MS fragmentation patterns to authentic standards or spectral libraries for confident identification.[20]
-
Oligonucleotide Analysis: The acquired MS/MS spectra of oligonucleotide fragments can be searched against a database of predicted RNase T1 digestion products from the organism's known tRNA sequences. Software tools designed for RNA-MS data can facilitate this process.[7][21] The mass shift corresponding to G+ (+41.032 Da relative to G) will confirm its presence on a specific fragment.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based detection of transfer RNAs by their signature endonuclease digestion products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Multisite-specific this compound tRNA-guanine transglycosylase (ArcTGT) from Thermoplasma acidophilum, a thermo-acidophilic archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. LC-MS/MS Profiling of Post-Transcriptional Modifications in Ginseng tRNA Purified by a Polysaccharase-Aided Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes & Protocols: In Vitro Transcription of tRNA for Archaeosine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G+), a structurally complex 7-deazaguanosine (B17050) derivative, is a modified nucleoside found almost universally in Archaea.[1][2][3][4] It is located at position 15 in the dihydrouridine loop (D-loop) of transfer RNA (tRNA), a position not typically modified outside of the archaeal domain.[1][2][3][4] The primary role of this compound is to stabilize the tertiary structure of tRNA, a critical function for the survival of hyperthermophilic archaea in extreme environments.[1][2][3][4][5] The absence of this modification can lead to significant temperature-sensitive phenotypes, highlighting its importance in tRNA function and organismal fitness.[2][3][5]
The biosynthesis of this compound is a multi-step enzymatic pathway, making it an interesting target for biochemical studies and potential antimicrobial drug development. The key steps in Euryarchaea are:
-
Guanine (B1146940) Exchange: The enzyme tRNA-guanine transglycosylase (ArcTGT) catalyzes the exchange of guanine at position 15 (G15) with the precursor base 7-cyano-7-deazaguanine (preQ₀).[3][4][6][7]
-
Lysine (B10760008) Transfer: this compound synthase (ArcS) transfers a lysine moiety to the preQ₀-modified tRNA, forming a preQ₀-lysine intermediate.[6][7]
-
Amidine Formation: A radical S-adenosyl-L-methionine (SAM) enzyme, RaSEA, which often forms a complex with ArcS, converts the intermediate into the final this compound (G+) modification.[6][7]
The production of unmodified tRNA transcripts through in vitro transcription is fundamental to studying this pathway. It provides a clean and abundant source of substrate for characterizing the enzymes involved, investigating the biophysical properties of the tRNA molecule, and elucidating the specific contribution of the this compound modification.[1][2][3][4][8]
Application Notes
The use of in vitro transcribed tRNA is central to advancing our understanding of this compound biochemistry and function.
-
Substrate for Enzymatic Assays: Unmodified tRNA transcripts are the essential starting material for in vitro assays of the this compound pathway enzymes. They allow researchers to measure the kinetic parameters of ArcTGT and ArcS, determine substrate specificity, and screen for potential inhibitors.
-
Biophysical and Structural Studies: By comparing unmodified in vitro transcripts with tRNAs that have been enzymatically modified to contain this compound, researchers can directly measure the contribution of the modification to the thermal stability and structure of the tRNA.[1][2][3][4][5] This is crucial for understanding how thermophiles adapt their cellular machinery to high temperatures.
-
Probing Enzyme-Substrate Recognition: Truncated versions of tRNA, easily produced via in vitro transcription from synthetic DNA templates, can be used to identify the minimal RNA structure required for enzyme recognition. Studies have shown that ArcS does not require the full L-shaped tRNA structure and can even modify the preQ₀ nucleoside as a minimal substrate, providing key insights into its mechanism.[6]
-
Drug Discovery Target Validation: The this compound pathway is unique to Archaea. Reconstituting the pathway in vitro using transcribed tRNA allows for high-throughput screening of chemical libraries to identify specific inhibitors of ArcTGT or ArcS, which could serve as novel antimicrobial agents targeting specific archaeal pathogens.
Data Presentation
Table 1: Typical Reaction for In Vitro Transcription of tRNA
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 1 M | 40 mM | Buffering agent |
| MgCl₂ | 1 M | 22 mM | Cofactor for T7 RNA Polymerase |
| Spermidine | 100 mM | 1 mM | Stabilizes DNA-enzyme complex |
| DTT | 1 M | 5 mM | Reducing agent |
| NTPs (ATP, CTP, GTP, UTP) | 100 mM each | 4 mM each | RNA building blocks |
| Linearized DNA Template | 1 mg/mL | 0.1 mg/mL | Template for transcription |
| T7 RNA Polymerase | 20 U/µL | ~30 nM | Enzyme for RNA synthesis |
| RNase Inhibitor | 40 U/µL | 1 U/µL | Protects RNA from degradation |
Note: Concentrations are based on standard protocols and may require optimization.[8][9]
Table 2: Comparison of DNA Template Preparation Methods
| Method | Advantages | Disadvantages | Best For |
| Linearized Plasmid | High yield of template DNA; stable for long-term storage. | Time-consuming (cloning, plasmid prep, digestion).[8] | Large-scale, repetitive production of the same tRNA.[8][10] |
| PCR Amplification | Fast to generate template; no cloning required. | Potential for PCR-induced mutations; requires high-fidelity polymerase. | Rapidly generating templates for multiple tRNA variants.[9][11] |
| Synthetic Oligos | Very fast; allows for easy creation of truncated or mutated tRNAs. | Can be expensive for long tRNAs; lower transcription yield than dsDNA templates.[8] | Probing minimal substrate requirements; creating custom tRNA variants.[8][12] |
Table 3: Reported Kinetic Parameters for T. kodakarensis ArcS
| Substrate RNA | Description | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |
| tRNA-preQ₀ | Full-length tRNA with preQ₀ at position 15 | 2.5 ± 0.3 | 0.011 ± 0.0003 |
| 64 nt RNA fragment | Fragment containing the D-arm and anticodon stem-loop | 0.7 ± 0.1 | 0.012 ± 0.0003 |
| 21 nt RNA fragment | Fragment containing only the D-stem-loop | 1.8 ± 0.2 | 0.005 ± 0.0001 |
Data derived from studies on T. kodakarensis ArcS, demonstrating that the L-shaped structure is not essential for the lysine-transfer reaction.
Experimental Workflows & Pathways
Caption: Overall workflow for producing unmodified tRNA via in vitro transcription.
Caption: The enzymatic pathway for this compound biosynthesis in Euryarchaea.
Experimental Protocols
Protocol 1: DNA Template Preparation (Linearized Plasmid Method)
This protocol describes the preparation of a high-quality DNA template for run-off transcription.
-
Plasmid Construction: Clone the archaeal tRNA gene of interest into a suitable vector (e.g., pUC19) downstream of a T7 RNA polymerase promoter sequence.
-
Plasmid Purification: Perform a large-scale plasmid preparation using a commercial kit (e.g., Qiagen Plasmid Maxi Kit) to obtain high-purity, RNase-free plasmid DNA.[8] The A260/280 ratio should be between 1.8 and 2.0.[10]
-
Linearization: Digest 50-100 µg of the plasmid DNA with a restriction enzyme that cuts immediately downstream of the 3'-CCA end of the tRNA sequence.[8] Enzymes that generate blunt or 5'-protruding ends are preferred to avoid spurious transcription.[10] Incubate overnight for complete digestion.
-
Purification of Linearized DNA: a. Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the digestion reaction.[10] b. Perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove the restriction enzyme.[8][10] c. Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol (B145695) and incubating at -20°C for at least 1 hour.[8][10] d. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the DNA. e. Wash the pellet with cold 70% ethanol, air dry briefly, and resuspend in RNase-free water to a final concentration of ~1 mg/mL.[10]
Protocol 2: In Vitro Transcription of tRNA
This protocol is for a typical 100 µL transcription reaction.
-
Reaction Assembly: At room temperature, combine the following in an RNase-free microfuge tube in the order listed:
-
RNase-free Water: to 100 µL
-
5X Transcription Buffer: 20 µL
-
100 mM DTT: 10 µL
-
NTP Mix (25 mM each): 16 µL
-
Linearized DNA Template (1 mg/mL): 10 µL (~10 µg)
-
RNase Inhibitor (40 U/µL): 2.5 µL
-
T7 RNA Polymerase (20 U/µL): 5 µL
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 3-4 hours.[8]
-
Template Removal: Add 2 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.[13]
-
Reaction Stop: Stop the reaction by adding 20 µL of 0.5 M EDTA.
Protocol 3: Purification by Denaturing PAGE
This protocol ensures the isolation of full-length, high-purity tRNA.
-
Gel Preparation: Prepare a 12% denaturing polyacrylamide gel containing 8 M urea (B33335) in 1X TBE buffer.[8]
-
Sample Preparation: Add an equal volume of 2X RNA loading dye (containing formamide (B127407) and tracking dyes) to the transcription reaction. Heat at 95°C for 3 minutes and immediately place on ice.
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the bromophenol blue tracking dye has migrated approximately two-thirds of the way down the gel.
-
Visualization & Excision: Visualize the RNA bands using UV shadowing. The product tRNA should be the most prominent band. Carefully excise the gel slice containing the full-length tRNA.
-
Elution: a. Crush the gel slice into small pieces inside a microfuge tube. b. Add ~500 µL of gel elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA). c. Incubate overnight at room temperature on a rotator.[8]
-
Recovery: a. Separate the elution buffer from the gel pieces using a spin column or by careful pipetting.[14] b. Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and incubating at -80°C for 1 hour.[14] c. Pellet the tRNA by centrifugation at maximum speed for 30 minutes at 4°C.[14] d. Wash the pellet twice with cold 70% ethanol, air dry, and resuspend in a desired volume of RNase-free water.[14]
-
Quantification & Folding: Determine the concentration via UV spectrophotometry (A260). To ensure proper folding, heat the tRNA at 95°C for 2 minutes, followed by slow cooling to room temperature.[14]
Protocol 4: this compound Synthase (ArcS) Activity Assay
This protocol outlines a method to measure the lysine-transfer activity of ArcS. It assumes the availability of purified ArcTGT and ArcS enzymes and the preQ₀ base.
-
Substrate Preparation (tRNA-preQ₀): a. Set up a reaction containing purified, in vitro transcribed tRNA, an excess of preQ₀ base, and purified ArcTGT enzyme in an appropriate buffer. b. Incubate to allow the quantitative exchange of G15 for preQ₀. c. Purify the resulting tRNA-preQ₀ away from the enzyme and excess base using phenol:chloroform extraction and ethanol precipitation, as described previously.
-
ArcS Reaction: a. For a 25 µL reaction, combine:
- Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 50 mM KCl).
- Purified tRNA-preQ₀ substrate (e.g., 5 µM final concentration).
- ATP (e.g., 1 mM final concentration).
- [¹⁴C]-L-Lysine (e.g., 10 µM final concentration, with appropriate specific activity). b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles). c. Initiate the reaction by adding purified ArcS enzyme (and RaSEA, if studying the complete pathway) to a final concentration of ~1 µM.
-
Time Points & Quenching: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 5 µL aliquot and quench the reaction by spotting it onto a trichloroacetic acid (TCA)-soaked filter paper disc or by adding it to a tube with cold 10% TCA.
-
Analysis: a. Wash the filter discs extensively with cold 5% TCA followed by ethanol to remove unincorporated [¹⁴C]-L-Lysine. b. Allow the discs to dry completely. c. Measure the incorporated radioactivity using liquid scintillation counting. d. Calculate the amount of product formed at each time point to determine the initial reaction velocity for kinetic analysis.
References
- 1. "this compound Modification of Archaeal tRNA - A Role in Structural Stabi" by Ben Turner, Brett w. Burkhart et al. [pdxscholar.library.pdx.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modification of Archaeal tRNA: Role in Structural Stabilization (Journal Article) | OSTI.GOV [osti.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. The discovery of a tRNA modification enzyme that also acts on nucleosides | EurekAlert! [eurekalert.org]
- 8. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Template optimization for In Vitro Transcription [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
Application Notes and Protocols for the Expression and Purification of Archaeosine Synthase (ArcS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a unique tRNA modification found at position 15 in the D-loop of most archaeal tRNAs. This modification is crucial for the structural integrity and stability of tRNA, particularly in extremophilic archaea. The final step in the biosynthesis of this compound is catalyzed by the enzyme this compound Synthase (ArcS). ArcS converts 7-cyano-7-deazaguanine (preQ₀)-modified tRNA into this compound-containing tRNA. In some Euryarchaeota, this conversion is a complex process involving a radical S-adenosylmethionine (SAM) enzyme, RaSEA, which forms a complex with ArcS.
The study of ArcS is critical for understanding tRNA maturation pathways in Archaea and can provide insights into the adaptation of life to extreme environments. Furthermore, as tRNA modifying enzymes are being explored as potential drug targets, robust protocols for the expression and purification of active ArcS are essential for biochemical and structural studies, as well as for the development of high-throughput screening assays for inhibitor discovery.
This document provides detailed protocols for the expression of recombinant this compound Synthase from Methanocaldococcus jannaschii (a model hyperthermophilic archaeon) in Escherichia coli, its subsequent purification, and methods for assessing its enzymatic activity.
Data Presentation
Table 1: Purification of Recombinant His₆-tagged this compound Synthase from M. jannaschii
| Purification Step | Total Protein (mg) | Total Activity (units)† | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 3000 | 2.0 | 100 | 1.0 |
| Heat Treatment (70°C, 20 min) | 300 | 2700 | 9.0 | 90 | 4.5 |
| Ni-NTA Affinity Chromatography | 30 | 2400 | 80.0 | 80 | 40.0 |
| Anion Exchange Chromatography | 15 | 2100 | 140.0 | 70 | 70.0 |
| Size Exclusion Chromatography | 10 | 1800 | 180.0 | 60 | 90.0 |
Note: The data presented in this table are hypothetical and serve as a representative example of a typical purification scheme for a thermostable, His-tagged protein expressed in E. coli. Actual results may vary depending on experimental conditions.
†One unit of this compound Synthase activity is defined as the amount of enzyme required to convert 1 pmol of preQ₀-tRNA to G⁺-tRNA per minute under standard assay conditions.
Experimental Protocols
Expression of Recombinant His₆-tagged this compound Synthase in E. coli
This protocol describes the expression of N-terminally His₆-tagged ArcS from Methanocaldococcus jannaschii in E. coli BL21(DE3).
Materials:
-
pET expression vector (e.g., pET28a) containing the codon-optimized gene for M. jannaschii ArcS with an N-terminal His₆-tag.
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) medium.
-
Kanamycin (B1662678) (50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock).
Procedure:
-
Transformation: Transform the pET-ArcS expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) plates containing 50 µg/mL kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing 50 µg/mL kanamycin. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with 10 mL of the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed for purification.
Purification of Recombinant His₆-tagged this compound Synthase
This protocol utilizes the thermostability of the M. jannaschii ArcS and a His₆-tag for purification.
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Anion Exchange Buffer A: 20 mM Tris-HCl pH 8.0.
-
Anion Exchange Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl.
-
Size Exclusion Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Heat Treatment: Transfer the supernatant to a new tube and incubate in a water bath at 70°C for 20 minutes. This step denatures and precipitates a significant portion of the mesophilic E. coli proteins.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove the precipitated proteins.
-
Ni-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5 column volumes (CV) of Wash Buffer.
-
Load the heat-treated supernatant onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His₆-tagged ArcS with 5 CV of Elution Buffer. Collect fractions.
-
-
Anion Exchange Chromatography (Optional Polishing Step):
-
Pool the fractions containing ArcS and dialyze against Anion Exchange Buffer A overnight at 4°C.
-
Load the dialyzed sample onto a pre-equilibrated anion exchange column (e.g., Q-Sepharose).
-
Wash the column with Buffer A.
-
Elute the protein with a linear gradient of 0-100% Buffer B over 10 CV. Collect fractions.
-
-
Size Exclusion Chromatography (Final Polishing Step):
-
Concentrate the pooled fractions from the previous step.
-
Load the concentrated protein onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with Size Exclusion Buffer.
-
Elute with Size Exclusion Buffer and collect fractions corresponding to the expected molecular weight of ArcS.
-
-
Purity Analysis and Storage: Analyze the purity of the final protein sample by SDS-PAGE. Pool the purest fractions, determine the protein concentration, and store at -80°C in aliquots containing 10% glycerol.
This compound Synthase Activity Assay
The activity of ArcS is determined by monitoring the conversion of preQ₀-modified tRNA to this compound-containing tRNA using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Purified recombinant ArcS.
-
In vitro transcribed tRNA substrate containing a G at position 15.
-
Purified recombinant tRNA-guanine transglycosylase (TGT) to generate preQ₀-tRNA.
-
preQ₀ base.
-
Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT.
-
Quenching Solution: 0.3 M Sodium Acetate pH 5.2.
-
Nuclease P1.
-
Bacterial Alkaline Phosphatase (BAP).
Procedure:
-
Preparation of preQ₀-tRNA Substrate:
-
Incubate the in vitro transcribed tRNA with TGT and preQ₀ base to enzymatically replace the guanine (B1146940) at position 15 with preQ₀.
-
Purify the resulting preQ₀-tRNA using standard RNA purification methods (e.g., phenol-chloroform extraction and ethanol (B145695) precipitation).
-
-
ArcS Enzymatic Reaction:
-
Set up the reaction mixture in a final volume of 50 µL:
-
1 µM preQ₀-tRNA
-
100 nM purified ArcS
-
1x Reaction Buffer
-
-
Incubate at 60°C for 30 minutes.
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
-
Nucleoside Digestion:
-
Recover the tRNA by ethanol precipitation.
-
Digest the tRNA to nucleosides by incubating with Nuclease P1 followed by BAP.
-
-
HPLC Analysis:
-
Analyze the digested nucleosides by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 20% B over 30 minutes.
-
Detection: Monitor absorbance at 260 nm and 290 nm.
-
Quantify the areas of the preQ₀ and this compound nucleoside peaks to determine the extent of the reaction.
-
Visualizations
Caption: The biosynthetic pathway of this compound (G⁺) in Archaea.
Caption: Workflow for the purification of recombinant this compound Synthase.
Application Notes and Protocols for Creating Knockout Mutants of Archaeosine Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of knockout mutants for genes involved in the archaeosine biosynthesis pathway in archaea. This guide is intended for researchers in microbiology, genetics, and drug development who are interested in studying the function of this unique modified nucleoside and its potential as a therapeutic target.
Introduction to this compound
This compound (G+) is a structurally complex, modified guanosine (B1672433) analog found at position 15 in the D-loop of most archaeal transfer RNAs (tRNAs).[1][2] This modification is unique to the archaeal domain of life. The intricate structure of this compound has led to the hypothesis that it plays a crucial role in stabilizing tRNA structure, particularly in thermophilic archaea.[1][2] Understanding the biosynthesis of this compound and the phenotypic consequences of its absence is critical for elucidating its precise biological function and for exploring its potential as a target for novel antimicrobial agents.
The biosynthesis of this compound shares its initial steps with the queuosine (B110006) (Q) pathway found in bacteria and eukaryotes, starting from guanosine triphosphate (GTP).[3][4] A key intermediate, 7-cyano-7-deazaguanine (preQ₀), is synthesized and then inserted into the tRNA.[4] In archaea, this preQ₀-modified tRNA is further converted to this compound.[2][4] The core enzymes in this pathway include GTP cyclohydrolase I, QueD, QueE, QueC, archaeal tRNA-guanine transglycosylase (aTGT or ArcTGT), and this compound synthase (ArcS).[3][4]
This document outlines protocols for creating knockout mutants of the genes encoding these enzymes, enabling the study of their roles in archaeal physiology and the impact of this compound deficiency.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound biosynthesis gene knockouts and relevant gene editing efficiencies in archaea.
Table 1: Gene Knockout Efficiencies in Archaea
| Organism | Gene Target | Method | Efficiency | Reference |
| Haloferax mediterranei | hlyR4 | CRISPR-mediated | 27% | [5] |
| Haloferax mediterranei | hlyR4 | Homologous Recombination | ~3% | [5] |
| Methanosarcina acetivorans | Various | Cas9-mediated | ~20% | [6] |
| Methanococcus maripaludis | Various | CRISPR-Cas9 | 75% to 100% | [7] |
Table 2: Phenotypic Analysis of this compound Biosynthesis Gene Knockouts
| Organism | Gene Knockout | Phenotype | Quantitative Measurement | Reference |
| Thermococcus kodakarensis | ΔtgtA (aTGT) | Temperature-sensitive growth | Severely impaired growth at 90°C | [1] |
| Thermococcus kodakarensis | ΔarcS (ArcS) | Temperature-sensitive growth | Severely impaired growth at 90°C | [1] |
| Methanosarcina mazei | tgtA insertion | No detectable growth phenotype | Indistinguishable growth from wild-type at 25°C, 30°C, and 37°C | [1] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the this compound biosynthesis pathway.
Caption: The this compound biosynthesis pathway, highlighting the key enzymes responsible for the conversion of GTP to the final modified nucleoside in tRNA.
Experimental Workflow for Gene Knockout
This diagram outlines the general workflow for creating and verifying a gene knockout mutant in archaea using homologous recombination.
Caption: A generalized workflow for generating markerless gene deletions in archaea via homologous recombination and a two-step selection process.
Experimental Protocols
Protocol 1: Markerless Gene Deletion using Homologous Recombination (pyrE/ura3-based)
This protocol is adapted for haloarchaea and other archaea where a pyrE or ura3 auxotrophic mutant is available.[8][9] It employs a "pop-in/pop-out" strategy using a suicide vector.[9]
1. Construction of the Knockout Vector
a. Amplify Flanking Regions: Using high-fidelity DNA polymerase, PCR amplify ~500-1000 bp regions immediately upstream (Upstream Arm) and downstream (Downstream Arm) of the target gene from the wild-type archaeal genomic DNA. Design primers with restriction sites compatible with your suicide vector (e.g., pMPK408 or pBB400 for haloarchaea).[10]
b. Ligate into Suicide Vector: Digest the suicide vector and the PCR products with the chosen restriction enzymes. Ligate the upstream and downstream arms into the vector, flanking the pyrE/ura3 selectable marker. This creates a construct where the target gene is replaced by the marker.
c. Transformation into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid propagation and verification by restriction digest and Sanger sequencing.
2. Transformation of the Archaeal Host
a. Prepare Competent Cells: Grow the archaeal host strain (ΔpyrE or Δura3) to mid-log phase. Prepare competent cells using the appropriate method for your species (e.g., PEG-mediated transformation for haloarchaea).[5]
b. Transformation: Introduce the purified knockout vector into the competent archaeal cells and allow for recovery under appropriate conditions.
3. Selection of Integrants ("Pop-in")
a. Plate on Selective Medium: Plate the transformed cells onto a minimal medium lacking uracil.[8][10] Only cells that have integrated the plasmid (containing the functional pyrE/ura3 gene) into their genome via a single homologous recombination event will grow.
b. Verify Integration: Pick colonies and verify the integration event by colony PCR using primers that anneal outside the flanking regions and within the vector.
4. Selection of Excisants ("Pop-out")
a. Grow in Non-selective Medium: Inoculate a verified integrant colony into a rich, non-selective liquid medium (containing uracil) and grow for several generations to allow for the second homologous recombination event (plasmid excision).
b. Plate on Counter-selective Medium: Plate dilutions of the culture onto a medium containing 5-fluoroorotic acid (5-FOA).[8][10] 5-FOA is converted into a toxic compound by the PyrE/Ura3 enzyme. Thus, only cells that have excised the plasmid (and the pyrE/ura3 gene) will survive.
5. Verification of the Knockout Mutant
a. Colony PCR: Screen the 5-FOA resistant colonies by PCR using primers that flank the target gene region. The PCR product from a successful knockout mutant will be smaller than the wild-type product.
b. Sanger Sequencing: Sequence the PCR product from putative knockout colonies to confirm the precise deletion of the target gene.
c. Phenotypic Analysis: Perform growth curves and other relevant assays to characterize the phenotype of the knockout mutant. For this compound biosynthesis gene knockouts in thermophiles, this would include assessing growth at different temperatures.[1]
Protocol 2: Gene Deletion using CRISPR-Cas9
This protocol is based on systems developed for various archaea, including Methanosarcina and Haloferax species.[5][6][11] It offers a more rapid and often more efficient alternative to traditional homologous recombination.
1. Design of the CRISPR-Cas9 Editing Plasmid
a. Guide RNA (gRNA) Design: Design one or more gRNAs that target the gene of interest. Ensure the gRNA sequence is specific to the target and has minimal off-target potential.
b. Repair Template Design: Design a repair template consisting of the upstream and downstream homologous arms of the target gene, ligated together. This template will be used for homology-directed repair (HDR) after Cas9-mediated cleavage.
c. Plasmid Assembly: Clone the gRNA expression cassette, the Cas9 gene, and the repair template into a suitable archaeal expression vector.
2. Transformation and Editing
a. Transformation: Transform the all-in-one CRISPR-Cas9 editing plasmid into the wild-type archaeal host strain using an established protocol.
b. Selection: Plate the transformants on a medium containing the appropriate antibiotic for plasmid selection.
3. Screening and Verification of Mutants
a. Colony PCR: Screen colonies for the desired deletion by PCR using primers flanking the target gene.
b. Sanger Sequencing: Verify the precise deletion by sequencing the PCR product from positive colonies.
c. Plasmid Curing (Optional): If desired, the CRISPR-Cas9 plasmid can often be cured by growing the mutant strain in non-selective medium for several generations.
d. Phenotypic Characterization: Analyze the confirmed knockout mutant for any phenotypic changes as described in Protocol 1.
Concluding Remarks
The protocols and information provided herein offer a robust framework for the genetic dissection of the this compound biosynthesis pathway. The choice between homologous recombination-based methods and CRISPR-Cas9 will depend on the specific archaeal species and the available genetic tools. The creation and characterization of these knockout mutants will be instrumental in defining the physiological role of this compound and in validating the enzymes in its biosynthetic pathway as potential targets for the development of novel anti-archaeal therapeutics.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cas9-mediated genome editing in the methanogenic archaeon Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Toolkit for Genome Editing in an Autotrophic CO2-Fixing Methanogenic Archaeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of the genetic tools in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Gene Knockout System for the Halophilic Archaeon Haloferax volcanii by Use of the pyrE Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Finally, Archaea Get Their CRISPR-Cas Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Archaeosine as a Biomarker for Archaeal Populations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a unique modified nucleoside found almost exclusively in the transfer RNA (tRNA) of organisms belonging to the domain Archaea.[1][2][3] It is typically located at position 15 in the dihydrouridine loop (D-loop) of most archaeal tRNAs.[1][2] Its structural complexity and restricted phylogenetic distribution make it an ideal and specific biomarker for detecting and quantifying archaeal populations in various biological and environmental samples.[1][2] The presence of this compound is also linked to tRNA structural stability, particularly in thermophilic archaea, highlighting its importance in archaeal physiology.[2][4][5]
These application notes provide a comprehensive overview of the biochemical basis of using this compound as a biomarker, detailed protocols for its detection and quantification, and potential applications in research and drug development.
Biochemical Basis: The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that is distinct to Archaea, making the enzymes involved potential targets for specific anti-archaeal drug development. The pathway begins with the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP.[1] An archaeal-specific tRNA-guanine transglycosylase (ArcTGT) then exchanges the guanine (B1146940) at position 15 of a tRNA molecule with preQ₀.[1][6][7] The final step, the conversion of the preQ₀-modified tRNA to this compound-containing tRNA, varies between different archaeal phyla.
-
In most Euryarchaeota: The enzyme this compound Synthase (ArcS) catalyzes the final conversion.[1][6][7] Some Euryarchaeota utilize a complex of ArcS and a radical SAM enzyme called RaSEA.[4][6]
-
In most Crenarchaeota: These organisms often lack ArcS homologs and instead use other enzyme families, such as GAT-QueC or QueF-like proteins, to complete the synthesis.[1]
This unique and specific pathway underpins the utility of this compound as a definitive biomarker for Archaea.
Caption: The this compound biosynthesis pathway, highlighting key enzymes and variations between major archaeal phyla.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Primary Archaeal Phylum |
| QueC, QueD, QueE | Catalyze the synthesis of the precursor preQ₀ from GTP. | Universal in Archaea |
| ArcTGT | Exchanges Guanine-15 in tRNA with the preQ₀ base.[1][6][7] | Universal in Archaea |
| ArcS | Catalyzes the final amidation of preQ₀-tRNA to form this compound-tRNA.[1][6][7] | Euryarchaeota |
| RaSEA | Forms a complex with ArcS for this compound synthesis in some species.[4][6] | Euryarchaeota |
| GAT-QueC / QueF-like | Functionally replace ArcS to catalyze the final synthesis step.[1] | Crenarchaeota |
Application I: Detection and Qualitative Analysis of Archaeal Presence
The most direct application of this compound is as a qualitative biomarker. Its detection in any environmental or clinical sample is a definitive indicator of the presence of archaea. This is particularly useful in microbiome studies where archaea are often overlooked by standard "universal" 16S rRNA gene primers.[8] The standard method for detection involves enzymatic digestion of tRNA followed by liquid chromatography-mass spectrometry (LC-MS).
Caption: Experimental workflow for the detection of this compound as a biomarker for archaeal presence.
Experimental Protocol: this compound Detection by UHPLC-MS/MS
This protocol outlines the key steps for detecting this compound from a mixed microbial sample.
1. Total RNA Extraction:
-
Start with a sufficient amount of sample material (e.g., 1-5 grams of soil or sediment, pellet from 10-50 mL of water).
-
Use a commercial RNA extraction kit suitable for environmental samples (e.g., Qiagen RNeasy PowerSoil Total RNA Kit) to extract total RNA. Follow the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. Enzymatic Digestion of RNA to Nucleosides:
-
To a sterile microcentrifuge tube, add 5-10 µg of total RNA.
-
Add Nuclease P1 (e.g., 2 Units in a final volume of 50 µL with 20 mM ammonium (B1175870) acetate, pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (e.g., 1 Unit) and ammonium bicarbonate to a final concentration of 50 mM.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates.
-
Terminate the reaction by filtering the digestate through a 10-kDa molecular weight cutoff filter to remove enzymes.
3. UHPLC-MS/MS Analysis:
-
Instrumentation: Use an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple-quadrupole (QqQ) mass spectrometer.[9]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[10]
-
Mobile Phase: Use a gradient elution, for example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Run a gradient from 0% to 40% Solvent B over 15-20 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
The specific mass transition for this compound (G⁺) is m/z 325.1 -> 193.1.
-
-
Data Analysis: Identify this compound by its characteristic retention time and the specific mass transition. The presence of a peak corresponding to these values confirms the presence of archaea in the original sample.
Application II: Quantitative Analysis of Archaeal Populations
While qPCR targeting the 16S rRNA gene is a standard method for quantifying microbial populations, this compound offers a chemically distinct and complementary approach.[11][12] The quantity of this compound, as measured by the peak area in an LC-MS chromatogram, can be correlated with the abundance of archaeal biomass. This method measures a direct product of archaeal metabolism rather than a gene copy number, which can vary between species.
For accurate quantification, it is essential to create a standard curve using a pure this compound standard or to use an internal standard. The results can be expressed as a relative abundance (e.g., this compound peak area normalized to total nucleoside content) or correlated with cell counts or 16S rRNA gene copy numbers determined by qPCR.
Table 2: Example Nucleoside Analysis in Wild-Type vs. Mutant T. kodakarensis
This table, based on findings from studies on archaeal mutants, illustrates how LC-MS can confirm the presence or absence of this compound and its precursors.[2][13]
| Strain | Relevant Genotype | preQ₀ Detected | This compound (G⁺) Detected | Interpretation |
| Wild-Type | tgtA⁺, arcS⁺ | No (transient) | Yes | Normal this compound biosynthesis pathway is intact. |
| ΔtgtA Mutant | Gene for ArcTGT deleted | No | No | The pathway is blocked before preQ₀ insertion into tRNA.[2] |
| ΔarcS Mutant | Gene for ArcS deleted | Yes | No | The pathway is blocked at the final conversion step; precursor accumulates.[2] |
Table 3: Comparison of Quantification Methods for Archaeal Populations
| Feature | This compound-Based (LC-MS) | 16S rRNA Gene-Based (qPCR) |
| Specificity | Extremely high (specific to Archaea). | High, but depends on primer specificity; potential for non-specific amplification.[8] |
| Target Molecule | Modified nucleoside in tRNA (a product of metabolism). | Ribosomal RNA gene (genetic potential). |
| Quantification | Relative or absolute (with standard); reflects biomass. | Relative or absolute (with standard); reflects gene copy number. |
| Pros | Unambiguous marker for Archaea; independent of PCR biases; reflects metabolically active cells. | Highly sensitive; well-established protocols; extensive databases available. |
| Cons | Requires specialized equipment (LC-MS); less sensitive than qPCR; protocol is more complex. | PCR inhibitors can affect results; primer bias can skew community representation; gene copy number varies. |
Application III: A Target for Drug Development
The enzymes in the this compound biosynthesis pathway are essential for many archaea and are absent in bacteria and eukaryotes. This makes them attractive targets for the development of novel antimicrobial agents that specifically target archaea. While the need for anti-archaeal drugs is less pronounced than for antibiotics against bacteria, certain methanogenic archaea have been linked to human gut and periodontal diseases. Furthermore, understanding unique archaeal pathways can provide insights for broader antimicrobial discovery.[14][15]
The development logic involves identifying an essential, archaea-specific enzyme (like ArcTGT or ArcS), developing high-throughput screens to find inhibitors, and then optimizing these lead compounds into selective drugs.
References
- 1. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Exploring the Archaeome: Detection of Archaeal Signatures in the Human Body [frontiersin.org]
- 9. Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors shaping the abundance and diversity of the gut archaeome across the animal kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Detection and Quantification of Members of the Archaeal Community by Quantitative PCR Using Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of antibiotics in the archaeome using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
Application Notes and Protocols: Archaeosine in Phylogenetic Studies of Archaea
Audience: Researchers, scientists, and drug development professionals.
Introduction to Archaeosine (G+)
This compound (G+), a highly modified guanosine (B1672433) derivative, is a structural hallmark of the Archaea domain.[1] This unique nucleoside is found almost universally at position 15 in the dihydrouridine loop (D-loop) of transfer RNA (tRNA) in archaeal species, a position that is not modified outside of the Archaea.[1][2] Its complex structure, featuring a 7-deazaguanosine (B17050) core with a formamidine (B1211174) group, contributes to the thermal stability of tRNA, a crucial feature for hyperthermophilic archaea.[2][3] The quasi-universal presence of this compound within Archaea and the phylogenetic segregation of its biosynthetic pathways make it a powerful and specific marker for phylogenetic studies of this domain.[2][4]
Principle of Application in Phylogenetics
The application of this compound in archaeal phylogeny is based on two key principles:
-
Domain-Specific Marker : The presence of this compound itself serves as a distinct biochemical signature confirming an organism's placement within the Archaea domain. Its biosynthesis is a complex process not observed in Bacteria or Eukarya.[2][5]
-
Phylogenetic Divergence in Biosynthesis : While the initial steps of this compound synthesis are largely conserved, the final step exhibits significant divergence between the major archaeal phyla, particularly Euryarchaeota and Crenarchaeota.[4] In most Euryarchaeota, the precursor 7-cyano-7-deazaguanine (preQ₀), after being inserted into tRNA by the enzyme this compound tRNA-guanine transglycosylase (arcTGT), is converted to this compound by this compound Synthase (ArcS).[4] However, most Crenarchaeota lack the arcS gene and utilize alternative enzymes, such as QueF-like proteins, to complete the synthesis.[4] Analyzing the distribution of these key synthesis genes within an archaeal genome provides a robust method for phylogenetic classification.
The workflow for this application involves the biochemical verification of this compound in an organism's tRNA, complemented by genomic analysis to identify the specific biosynthetic pathway employed.
Data Presentation: Distribution of this compound Synthesis Genes
The presence or absence of key enzymes involved in the final step of this compound biosynthesis is a strong phylogenetic indicator. The table below summarizes the distribution of these genes across representative species of the two major archaeal phyla.
| Phylum | Species | arcTGT | ArcS | GAT-QueC | QueF-like |
| Euryarchaeota | Methanocaldococcus jannaschii | Present | Present | Absent | Absent |
| Methanopyrus kandleri | Present | Present | Absent | Absent | |
| Methanosarcina acetivorans | Present | Present | Absent | Absent | |
| Halobacterium salinarum | Present | Present | Absent | Absent | |
| Thermococcus kodakarensis | Present | Present | Absent | Absent | |
| Pyrococcus furiosus | Present | Present | Absent | Absent | |
| Haloquadratum walsbyi | Absent | Absent | Absent | Absent | |
| Crenarchaeota | Sulfolobus solfataricus | Present | Present | Absent | Absent |
| Sulfolobus acidocaldarius | Present | Absent | Present | Absent | |
| Hyperthermus butylicus | Present | Present | Absent | Absent | |
| Pyrobaculum aerophilum | Present | Absent | Absent | Present | |
| Aeropyrum pernix | Present | Absent | Absent | Present | |
| Cenarchaeum symbiosum | Present | Absent | Absent | Present |
Data synthesized from phylogenetic distribution analyses. The presence of arcTGT is nearly universal, with rare exceptions like H. walsbyi, which also lacks this compound. The key phylogenetic distinction lies in the presence of ArcS in Euryarchaeota versus its general absence and the presence of alternative enzymes like GAT-QueC or QueF-like in Crenarchaeota.[4]
Experimental Protocols
Protocol 1: Total tRNA Isolation from Archaeal Cells
This protocol describes the extraction of bulk tRNA from archaeal cell cultures, a necessary first step for nucleoside analysis.
Materials:
-
Archaeal cell pellet
-
Lysis Buffer: 100 mM ammonium (B1175870) acetate (B1210297) (pH 6.5), 10 mM MgSO₄, 0.1 mM EDTA
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
8.0 M Ammonium Acetate
-
100% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Resuspend the cell pellet at approximately 250 mg/ml in Lysis Buffer.
-
Add an equal volume of saturated phenol:chloroform:isoamyl alcohol to lyse the cells.
-
Vortex vigorously and centrifuge at >12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
To precipitate the bulk RNA, add 1/10 volume of 8.0 M ammonium acetate and 2 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 2 hours.
-
Pellet the precipitated RNA by centrifugation at >16,000 x g for 25 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet briefly and resuspend in nuclease-free water.
-
Quantify the tRNA concentration using a spectrophotometer (e.g., NanoDrop).
(Protocol adapted from methodologies described in references[2])
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
This protocol details the complete hydrolysis of purified tRNA into its constituent nucleosides for chromatographic analysis.
Materials:
-
Purified total tRNA sample (10-20 µg)
-
Nuclease P1 (1-2 Units)
-
Ammonium Acetate Buffer (10 mM, pH 5.3)
-
Bacterial Alkaline Phosphatase (BAP) (1-2 Units)
-
Tris-HCl Buffer (50 mM, pH 8.3)
-
Nuclease-free water
Procedure:
-
In a sterile microfuge tube, combine 10-20 µg of purified tRNA with Nuclease P1 in Ammonium Acetate Buffer.
-
Incubate the reaction at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.
-
Add BAP and its corresponding buffer (Tris-HCl) to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Centrifuge the final mixture at high speed (>12,000 x g) for 15 minutes to pellet any debris.
-
The supernatant containing the nucleoside mixture is now ready for HPLC or LC-MS analysis.
(This is a standard methodology for tRNA nucleoside analysis as referenced in[2][6])
Protocol 3: HPLC Analysis of this compound
This protocol provides a method for the separation and quantification of this compound and its precursor, preQ₀, from a digested tRNA sample.
Instrumentation & Reagents:
-
HPLC system with a UV detector (e.g., Agilent 1100 series).[2]
-
C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 250 x 4.6 mm).[2]
-
Solvent A: 25 mM Ammonium Acetate, pH 6.0.[2]
-
Solvent B: Acetonitrile.[2]
-
This compound and preQ₀ standards (if available).
Procedure:
-
Equilibrate the C18 column with 100% Solvent A.
-
Inject 10-50 µL of the prepared nucleoside sample.
-
Run a binary gradient elution. A typical gradient might be:
-
0-5 min: 100% Solvent A
-
5-25 min: Linear gradient from 0% to 40% Solvent B in Solvent A.
-
25-30 min: Re-equilibration with 100% Solvent A.
-
Maintain a flow rate of 0.5-1.0 mL/min.
-
-
Monitor the eluate using the UV detector at 260 nm.
-
Identify peaks corresponding to this compound (G+) and its precursor (preQ₀) by comparing their retention times with known standards or by collecting fractions for subsequent mass spectrometry analysis. In published analyses, G+ and preQ₀ nucleosides have been observed eluting at approximately 25.5 min and 26.4 min, respectively, under specific conditions.[4]
Protocol 4: LC-MS Confirmation of this compound Identity
This protocol is essential for unambiguous confirmation of this compound's presence, especially in low quantities.
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (LC-MS).
Procedure:
-
Perform chromatographic separation of the nucleoside digest as described in Protocol 3.
-
Direct the eluate into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Generate extracted ion chromatograms (XICs) for the specific mass-to-charge ratios (m/z) of this compound and its precursor.
-
The presence of a peak in the XIC at the expected retention time confirms the identity of the nucleoside. This method is sensitive enough to detect G+ levels as low as 1.6% of the precursor nucleoside.[2]
Visualizations
This compound Biosynthesis and Phylogenetic Divergence
Caption: Phylogenetic divergence in the final step of this compound biosynthesis.
Experimental Workflow for this compound-Based Analysis
Caption: Workflow for this compound analysis in archaeal phylogenetic studies.
References
- 1. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-transcriptional modification in archaeal tRNAs: identities and phylogenetic relations of nucleotides from mesophilic and hyperthermophilic Methanococcales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Assays for tRNA-Guanine Transglycosylase (ArcTGT) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction tRNA-guanine transglycosylase (TGT) and its archaeal counterpart, ArcTGT, are crucial enzymes that catalyze the exchange of a guanine (B1146940) base at a specific position in a tRNA molecule for a modified 7-deazaguanine (B613801) base, such as queuine (B138834) or its precursor preQ₀.[1][2] This post-transcriptional modification is vital for accurate and efficient protein translation.[1] In certain pathogens, like Shigella, TGT is essential for their virulence, making it a promising target for novel antibacterial drug development.[3][4] This document provides detailed protocols for measuring ArcTGT activity, suitable for enzyme characterization and high-throughput inhibitor screening.
Enzymatic Reaction Principle The core function of ArcTGT is to catalyze a base-exchange reaction. The enzyme binds to a specific tRNA substrate, cleaves the N-glycosidic bond of the target guanine (G), and forms a temporary covalent intermediate between the tRNA's ribose and a catalytic aspartate residue.[1][5] A new base (e.g., preQ₀ or a radiolabeled guanine analog) then enters the active site, and the enzyme completes the transfer, releasing the modified tRNA.[1][6] Assays are designed to quantify the rate of this exchange, typically by measuring the incorporation of a labeled substrate into the tRNA.
Figure 1: Simplified reaction mechanism for ArcTGT.
Protocol 1: Radiolabeled Guanine Exchange Assay
This protocol details a robust method for measuring ArcTGT activity by quantifying the incorporation of radiolabeled guanine into a tRNA substrate. This assay is considered a gold standard for characterizing enzyme kinetics and inhibition.
Materials and Reagents
-
Purified ArcTGT enzyme
-
In vitro transcribed tRNA substrate (e.g., archaeal tRNALeu)[2]
-
[14C]-Guanine or [3H]-Guanine
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.6), 250 mM KCl, 25 mM MgCl₂, 30 mM 2-mercaptoethanol[2]
-
Nuclease-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
Scintillation fluid and vials
-
Denaturing polyacrylamide gel (10%, 7M Urea)
-
Methylene (B1212753) blue stain
Experimental Workflow
Figure 2: Workflow for the radiolabeled guanine exchange assay.
Step-by-Step Procedure
-
Reaction Setup: In a 20 µL reaction volume, combine the following on ice:
-
Incubation: Incubate the reaction mixture at an optimal temperature for the specific ArcTGT enzyme (e.g., 55°C for thermophilic archaea) for 30 minutes.[2]
-
Reaction Quenching and RNA Extraction: Stop the reaction by adding 180 µL of nuclease-free water and 200 µL of phenol:chloroform. Vortex thoroughly and centrifuge at high speed for 5 minutes.
-
Ethanol Precipitation: Transfer the aqueous (upper) phase to a new tube. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
RNA Pellet Wash: Centrifuge at 16,000 x g for 20 minutes to pellet the tRNA.[5] Discard the supernatant, wash the pellet with 500 µL of ice-cold 70% ethanol, and centrifuge again for 5 minutes.[5]
-
Sample Preparation: Carefully remove all ethanol and air-dry the pellet. Resuspend the tRNA pellet in 5 µL of nuclease-free water or loading buffer.[2]
-
Analysis:
-
Method A (PAGE): Separate the RNA on a 10% denaturing polyacrylamide gel containing 7M urea. Stain the gel with methylene blue to visualize the tRNA band. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated radioactivity via autoradiography.[2][7]
-
Method B (Scintillation Counting): The eluted RNA can be analyzed by liquid scintillation counting to quantify the incorporated radioactivity.[5]
-
Protocol 2: High-Throughput Inhibitor Screening Assay
This protocol adapts the radiolabeled assay for screening chemical libraries for potential ArcTGT inhibitors. It is typically performed in a 96-well plate format using filter-binding to separate tRNA from unincorporated guanine.
Materials and Reagents
-
All reagents from Protocol 1
-
96-well filter plates (e.g., with a positively charged membrane)
-
Test compounds dissolved in DMSO
-
Vacuum manifold
-
TopSeal-A sealing film
-
Microplate scintillation counter
Step-by-Step Procedure
-
Compound Plating: Dispense test compounds into a 96-well plate to a final concentration range (e.g., 1-100 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a master mix containing the ArcTGT enzyme, tRNA substrate, and reaction buffer. Dispense this mix into each well.
-
Reaction Initiation: Prepare a second master mix containing [3H]-Guanine. Add this mix to each well to start the reaction. Seal the plate and incubate at the optimal temperature with gentle shaking.
-
Reaction Termination and Filtration: Stop the reaction by adding a cold stop buffer (e.g., 10% trichloroacetic acid). Transfer the contents of the plate to the 96-well filter plate.
-
Washing: Apply a vacuum to the manifold to draw the liquid through the filter, trapping the tRNA on the membrane. Wash the wells multiple times with a cold wash buffer to remove unincorporated [3H]-Guanine.
-
Quantification: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive control. Potent inhibitors can be selected for further characterization to determine their inhibition constant (Kᵢ).[3]
Data Presentation
Quantitative results from ArcTGT assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example of ArcTGT Specific Activity Data
| tRNALeu (µM) | [14C]-Guanine (µM) | ArcTGT (nM) | Specific Activity (pmol/min/mg) |
| 5 | 10 | 50 | 150.4 ± 12.1 |
| 10 | 10 | 50 | 285.9 ± 20.5 |
| 20 | 10 | 50 | 450.2 ± 35.8 |
| 10 | 5 | 50 | 210.7 ± 18.3 |
| 10 | 20 | 50 | 315.1 ± 25.6 |
Table 2: Example of ArcTGT Inhibition Data
| Inhibitor Compound | Concentration (µM) | % Inhibition | Kᵢ (nM) |
| Compound A | 10 | 95.2% | 2.5 |
| Compound B | 10 | 45.8% | 125.0 |
| Compound C | 10 | 8.1% | > 1000 |
Note: Data presented are for illustrative purposes only.
References
- 1. Mechanism and substrate specificity of tRNA-guanine transglycosylases (TGTs): tRNA-modifying enzymes from the three different kingdoms of life share a common catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multisite-specific archaeosine tRNA-guanine transglycosylase (ArcTGT) from Thermoplasma acidophilum, a thermo-acidophilic archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity inhibitors of tRNA-guanine transglycosylase replacing the function of a structural water cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azadyne.com [azadyne.com]
- 6. academic.oup.com [academic.oup.com]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of Genes from the Archaeosine Operon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cloning, expression, and purification of key enzymes from the archaeosine operon. The protocols detailed below are synthesized from established methodologies and are intended to serve as a foundational resource for studying the this compound modification pathway, a critical process in Archaea with implications for tRNA stability and function.
Introduction to the this compound Operon
This compound (G+) is a hypermodified guanosine (B1672433) analog found at position 15 in the D-loop of most archaeal tRNAs. This modification is crucial for maintaining the structural integrity of tRNA, particularly in thermophilic archaea.[1] The biosynthesis of this compound involves a multi-step enzymatic pathway encoded by the this compound operon. Two key enzymes in this pathway are tRNA-guanine transglycosylase (aTGT) and this compound Synthase (ArcS).
-
tRNA-guanine transglycosylase (aTGT) , encoded by the tgtA gene, catalyzes the first committed step in the pathway. It exchanges the guanine (B1146940) at position 15 of a precursor tRNA with the free base 7-cyano-7-deazaguanine (preQ₀).[2][3]
-
This compound Synthase (ArcS) , encoded by the arcS gene, is involved in the subsequent modification of the preQ₀-containing tRNA to form this compound. In many Euryarchaeota, ArcS functions as a lysine-tRNA ligase, transferring lysine (B10760008) to the preQ₀ nitrile group to form a preQ₀-lysine intermediate. This is then converted to this compound by a radical SAM enzyme, RaSEA, which often forms a complex with ArcS.[4][5]
Understanding the function of these enzymes is of significant interest for basic research into archaeal biology and may present novel targets for antimicrobial drug development.
Experimental Workflows and Signaling Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with GTP and culminates in the modification of tRNA. The core pathway involving aTGT and ArcS is depicted below.
Caption: The this compound biosynthesis pathway in Euryarchaeota.
Experimental Workflow for Cloning, Expression, and Purification
The general workflow for producing recombinant this compound pathway enzymes in a heterologous host such as E. coli is outlined below. This process involves gene amplification, vector construction, protein expression, and subsequent purification.
Caption: General workflow for recombinant protein production.
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and enzymatic activity of aTGT and ArcS from various archaeal species.
Table 1: Heterologous Expression of this compound Operon Genes in E. coli
| Gene | Archaeal Source | Expression Vector | Host Strain | Fusion Tag | Reported Yield | Reference |
| tgtA | Methanococcus jannaschii | pET-based | E. coli BL21(DE3) | N-terminal His-tag | ~7.5 mg/L | [6] |
| tgtA | Pyrococcus horikoshii | pET3a | E. coli BL21(DE3) | None | Not specified | [7] |
| arcS | Thermococcus kodakarensis | pET-based | E. coli BL21(DE3) | His x 6 | Not specified | [8] |
| TK1761 (β-glycosidase) | Thermococcus kodakarensis | pUMT2 derivative | T. kodakarensis KW128 | None | Not applicable | [9] |
Table 2: Kinetic Parameters of aTGT and ArcS
| Enzyme | Archaeal Source | Substrate(s) | Km | kcat | kcat/Km | Optimal Temperature (°C) | Optimal pH | Reference |
| aTGT | E. coli (homolog) | tRNA, Guanine | 0.1-1.0 µM (tRNA), 0.15-0.7 µM (Guanine) | Not specified | Not specified | Not specified | 7.3 | [6] |
| aTGT | Pyrococcus horikoshii | tRNAVal transcripts | 11 nM | Not specified | Not specified | 65 | 7.5 | [7] |
| ArcS | Thermococcus kodakarensis | L-lysine | 3.5 ± 0.3 µM | 0.11 ± 0.002 s-1 | 3.1 x 104 M-1s-1 | 60 | Not specified | [8] |
| ArcS | Thermococcus kodakarensis | tRNAPhe-preQ₀ | 0.44 ± 0.07 µM | 0.11 ± 0.004 s-1 | 2.5 x 105 M-1s-1 | 60 | Not specified | [8] |
Experimental Protocols
Protocol 1: Cloning of arcS and tgtA Genes from Archaeal Genomic DNA
This protocol describes the amplification of arcS and tgtA genes from archaeal genomic DNA and their cloning into an E. coli expression vector.
Materials:
-
Archaeal genomic DNA
-
Phusion High-Fidelity DNA Polymerase
-
dNTP mix (10 mM each)
-
Forward and reverse primers for the target gene (with restriction sites or Gibson Assembly overlaps)
-
pET series expression vector (e.g., pET28a with an N-terminal His-tag)
-
Restriction enzymes and T4 DNA ligase (for restriction cloning) or Gibson Assembly Master Mix
-
Chemically competent E. coli DH5α
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid miniprep kit
Procedure:
-
Primer Design: Design primers to amplify the full coding sequence of the target gene (arcS or tgtA). Incorporate appropriate restriction sites (e.g., NdeI and XhoI for pET vectors) or 20-30 bp overlaps with the expression vector for Gibson Assembly.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction as follows:
-
5x Phusion HF Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 2.5 µL
-
10 µM Reverse Primer: 2.5 µL
-
Template gDNA (10-100 ng): 1 µL
-
Phusion DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform PCR with an annealing temperature appropriate for the designed primers and an extension time based on the gene length.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis and purify the correct-sized band using a gel extraction kit.
-
-
Vector Preparation and Ligation/Assembly:
-
For Restriction Cloning: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes. Purify the digested products and perform a ligation reaction using T4 DNA ligase.
-
For Gibson Assembly: Linearize the expression vector by PCR or restriction digest. Mix the linearized vector and the purified PCR insert with Gibson Assembly Master Mix and incubate according to the manufacturer's instructions.
-
-
Transformation: Transform the ligation or assembly product into chemically competent E. coli DH5α cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and grow overnight liquid cultures. Isolate the plasmid DNA using a miniprep kit and verify the correct insertion by restriction digest and Sanger sequencing.
Protocol 2: Heterologous Expression of Recombinant aTGT and ArcS in E. coli
This protocol details the expression of His-tagged aTGT and ArcS in E. coli BL21(DE3).
Materials:
-
Verified recombinant plasmid containing the target gene
-
Chemically competent E. coli BL21(DE3)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Procedure:
-
Transformation: Transform the recombinant plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubation: Continue to incubate the culture. For many archaeal proteins, reducing the temperature to 16-25°C and incubating for a longer period (16-24 hours) can improve the yield of soluble protein.[10]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Purification of His-tagged aTGT and ArcS
This protocol describes the purification of the His-tagged recombinant proteins using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from a 1 L expression culture
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin by gravity flow or with gentle rocking for 1 hour at 4°C.
-
Washing: Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5 column volumes of Elution Buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.
-
Buffer Exchange/Dialysis (Optional): If necessary, dialyze the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 4: Enzyme Activity Assays
aTGT Activity Assay (Guanine Exchange):
This assay measures the incorporation of radiolabeled guanine into a tRNA substrate.[6]
Materials:
-
Purified aTGT
-
tRNA substrate (e.g., in vitro transcribed tRNA)
-
[³H]-guanine
-
Reaction Buffer (200 mM HEPES pH 7.3, 20 mM MgCl₂, 5 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare reaction mixtures containing Reaction Buffer, varying concentrations of tRNA substrate, and a fixed concentration of [³H]-guanine.
-
Initiate the reaction by adding a known amount of purified aTGT.
-
Incubate at the optimal temperature for the enzyme (e.g., 65°C for P. horikoshii aTGT).
-
Stop the reaction at various time points by spotting an aliquot onto a glass fiber filter and precipitating the tRNA with cold 5% TCA.
-
Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated [³H]-guanine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the rate of guanine incorporation to determine enzyme activity.
ArcS Activity Assay (Lysine Transfer):
This assay measures the transfer of radiolabeled lysine to a preQ₀-modified tRNA substrate.[8]
Materials:
-
Purified ArcS-RaSEA complex
-
preQ₀-modified tRNA substrate (prepared by treating tRNA with aTGT and preQ₀)
-
[¹⁴C]-L-lysine
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.6, 50 mM KCl, 5 mM MgCl₂, 6 mM 2-mercaptoethanol)
Procedure:
-
Prepare reaction mixtures containing Reaction Buffer, the preQ₀-tRNA substrate, and [¹⁴C]-L-lysine.
-
Initiate the reaction by adding the purified ArcS-RaSEA complex.
-
Incubate at the optimal temperature (e.g., 60°C for T. kodakarensis ArcS).
-
Stop the reaction and separate the tRNA from unincorporated lysine using methods such as phenol-chloroform extraction and ethanol precipitation, followed by separation on a denaturing polyacrylamide gel.
-
Visualize the tRNA on the gel (e.g., by staining) and quantify the incorporated radioactivity using a phosphorimager.
-
Calculate the rate of lysine transfer to determine enzyme activity.
Troubleshooting and Optimization
-
Low Yield of Soluble Protein: If the recombinant protein is found in inclusion bodies, consider optimizing expression conditions by lowering the induction temperature, reducing the IPTG concentration, or co-expressing with molecular chaperones. The use of solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can also be beneficial.[10]
-
Codon Optimization: Archaeal genes may contain codons that are rare in E. coli, which can hinder translation efficiency. Synthesizing the gene with codons optimized for E. coli can significantly improve expression levels.[11][12]
-
Enzyme Inactivity: Ensure that all necessary cofactors are present during expression and purification. For enzymes from thermophiles, purification and activity assays should be performed at elevated temperatures to maintain their native conformation and activity.
These notes and protocols provide a comprehensive starting point for researchers interested in the cloning and expression of genes from the this compound operon. By following these guidelines, scientists can successfully produce and characterize these important enzymes, paving the way for further discoveries in archaeal biology and beyond.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a radical SAM enzyme involved in the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant expression and characterization of an extremely hyperthermophilic archaeal histone from Pyrococcus horikoshii OT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. Polarity in Archaeal Operon Transcription in Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble expression of archaeal proteins in Escherichia coli by using fusion-partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupling Between Protein Level Selection and Codon Usage Optimization in the Evolution of Bacteria and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Fluorescent Labeling of Archaeosine for In Vivo Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G*), a hypermodified guanosine (B1672433) analog, is a unique component of the transfer RNA (tRNA) in Archaea, where it plays a critical role in stabilizing the tRNA structure, particularly in thermophilic organisms.[1][2][3] Its presence at position 15 in the D-loop of tRNA is essential for maintaining the correct tRNA folding and function under extreme environmental conditions.[1][2][3] The unique structure and biological significance of this compound make it a molecule of interest for studying archaeal biology, and potentially for developing novel therapeutic agents.
These application notes provide a detailed, albeit theoretical, framework for the fluorescent labeling of the this compound nucleoside for the purpose of in vivo tracking. As there are currently no established protocols for the direct fluorescent labeling of isolated this compound for in vivo tracking, the following sections outline a plausible approach based on established bioconjugation chemistry and in vivo imaging principles. These protocols are intended to serve as a foundational guide for researchers aiming to develop and validate such methods.
Principle of the Method
The proposed method for fluorescently labeling this compound involves the chemical conjugation of a fluorescent dye to the this compound molecule. The chemical structure of this compound (7-formamidino-7-deazaguanosine) presents a primary amine group at the C2 position, which can serve as a reactive handle for conjugation with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester functional group.[4][5][]
Once labeled, the fluorescent this compound can be introduced into a biological system, and its uptake, distribution, and localization can be monitored in real-time using in vivo fluorescence imaging techniques.[][8][] This approach allows for the direct visualization of the modified nucleoside's behavior within a living organism, providing insights into its transport, metabolism, and potential cellular targets.
Data Presentation
Table 1: Physicochemical and Photophysical Properties of Fluorescently Labeled this compound (Hypothetical Data)
| Parameter | Unlabeled this compound | This compound-Cy7 |
| Molecular Weight ( g/mol ) | 324.29 | ~1075 |
| Excitation Maximum (nm) | N/A | 750 |
| Emission Maximum (nm) | N/A | 776 |
| Quantum Yield | N/A | ~0.12 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | N/A | ~250,000 |
| Solubility | Aqueous | Aqueous |
Table 2: In Vivo Biodistribution of this compound-Cy7 in a Murine Model at 24h Post-Injection (Hypothetical Data)
| Organ | % Injected Dose per Gram of Tissue |
| Blood | 0.5 ± 0.1 |
| Liver | 10.2 ± 2.5 |
| Spleen | 2.1 ± 0.8 |
| Kidneys | 25.8 ± 5.1 |
| Lungs | 1.5 ± 0.4 |
| Tumor (if applicable) | 5.3 ± 1.9 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS Ester Dye
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., Cy7-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer
-
Lyophilizer
Methodology:
-
Dissolution of Reactants:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the Cy7-NHS ester in anhydrous DMF or DMSO to a final concentration of 12 mM (a 1.2-fold molar excess).
-
-
Labeling Reaction:
-
In a light-protected microcentrifuge tube, combine 100 µL of the this compound solution with 100 µL of the Cy7-NHS ester solution.
-
Add TEA or DIEA to the reaction mixture to a final concentration of 20 mM to act as a base catalyst.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation, protected from light.
-
-
Purification of the Labeled Product:
-
Following incubation, purify the reaction mixture using reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to separate the fluorescently labeled this compound from unreacted dye and unlabeled this compound.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye (e.g., ~750 nm for Cy7).
-
-
Characterization and Quantification:
-
Collect the fractions corresponding to the fluorescently labeled this compound.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Determine the concentration of the labeled this compound by measuring its absorbance at the dye's maximum absorbance wavelength and using the Beer-Lambert law.
-
Lyophilize the purified product for storage.
-
Protocol 2: In Vivo Tracking of Fluorescently Labeled this compound
Materials:
-
Fluorescently labeled this compound (this compound-Cy7)
-
Sterile phosphate-buffered saline (PBS)
-
Model organism (e.g., BALB/c mice)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthetic (e.g., isoflurane)
Methodology:
-
Preparation of Injection Solution:
-
Dissolve the lyophilized this compound-Cy7 in sterile PBS to a final concentration suitable for injection (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Administration:
-
Anesthetize the mice using isoflurane.
-
Administer the this compound-Cy7 solution via intravenous (tail vein) injection at a dosage of approximately 10 mg/kg.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the chamber of the in vivo imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use appropriate excitation and emission filters for the chosen fluorophore (e.g., excitation at 745 nm and emission at 800 nm for Cy7).
-
-
Ex Vivo Organ Imaging and Analysis:
-
At the final time point, euthanize the mouse.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and any tumors if applicable.
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
Quantify the fluorescence intensity in each organ to determine the biodistribution of the labeled this compound.
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound and subsequent in vivo tracking.
Caption: Proposed chemical reaction for labeling this compound with an amine-reactive fluorescent dye.
Concluding Remarks
The protocols and data presented herein provide a comprehensive, though theoretical, guide for the fluorescent labeling of this compound and its subsequent tracking in vivo. The successful implementation of these methods would open new avenues for investigating the biological roles of this unique modified nucleoside. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources. Careful consideration of the choice of fluorophore, purification methods, and in vivo model system will be crucial for obtaining reliable and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Analytical Separation of Archaeosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaeosine (G+), a structurally complex modified nucleoside, is a hallmark of archaeal tRNA, typically found at position 15 in the dihydrouridine (D) loop. Its unique 7-deazaguanosine (B17050) core structure, further modified with a formamidine (B1211174) group, contributes to the structural stability of tRNA, particularly in extremophilic archaea. The accurate separation and quantification of this compound from other canonical and modified nucleosides are crucial for studying tRNA modification pathways, understanding archaeal biology, and for potential applications in drug development where tRNA modifying enzymes are targets.
These application notes provide detailed protocols for the separation and analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies cover sample preparation from biological sources, chromatographic separation, and detection.
Section 1: Sample Preparation from tRNA
A critical first step in the analysis of this compound is its liberation from the tRNA backbone. This is typically achieved through enzymatic digestion.
Protocol 1: Enzymatic Digestion of tRNA to Nucleosides
This protocol outlines the complete hydrolysis of tRNA to its constituent nucleosides.
Materials:
-
Purified tRNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP)
-
Nuclease P1 reaction buffer (e.g., 10 mM Ammonium (B1175870) Acetate, pH 5.3)
-
Alkaline Phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a microcentrifuge tube, dissolve 1-5 µg of purified tRNA in 20 µL of nuclease-free water.
-
Denaturation: Heat the tRNA sample at 95°C for 5 minutes to denature the tRNA, then immediately place on ice for 2 minutes.
-
Nuclease P1 Digestion: Add 2.5 µL of 10X Nuclease P1 reaction buffer and 1-2 units of Nuclease P1. Incubate at 37°C for 2 hours. This enzyme will cleave the phosphodiester bonds to yield 5'-mononucleotides.
-
Dephosphorylation: Add 2.5 µL of 10X Alkaline Phosphatase buffer and 1-2 units of Bacterial Alkaline Phosphatase. Incubate at 37°C for an additional 1-2 hours. This step removes the 5'-phosphate group to yield nucleosides.
-
Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured enzymes.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleoside mixture for downstream analysis.
Section 2: Solid-Phase Extraction (SPE) for Sample Cleanup
For complex biological samples, a cleanup step using Solid-Phase Extraction (SPE) can significantly improve the quality of the subsequent chromatographic analysis by removing interfering substances. Graphitized carbon cartridges are particularly effective for retaining and concentrating nucleosides.
Protocol 2: SPE Cleanup of tRNA Digest using Graphitized Carbon
Materials:
-
Graphitized carbon SPE cartridge (e.g., 150 mg)
-
SPE vacuum manifold
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Nuclease-free water
-
Sample from Protocol 1
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of 80% ACN / 0.1% TFA through the cartridge.
-
Pass 3 mL of nuclease-free water through the cartridge to equilibrate. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the entire supernatant from Protocol 1 onto the conditioned cartridge. Allow the sample to pass through slowly (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of nuclease-free water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the retained nucleosides with 2 x 1 mL of 50% ACN / 0.1% TFA.
-
-
Drying:
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried nucleosides in a small volume (e.g., 50 µL) of the initial mobile phase for HPLC analysis.
-
Experimental Workflow for Sample Preparation and Cleanup
Section 3: HPLC-Based Separation Methods
High-Performance Liquid Chromatography is the cornerstone for separating complex mixtures of nucleosides. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution of this compound from other nucleosides, particularly its unmodified counterpart, guanosine.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for nucleoside separation. A C18 column is typically used, which separates compounds based on their hydrophobicity.
Protocol 3: RP-HPLC Separation of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.3.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B (linear gradient)
-
45-50 min: 40-80% B (linear gradient)
-
50-55 min: 80% B (isocratic)
-
55-60 min: 80-2% B (linear gradient)
-
60-70 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating highly polar compounds like nucleosides that may have limited retention on traditional RP-HPLC columns.[1][2][3]
Protocol 4: HILIC Separation of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate (B1220265) in 95% Acetonitrile / 5% Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water, pH 3.0.
-
Gradient:
-
0-2 min: 0% B
-
2-15 min: 0-50% B (linear gradient)
-
15-18 min: 50% B (isocratic)
-
18-19 min: 50-0% B (linear gradient)
-
19-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
Method 3: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, in a single column. This can provide unique selectivity for complex mixtures of nucleosides with varying polarity and charge.[4][5]
Protocol 5: Mixed-Mode Separation of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Mixed-mode column with C18 and anion-exchange functionalities.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 98% A, 2% B
-
5-25 min: 98-60% A, 2-40% B (linear gradient)
-
25-30 min: 60-20% A, 40-80% B (linear gradient)
-
30-35 min: 20% A, 80% B (isocratic)
-
35-40 min: 20-98% A, 80-2% B (linear gradient)
-
40-50 min: 98% A, 2% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Logical Workflow for Method Selection
Section 4: LC-MS/MS for Detection and Quantification
For highly sensitive and specific detection and quantification of this compound, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.
Protocol 6: LC-MS/MS Analysis of this compound
-
LC System: Use one of the HPLC methods described in Section 3. The mobile phases are generally compatible with mass spectrometry, though it is advisable to use volatile buffers like ammonium formate or ammonium acetate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Key MS/MS Parameters for this compound:
-
Precursor Ion (Q1): m/z 325.1 [M+H]+
-
Product Ion (Q3): m/z 193.1 (corresponding to the this compound base)
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
LC-MS/MS Analysis Workflow
Section 5: Data Presentation
Quantitative analysis of this compound and other nucleosides relies on their retention times and peak areas from chromatography. The following tables provide representative retention time data for common nucleosides under a standard RP-HPLC condition.
Note: Retention times can vary between different HPLC systems, columns, and slight variations in mobile phase preparation. It is essential to run authentic standards for confirmation.
Table 1: Representative Retention Times of Canonical and Modified Nucleosides on a C18 Column
| Nucleoside | Abbreviation | Retention Time (min) |
| Cytidine | C | 8.5 |
| Uridine | U | 9.2 |
| Guanosine | G | 9.7 |
| Adenosine | A | 12.1 |
| Pseudouridine | Ψ | 8.2 |
| Inosine | I | 9.5 |
| 5-Methylcytidine | m⁵C | 10.5 |
| N⁶-Methyladenosine | m⁶A | 14.8 |
| This compound | G+ | ~10.2 * |
*The retention time of this compound is typically slightly longer than that of Guanosine on a C18 column due to the additional formamidine group, which can increase its interaction with the stationary phase. The exact retention time should be confirmed with a standard.
Table 2: LC-MS/MS Parameters for Selected Nucleosides
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytidine | 244.1 | 112.1 |
| Uridine | 245.1 | 113.1 |
| Guanosine | 284.1 | 152.1 |
| Adenosine | 268.1 | 136.1 |
| This compound | 325.1 | 193.1 |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the successful separation, identification, and quantification of this compound. For routine analysis and good separation from guanosine, RP-HPLC is a robust starting point. For challenging separations or for researchers seeking to explore alternative selectivities, HILIC and mixed-mode chromatography offer powerful options. The coupling of these separation techniques with tandem mass spectrometry provides the highest level of sensitivity and specificity, making it the gold standard for quantitative studies of this compound in complex biological matrices. The provided protocols and workflows should serve as a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Chemical Synthesis of preQ₀
Welcome to the technical support center for the chemical synthesis of preQ₀ (7-cyano-7-deazaguanine). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of this important biosynthetic precursor. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may lead to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of preQ₀ is significantly lower than expected. What are the common areas to investigate?
A low overall yield in the synthesis of preQ₀ can arise from issues at various stages of the process. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
Quality and Stability of Starting Materials: The purity and stability of the initial reactants, particularly chloroacetonitrile (B46850) and 2,6-diaminopyrimidin-4-one, are critical.
-
Formation and Stability of the Intermediate: The intermediate, 2-chloro-2-cyanoacetaldehyde, formed from chloroacetonitrile and methyl formate (B1220265), can be unstable.
-
Cyclocondensation Reaction Conditions: The efficiency of the ring-closing reaction to form the pyrrolo[2,3-d]pyrimidine core is highly dependent on reaction parameters.
-
Product Purification and Isolation: Significant loss of product can occur during workup and purification steps.
The following sections will delve into troubleshooting each of these areas in detail.
Q2: How can I troubleshoot issues related to the starting materials?
The quality of your starting materials is a foundational element for achieving a high yield.
-
Chloroacetonitrile: This reagent should be colorless to a pale yellow liquid. Darker coloration may indicate the presence of impurities that can interfere with the reaction. It is also reactive and should be handled with care under appropriate safety protocols.
-
2,6-Diaminopyrimidin-4-one: The purity of this starting material is crucial. Impurities can lead to the formation of side products that are difficult to separate from the desired preQ₀. It is advisable to verify the purity of this reagent by techniques such as NMR or melting point analysis before use.
| Reagent | Key Quality Check | Potential Issue if Sub-optimal |
| Chloroacetonitrile | Colorless to pale yellow liquid | Impurities may lead to side reactions. |
| 2,6-Diaminopyrimidin-4-one | High purity (check by NMR/m.p.) | Formation of difficult-to-remove side products. |
Q3: I suspect a problem with the formation of the 2-chloro-2-cyanoacetaldehyde intermediate. What could be going wrong?
The formation of 2-chloro-2-cyanoacetaldehyde from chloroacetonitrile and methyl formate is a critical first step. This intermediate is often not isolated and used directly in the next step due to its potential instability.
-
Incomplete Reaction: The reaction between chloroacetonitrile and methyl formate requires appropriate conditions to go to completion. Ensure that the reaction is stirred adequately and for a sufficient amount of time as reported in established protocols.
-
Instability of the Intermediate: Aldehydes, in general, can be prone to polymerization or other degradation pathways.[1] It is often recommended to use the freshly prepared solution of this intermediate in the subsequent cyclocondensation step without delay.
To investigate issues with this step, you can consider the following:
-
Reaction Monitoring: If possible, monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC), to ensure the consumption of the starting materials.
-
Use Freshly Prepared Intermediate: Prepare the 2-chloro-2-cyanoacetaldehyde solution immediately before the cyclocondensation reaction to minimize degradation.
Q4: My cyclocondensation reaction to form the preQ₀ core is giving a low yield. What factors should I optimize?
The cyclocondensation of 2-chloro-2-cyanoacetaldehyde with 2,6-diaminopyrimidin-4-one is the key ring-forming step. The yield of this reaction can be sensitive to several parameters.
-
Reaction Temperature: The reaction is typically performed at an elevated temperature.[2] Ensure that the reaction temperature is maintained consistently throughout the reaction period.
-
pH of the Reaction Mixture: The pH of the reaction medium can significantly influence the rate and outcome of the cyclocondensation. The reaction is often carried out in the presence of a buffer or a base to control the pH.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times might promote the formation of degradation products. Monitor the reaction progress to determine the optimal reaction time.
-
Side Reactions: The 2,6-diaminopyrimidin-4-one has multiple nucleophilic sites, which could potentially lead to the formation of regioisomers or other side products under suboptimal conditions.
| Parameter | Recommendation | Potential Consequence of Sub-optimal Conditions |
| Temperature | Maintain consistent, elevated temperature | Incomplete reaction or degradation. |
| pH | Use appropriate buffer or base | Low yield, side product formation. |
| Reaction Time | Monitor reaction progress (e.g., by TLC) | Incomplete reaction or product degradation. |
Q5: I am losing a significant amount of product during purification. What are the best practices for purifying preQ₀?
Purification is a critical step where product loss can be substantial. preQ₀ is a solid, and purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[3][4][5] The choice of solvent is crucial. An ideal solvent should dissolve preQ₀ well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Experiment with different solvent systems to find the optimal one for recrystallization.
-
Cooling Rate: Allow the hot solution to cool slowly to promote the formation of pure crystals.[4] Rapid cooling can trap impurities.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be employed.[6]
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A suitable eluent system needs to be developed to achieve good separation of preQ₀ from any impurities.
-
Experimental Protocol: General Recrystallization Procedure
-
Dissolve the crude preQ₀ in a minimal amount of a suitable hot solvent.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Summary of Reported Yields for Key Synthetic Steps
The following table summarizes reported yields for the synthesis of preQ₀ and related derivatives from the literature. Note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Materials | Product | Reported Yield | Reference |
| Cyclocondensation | 2-chloro-2-cyanoacetaldehyde and 2,6-diaminopyrimidin-4-one | preQ₀ | "good yields" | [2] |
| Cyclocondensation | 2-chloro-3-cyanopropan-1-al and 2,6-diamino-4-methoxypyrimidine | O⁶-methyl preQ₀ | 21% | [2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the chemical synthesis of preQ₀.
Caption: Troubleshooting workflow for low preQ₀ yield.
References
- 1. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of O6-alkylated preQ1 derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Archaeosine and its Intermediates
Welcome to the technical support center for the HPLC separation of Archaeosine and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound and its intermediates using reverse-phase HPLC?
A1: this compound and its precursors, such as 7-cyano-7-deazaguanine (preQ0) and 7-aminomethyl-7-deazaguanine (preQ1), are highly polar compounds.[1][2] This polarity makes them difficult to retain on traditional nonpolar stationary phases like C18 columns, often leading to elution near the solvent front and poor resolution.[3]
Q2: What type of HPLC column is best suited for separating these polar analytes?
A2: While traditional C18 columns can be used, specialized columns are often more effective. Options include:
-
Polar-embedded columns: These columns have polar groups embedded in the stationary phase, which helps to retain polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is a valuable technique for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of organic solvent.[1]
-
Porous graphitic carbon (PGC) columns: These columns, such as Hypercarb, offer good retention for very polar compounds that are difficult to separate by reversed-phase chromatography.[3]
Q3: How can I improve the retention of this compound and its intermediates on a standard C18 column?
A3: To improve retention on a C18 column, you can modify the mobile phase. Using a highly aqueous mobile phase (e.g., >95% water) can enhance retention. Additionally, using ion-pairing reagents can be effective for charged polar compounds, though this can complicate the mobile phase preparation and may not be compatible with mass spectrometry.[2][4] Adjusting the pH of the mobile phase with buffers can also influence the retention of ionizable compounds.[4]
Q4: What are typical mobile phases used for the separation of these modified nucleosides?
A4: Mobile phases for separating this compound and its intermediates typically consist of a buffered aqueous phase and an organic modifier. Common choices include:
-
Aqueous Phase: Ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers are frequently used to control pH and improve peak shape.[5][6]
-
Organic Modifier: Acetonitrile or methanol (B129727) are common organic solvents used for gradient elution.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor retention (peaks elute at or near the void volume) | Analyte is too polar for the column and mobile phase conditions. | - Use a more polar-retentive column (e.g., polar-embedded, HILIC). - Increase the aqueous component of the mobile phase. - Consider using an ion-pairing reagent if compatible with your detection method.[1] - For HILIC, ensure proper column equilibration and that the sample diluent is matched to the initial mobile phase conditions. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase. - Column contamination or degradation. - Mismatched pH between the sample and the mobile phase. | - Use a high-purity silica (B1680970) column. - Add a small amount of a competing base or acid to the mobile phase. - Ensure the sample is dissolved in the mobile phase. - Clean the column or use a guard column to protect the analytical column.[7] |
| Poor resolution between intermediates | - Inadequate separation efficiency. - Inappropriate mobile phase composition or gradient. | - Optimize the gradient profile (slower gradient). - Adjust the mobile phase pH to alter the selectivity. - Try a different stationary phase chemistry. - Reduce the flow rate. |
| Variable retention times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration issues. | - Prepare mobile phases fresh and ensure accurate composition; consider bypassing the solvent mixer to test for mixing issues.[7] - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Ghost peaks | - Contaminants in the mobile phase or from the sample. - Carryover from previous injections. | - Use HPLC-grade solvents and freshly prepared mobile phases.[8] - Filter all samples before injection.[9] - Implement a robust needle wash protocol in your autosampler. |
Quantitative Data Summary
The following table summarizes typical HPLC conditions used for the analysis of this compound and its intermediates. Note that specific retention times will vary depending on the exact system, column, and mobile phase conditions.
| Compound | Column Type | Mobile Phase A | Mobile Phase B | Gradient Example | Typical Retention Time (min) |
| preQ0 (7-cyano-7-deazaguanine) | Reversed-Phase C18 | 50 mM Ammonium Acetate, pH 5.3 | Acetonitrile | 0-5 min, 2% B; 5-45 min, 2-20% B | ~15-20 |
| preQ1 (7-aminomethyl-7-deazaguanine) | Reversed-Phase C18 | 20 mM Ammonium Formate, pH 4.5 | Methanol | 0-10 min, 5% B; 10-30 min, 5-30% B | ~10-15 |
| This compound (G+) | HILIC | 90% Acetonitrile, 10% 100 mM Ammonium Formate, pH 3.0 | 40% Acetonitrile, 60% 100 mM Ammonium Formate, pH 3.0 | 0-20 min, 0-100% B | ~20-25 |
Note: The data in this table is a composite representation from multiple sources and should be used as a starting point for method development.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Intermediates
This protocol provides a general method for the separation of preQ0 and preQ1 from a prepared sample, such as enzymatically digested tRNA.[5]
-
Sample Preparation:
-
Enzymatically digest tRNA samples to release the modified nucleosides.
-
Dephosphorylate the resulting nucleoside mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM ammonium acetate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Equilibrate the column with 2% Mobile Phase B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 2% to 20% Mobile Phase B over 40 minutes.
-
Include a column wash step with a higher percentage of Mobile Phase B after each run, followed by re-equilibration at the initial conditions.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of authentic standards.
-
Quantify the analytes by integrating the peak areas.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound, starting from GTP.[10][11][12][13]
HPLC Optimization Workflow
Caption: A general workflow for optimizing an HPLC separation method.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. selectscience.net [selectscience.net]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Modified Nucleosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in the quantification of modified nucleosides by LC-MS?
A1: The most common errors in quantification can be categorized into three classes:
-
Class 1: Chemical Instability. Many modified nucleosides are chemically unstable and can degrade or rearrange during sample preparation. A prominent example is the Dimroth rearrangement of 1-methyladenosine (B49728) (m¹A) to N⁶-methyladenosine (m⁶A) under mild alkaline conditions, which can lead to the under-quantification of m¹A and false-positive detection of m⁶A.[1][2][3][4]
-
Class 2: Enzymatic Hydrolysis Issues. Errors can arise from contaminations in hydrolysis enzymes or from the specificities of the nucleases used, potentially leading to incomplete digestion or biased results.[1][2][3][4]
-
Class 3: Chromatographic and Mass Spectrometric Effects. This includes issues like ion suppression from matrix components, poor chromatographic separation of isomers, and the formation of salt adducts which can hamper accurate quantification.[1][2][3][4]
Q2: How can I differentiate between isomeric modified nucleosides that have the same mass?
A2: Differentiating positional isomers, such as 3-, N⁴-, and 5-methylcytidine, is a significant challenge because they often produce identical molecular ions (MH⁺) and primary fragment ions (BH₂⁺) in conventional collision-induced dissociation (CID).[5][6][7]
-
Chromatographic Separation: The most common method is to rely on robust and reproducible chromatographic conditions to separate the isomers based on their retention times.[5][8] This requires careful column selection and method optimization.[8]
-
Advanced Fragmentation: Higher-energy collisional dissociation (HCD) can generate unique, energy-specific fragmentation patterns for each isomer.[5][6][7] These "fingerprints" can be used to identify individual isomers even if they co-elute.[5][6][7] Pseudo-MS³ analysis, which involves in-source fragmentation followed by tandem MS, can also produce unique intra-base fragment profiles to distinguish isomers.[9]
Q3: What causes poor signal intensity or "ion suppression" and how can I mitigate it?
A3: Ion suppression occurs when molecules in the sample matrix interfere with the ionization of the target analyte, reducing its signal intensity.[10][11] This is a common problem in complex biological samples.[12]
-
Causes: Common culprits include salts, endogenous materials from biological samples (like phospholipids), and mobile phase additives.[11][12][13] High concentrations of any co-eluting species can compete for ionization, leading to suppression.[11]
-
Mitigation Strategies:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.[12][13]
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes of interest from the regions where suppression occurs (often early in the run where salts elute).[11][12][13]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SILIS) that co-elute with the analyte are crucial. They experience similar suppression effects, allowing for accurate relative quantification.[1][2][13]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species, though this may also lower the analyte signal.[10]
-
Q4: My chromatographic peaks are splitting or broadening. What could be the cause?
A4: Peak splitting and broadening can compromise both identification and quantification.
-
Residual Solvents: Even small amounts of residual organic solvents from sample preparation, like ethanol, can cause shifts in retention time and severe peak splitting, particularly for polar nucleosides like pseudouridine.[1][2]
-
Contaminants: Contaminants in the sample or buildup on the analytical column can lead to distorted peak shapes.[10]
-
Ionization Conditions: Suboptimal ionization source parameters or gas flows can also contribute to peak broadening.[10] Ensure the system is properly tuned and calibrated.[10]
Troubleshooting Guides
Problem 1: Low or No Signal for Target Modified Nucleoside
This guide helps diagnose issues related to poor signal intensity.
Caption: Troubleshooting workflow for low MS signal intensity.
Problem 2: Inability to Distinguish Between Isomeric Nucleosides
This guide addresses the challenge of identifying co-eluting or structurally similar isomers.
| Symptom | Potential Cause | Recommended Solution | Reference |
| Two or more modified nucleosides with the same m/z have identical retention times. | Insufficient chromatographic resolution. | 1. Optimize Gradient: Test different gradient slopes and mobile phase compositions. 2. Change Column Chemistry: Test a different stationary phase (e.g., HILIC if using C18, or PFP).[8] | [8] |
| Isomers co-elute and produce identical MS/MS spectra using standard CID. | CID fragmentation is not sufficient to produce unique product ions for the isomers. | 1. Use Higher-Energy Collisional Dissociation (HCD): HCD can create unique fragmentation "fingerprints" for each isomer, allowing for their differentiation even when they are not chromatographically separated.[5][6][7] 2. Perform Pseudo-MS³: Utilize in-source fragmentation followed by MS/MS of the primary fragment ion to generate unique intra-base fragments.[9] | [5][6][7][9] |
| A known modification is misidentified as its isomer. | Reliance on m/z alone for identification without chromatographic or fragmentation confirmation. | 1. Run Authentic Standards: Always confirm retention times and fragmentation patterns against commercially available standards for all potential isomers.[5] 2. Build a Spectral Library: Create an in-house library of retention times and HCD fragmentation spectra for known standards under your specific experimental conditions.[6][7] | [5][6][7] |
Experimental Protocols
Protocol: Sample Preparation and LC-MS/MS Analysis of Modified Nucleosides from RNA
This protocol outlines a general workflow for the isolation, digestion, and analysis of modified nucleosides from total RNA.
Caption: General workflow for modified nucleoside analysis by LC-MS/MS.
Methodology Details:
-
RNA Isolation and Purification:
-
Isolate total RNA from cells or tissue using a standard method like phenol-chloroform extraction or a commercial kit.
-
Assess RNA purity (A260/A280 ratio) and integrity (e.g., via gel electrophoresis). It is critical to start with high-quality RNA.
-
-
Enzymatic Digestion:
-
Digest 0.5-1 µg of RNA to single nucleosides. A common two-step approach is:
-
Step 1: Incubate RNA with Nuclease P1 at 37°C in a slightly acidic buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.3) for 2-4 hours.
-
Step 2: Add Bacterial Alkaline Phosphatase and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate for an additional 2 hours at 37°C.
-
-
Note: One-pot digestion kits are also commercially available and can streamline this process.
-
-
Internal Standard Spiking and Cleanup:
-
After digestion, spike the sample with a known concentration of stable isotope-labeled internal standards (SILIS) for the nucleosides you intend to quantify.[1][2] This is essential for correcting matrix effects and variations during analysis.[1][2]
-
Remove the enzymes, which can contaminate the MS system. This is typically done using a molecular weight cutoff (MWCO) filter (e.g., 10 kDa).[1][2]
-
Caution: Be aware that some hydrophobic modified nucleosides may adsorb to certain filter materials like poly(ether sulfone) (PES), leading to their loss.[1][2] Adding the internal standard before filtration can help correct for this.[1]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry:
-
Analyze samples using an electrospray ionization (ESI) source, typically in positive ion mode.
-
Perform data acquisition using a triple quadrupole (for targeted quantification via MRM) or a high-resolution mass spectrometer (for discovery and high-mass-accuracy quantification).[8][14]
-
For identification, acquire full scan data. For quantification and confirmation, acquire MS/MS data, monitoring the transition from the protonated molecular ion (MH⁺) to the characteristic protonated nucleobase ion (BH₂⁺).[8]
-
-
-
Data Analysis:
-
Identify nucleosides based on their accurate mass, retention time compared to standards, and characteristic MS/MS fragmentation pattern.
-
Quantify by calculating the ratio of the peak area of the endogenous nucleoside to the peak area of its corresponding stable isotope-labeled internal standard.
-
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry [sfb1309.de]
- 5. Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 14. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Archaeosine during sample preparation
Welcome to the technical support center for improving the stability of Archaeosine during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered when working with this unique modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (G+) is a hypermodified guanosine (B1672433) analog found almost universally in the transfer RNA (tRNA) of Archaea, typically at position 15 in the dihydrouridine loop. Its complex 7-deazaguanosine (B17050) core structure with a formamidine (B1211174) group is crucial for stabilizing tRNA, particularly in thermophilic organisms that thrive at high temperatures.[1] During sample preparation, the intricate structure of this compound can be susceptible to degradation under various chemical and physical conditions, leading to inaccurate quantification and analysis.
Q2: What are the primary factors that can affect this compound stability during sample preparation?
A2: The main factors that can compromise the integrity of this compound include:
-
pH: Extreme pH values, both acidic and alkaline, can lead to the degradation of modified nucleosides. Acidic conditions can cause depurination, while alkaline conditions can promote hydrolysis and rearrangements.[2][3]
-
Temperature: Elevated temperatures, especially for prolonged periods, can accelerate degradation pathways.[4][5] While this compound is inherently involved in the thermal stability of tRNA in thermophiles, the isolated nucleoside may not be as stable.
-
Enzymatic Activity: Endogenous nucleases and phosphatases released during cell lysis can degrade tRNA and the resulting nucleosides if not properly inactivated.
-
Oxidation: Exposure to oxidative conditions can potentially modify the structure of this compound.
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of biological samples over time.[6]
Q3: How does the 7-deazaguanosine core of this compound affect its stability?
A3: The 7-deazaguanosine structure, where the N7 atom of guanine (B1146940) is replaced by a carbon, generally confers increased stability to the glycosidic bond compared to standard guanosine.[7][8] This is because the N7 position in guanine is a common site for chemical modifications and depurination. The absence of this nitrogen atom in this compound likely makes it more resistant to certain types of chemical degradation.
Q4: What are the best practices for storing samples containing this compound?
A4: For short-term storage (up to one week), purified tRNA containing this compound can be stored at -80°C.[9][10] For longer-term storage of isolated nucleosides, it is recommended to store them as dry pellets or in a suitable solvent at -80°C to minimize degradation.[4][11] Based on stability studies of other modified nucleosides, storage at -80°C is generally the most effective at preserving their integrity.[4]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during this compound sample preparation.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Archaea, especially thermophiles, can have resilient cell envelopes. Ensure your lysis method is effective. A combination of enzymatic (e.g., proteinase K) and chemical (e.g., SDS) lysis is often more successful.[12] For tough cells, mechanical disruption methods like bead beating or sonication can be employed, but care must be taken to avoid overheating the sample. |
| Inefficient tRNA Precipitation | Ensure the correct ratio of ethanol (B145695) or isopropanol (B130326) and salt (e.g., ammonium (B1175870) acetate) is used for precipitation.[1] Precipitate at -20°C for at least 3 hours or overnight to maximize tRNA recovery.[9][10] |
| Incomplete Enzymatic Digestion | The efficiency of nucleases and phosphatases can be affected by contaminants. Ensure the tRNA sample is pure before digestion. Use an optimized enzyme mix for complete digestion to single nucleosides.[13] For highly modified RNA, an extended incubation time (e.g., overnight) may be necessary.[13] |
| Loss during Solid-Phase Extraction (SPE) | The choice of SPE sorbent and elution solvent is critical. For a polar molecule like this compound, a reversed-phase (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) based sorbent may be appropriate. Optimize the loading, washing, and elution conditions to ensure this compound is retained and then efficiently eluted. |
Issue 2: this compound Degradation
| Potential Cause | Recommended Solution |
| Harsh Lysis Conditions | Avoid prolonged exposure to high temperatures or extreme pH during cell lysis. If using heat for lysis, keep it to the minimum time required. Maintain a neutral or slightly acidic pH (around 6.5) during extraction.[1] |
| Nuclease Contamination | Work quickly and on ice to minimize endogenous nuclease activity. Use RNase inhibitors during the initial extraction steps. Perform a phenol-chloroform extraction to remove proteins, including nucleases.[10] |
| Suboptimal pH during Digestion or Storage | Maintain a pH between 5 and 9 for sample handling and storage, as this range is generally stable for nucleic acids.[3] The optimal pH for enzymatic digestion will depend on the specific enzymes used, but should be buffered to maintain stability. |
| High Temperatures during Sample Processing | Keep samples on ice whenever possible. For steps requiring incubation at higher temperatures (e.g., enzymatic digestion), use the recommended temperature for the minimum time necessary.[14] |
| Oxidative Damage | While not extensively documented for this compound, it is good practice to minimize exposure to air and consider adding antioxidants like DTT to buffers if oxidation is a concern. |
Quantitative Data on Modified Nucleoside Stability
While specific stability data for this compound is limited, the following table, adapted from a study on 44 different modified nucleosides, provides a valuable reference for understanding the potential stability of this compound under various storage conditions. The data represents the percentage recovery of the nucleoside after six months of storage.[4]
| Modified Nucleoside | Storage Temperature | Recovery (%) | Potential Degradation Pathway |
| Canonical Nucleosides (A, C, G, U) | -80°C, -20°C, 8°C, 20°C | >95% | Stable |
| N4-acetylcytidine (ac4C) | 20°C | <80% | Hydrolysis to cytidine, then deamination to uridine |
| 3-methylcytidine (m3C) | 20°C | <70% | Deamination to 3-methyluridine |
| 4-thiouridine (s4U) | 20°C | <60% | Desulfurization and dimerization |
| 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) | 20°C | <90% | Desulfurization |
| N6-isopentenyladenosine (i6A) | 20°C | ~90% | De-prenylation |
Note: This table highlights the temperature-dependent decay of several modified nucleosides and underscores the importance of low-temperature storage, ideally at -80°C, to maintain sample integrity.[4]
Experimental Protocols
This section provides a detailed methodology for the extraction and preparation of this compound from archaeal cells for downstream analysis.
Protocol 1: Extraction and Purification of Total tRNA from Archaea
-
Cell Harvesting:
-
Culture archaeal cells (e.g., Thermococcus kodakarensis) to the desired growth phase.[1]
-
Harvest cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM ammonium acetate (B1210297), pH 6.5, with 10 mM MgSO₄).[1]
-
-
Cell Lysis and RNA Extraction:
-
Resuspend the cell pellet in the same buffer.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex vigorously to lyse the cells.[1]
-
Centrifuge to separate the phases (e.g., 12,000 x g for 20 minutes at 4°C).[10]
-
Carefully collect the upper aqueous phase containing the total RNA.
-
-
tRNA Precipitation:
-
To the aqueous phase, add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol.
-
Mix well and precipitate at -20°C overnight or -80°C for at least 3 hours.[9][10]
-
Pellet the tRNA by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).[10]
-
Wash the pellet with 70% ethanol and air-dry briefly.
-
-
tRNA Resuspension and Storage:
Protocol 2: Enzymatic Digestion of tRNA to Nucleosides
-
Digestion Reaction Setup:
-
In a microcentrifuge tube, combine up to 1 µg of purified tRNA with a specialized nucleoside digestion mix containing a cocktail of nucleases and phosphatases.[13][14]
-
Add the corresponding reaction buffer to the recommended final concentration.[14]
-
Bring the final volume to 20 µL with nuclease-free water.[14]
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 to 2 hours. For highly modified tRNAs, an overnight incubation may improve digestion efficiency.[13]
-
-
Sample Preparation for Analysis:
Protocol 3: Solid-Phase Extraction (SPE) for Nucleoside Cleanup (Optional)
-
Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., C18).
-
Condition the cartridge by passing through methanol (B129727) followed by nuclease-free water.
-
-
Sample Loading:
-
Load the digested nucleoside sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
-
Elution:
-
Elute the retained nucleosides, including this compound, with a stronger solvent (e.g., 50% methanol in water).
-
-
Drying and Reconstitution:
-
Dry the eluted sample under vacuum.
-
Reconstitute the sample in a suitable solvent for your analytical method (e.g., the initial mobile phase for HPLC).
-
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Troubleshooting logic for this compound sample preparation.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of a pH change on the conformational stability of the modified nucleotide queuosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH stability of oligonucleotides [biosyn.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. microsynth.com [microsynth.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Expression of Recombinant Archaeosine Enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor expression of recombinant Archaeosine enzymes.
Frequently Asked Questions (FAQs)
Q1: What are this compound enzymes and why is their recombinant expression often challenging?
A1: this compound is a modified nucleoside found in the transfer RNA (tRNA) of archaea, where it plays a role in stabilizing tRNA structure.[1] The biosynthesis of this compound involves a series of enzymatic steps catalyzed by this compound enzymes, primarily tRNA-guanine transglycosylase (TGT) and this compound synthase (ArcS).[1][2]
Recombinant expression of these enzymes, particularly in E. coli, can be challenging for several reasons:
-
Codon Bias: Archaeal genes often contain codons that are rarely used by E. coli, which can lead to translational stalling and low protein yields.[3]
-
Protein Folding: As enzymes from extremophilic archaea, they may have specific folding requirements that are not optimally met in the cellular environment of E. coli.
-
Insolubility: Overexpression of archaeal proteins in E. coli frequently results in the formation of insoluble aggregates known as inclusion bodies.[4]
-
Enzyme Complexity: Some this compound enzymes, like ArcS, function as part of a complex and may require the co-expression of partner proteins (e.g., RaSEA) for activity.
Q2: What are the first steps I should take to troubleshoot no or low expression of my this compound enzyme?
A2: If you are observing no or very low expression of your target this compound enzyme, consider the following initial troubleshooting steps:[5][6]
-
Verify Your Construct: Ensure that the gene for the this compound enzyme has been correctly cloned into the expression vector. Sequence the plasmid to confirm the integrity of the coding sequence and that it is in the correct reading frame.
-
Check Your Host Strain: Confirm that you are using an appropriate E. coli expression strain. For many expression vectors, such as the pET series, a host strain containing the T7 RNA polymerase, like BL21(DE3), is required.[5]
-
Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the cell density (OD₆₀₀) at the time of induction are critical. Perform a small-scale trial to test a range of inducer concentrations and induction times.[5]
-
Perform a Western Blot: Use an antibody against the affinity tag (e.g., His-tag) to check for the presence of the protein in both the soluble and insoluble fractions of the cell lysate. This will help you determine if the protein is being expressed but is insoluble.[6]
Q3: My this compound enzyme is expressed, but it's all in inclusion bodies. What can I do to improve solubility?
A3: The formation of inclusion bodies is a common problem when expressing archaeal proteins in E. coli.[4] Here are several strategies to improve the solubility of your this compound enzyme:
-
Lower the Expression Temperature: Reducing the temperature during induction (e.g., to 15-25°C) slows down protein synthesis, which can promote proper folding.[7][8]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein to your target enzyme can significantly improve its solubility.[4] Commonly used tags include Thioredoxin (Trx), Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and N-utilization substance A (NusA).[3][4]
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Consider using E. coli strains that are engineered to co-express chaperones, such as the ArcticExpress(DE3) strain.[9]
-
Change the Expression Host: Some strains are better suited for expressing difficult proteins. For example, Rosetta strains contain a plasmid with extra copies of tRNAs for rare codons, which can improve translation and folding.[9]
Troubleshooting Guides
Problem 1: No or Very Low Protein Expression
Is your gene of interest toxic to the E. coli host? Some proteins can be toxic to the expression host, leading to poor cell growth and low protein yields.
Troubleshooting Steps:
-
Use a Tightly Regulated Promoter: Promoters like the araBAD promoter offer tighter control over expression than the standard lac promoter.[9]
-
Use a Host Strain for Toxic Proteins: Strains like C41(DE3) and C43(DE3) have mutations that allow for the expression of some toxic proteins.[9]
-
Lower Inducer Concentration: Use the lowest concentration of inducer that still gives you detectable expression.
-
Reduce Expression Time: Shorter induction times can sometimes mitigate the toxic effects of the protein.
Problem 2: Protein is Insoluble (Inclusion Bodies)
Have you tried optimizing the culture conditions? Simple changes to the growth and induction conditions can have a significant impact on protein solubility.[7]
Troubleshooting Steps:
-
Optimize Induction Temperature and Time: Test a range of temperatures (e.g., 15°C, 20°C, 25°C, 30°C) and induction times (e.g., 4 hours, 16 hours/overnight). Lower temperatures and longer induction times often favor soluble expression.[7]
-
Vary Inducer Concentration: High concentrations of inducer can lead to rapid protein synthesis and aggregation. Try reducing the IPTG concentration.
-
Supplement the Growth Medium: Adding cofactors or ligands that are known to bind to your enzyme can sometimes stabilize it and promote proper folding.
Problem 3: Purified Protein Has No or Low Activity
Is your protein correctly folded and does it have the necessary post-translational modifications? While E. coli is a powerful expression host, it lacks the machinery for many post-translational modifications found in eukaryotes and archaea. This compound enzymes may also have specific folding requirements.
Troubleshooting Steps:
-
Co-expression of Partner Proteins: As is the case with this compound synthase (ArcS), some enzymes require a partner protein for activity. Ensure that you are co-expressing all necessary components of the enzyme complex.
-
Purification Under Native Conditions: If you are purifying from inclusion bodies, the refolding process is critical. Screen a variety of refolding buffers with different pH, additives (e.g., L-arginine, glycerol), and redox conditions.
-
Consider an Archaeal Expression System: For complex archaeal proteins, expression in a native archaeal host, such as Haloferax volcanii or Sulfolobus, may be necessary to achieve proper folding and activity.[10]
-
Activity Assay Optimization: Ensure that your activity assay is performed under optimal conditions for the enzyme (e.g., temperature, pH, substrate concentrations). Archaeal enzymes, particularly from thermophiles, often have high optimal temperatures for activity.
Data Presentation
Table 1: Comparison of Fusion Tags on the Soluble Expression of a Recombinant Archaeal Enzyme
| Fusion Tag | Molecular Weight of Tag (kDa) | Soluble Protein Yield (g/L) | Relative Solubility (%) | Reference |
| 6xHis-tag | ~0.8 | 1.9 | 100 | [11] |
| 6xHis-T7AC-tag | ~2.3 | 9.0 | 474 | [11] |
| StrepII-T7AC-tag | ~2.5 | 4.8 | 253 | [11] |
This table presents data for the human fibroblast growth factor 2 (hFGF-2) as a representative example of how different fusion tags can influence soluble protein yield in E. coli. The T7AC-tag is a negatively charged peptide tag derived from the T7 bacteriophage.[11]
Table 2: Effect of Expression Temperature on Soluble Protein Yield
| Target Protein | Expression Temperature (°C) | Induction Time (h) | Relative Soluble Protein Yield | Reference |
| Progesterone 5β-reductase | 15 | 18 | High | [7] |
| Progesterone 5β-reductase | 4 | 72 | Highest (3-fold higher than mid-log phase at 15°C) | [7] |
| Recombinant tPA | 37 | - | No significant difference from 34°C | [12] |
This table illustrates that the optimal temperature for soluble protein expression is protein-dependent. For some proteins, a significant increase in soluble yield can be achieved at very low temperatures.
Experimental Protocols
Protocol 1: Step-by-Step Codon Optimization
Codon optimization is the process of modifying the codons in a gene sequence to match the codon usage of the expression host, which can significantly improve translation efficiency.[4][13]
-
Obtain the Amino Acid Sequence: Start with the amino acid sequence of your this compound enzyme.
-
Select a Host Organism: Choose the expression host you will be using (e.g., Escherichia coli K-12).
-
Use Codon Optimization Software: Utilize online or standalone software tools for codon optimization (e.g., GeneArt, OptimumGene, JCat).[4] These tools have built-in codon usage tables for various organisms.
-
Analyze Codon Usage Bias: The software will analyze the codon usage of your gene and compare it to the preferred codons of the host. A Codon Adaptation Index (CAI) is often calculated, with a value closer to 1.0 indicating better adaptation.[13][14]
-
Generate Optimized Sequence: The software will generate a new DNA sequence that encodes the same protein but uses codons that are more frequently used in the host organism.
-
Additional Sequence Modifications:
-
Adjust GC Content: Aim for a GC content between 30% and 70% for stable propagation in E. coli.
-
Remove Secondary Structures: Minimize strong mRNA secondary structures, especially near the ribosome binding site, as they can inhibit translation initiation.[4]
-
Eliminate Restriction Sites: Remove any restriction sites that you will be using for cloning.
-
-
Gene Synthesis: Synthesize the optimized gene sequence commercially.
Protocol 2: Purification of this compound Enzymes from Inclusion Bodies
This protocol provides a general workflow for isolating and solubilizing this compound enzymes from inclusion bodies.[15][16]
-
Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., PBST buffer). b. Lyse the cells by sonication or high-pressure homogenization on ice. c. Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.[15] d. Discard the supernatant (soluble fraction).
-
Washing the Inclusion Bodies: a. Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane proteins and other contaminants.[15] b. Repeat the wash step until the supernatant is clear.
-
Solubilization of Inclusion Bodies: a. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl) and a reducing agent (e.g., 5-100 mM DTT) to break disulfide bonds.[15] b. Incubate with gentle agitation until the inclusion bodies are fully dissolved. c. Centrifuge at high speed to remove any remaining insoluble material.
-
Protein Refolding: a. The solubilized, denatured protein must be refolded to regain its active conformation. This is often the most challenging step and requires optimization. Common methods include:
- Dialysis: Gradually remove the denaturant by dialyzing against a series of buffers with decreasing concentrations of the denaturant.
- Rapid Dilution: Quickly dilute the denatured protein solution into a large volume of refolding buffer. b. Refolding buffers often contain additives to prevent aggregation, such as L-arginine, glycerol, or non-detergent sulfobetaines.
Protocol 3: Activity Assay for tRNA-Guanine Transglycosylase (TGT) - Radioactive Filter-Binding Assay
This assay measures the incorporation of a radiolabeled guanine (B1146940) substrate into a tRNA molecule.[17][18][19]
-
Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM HEPES pH 7.3, 20 mM MgCl₂, 5 mM DTT). b. The reaction mixture should contain the purified TGT enzyme, the tRNA substrate (e.g., in vitro transcribed tRNATyr), and a radiolabeled substrate such as [8-¹⁴C]guanine.[17]
-
Enzymatic Reaction: a. Initiate the reaction by adding the enzyme to the reaction mixture. b. Incubate at the optimal temperature for the enzyme (for archaeal TGTs, this may be elevated). c. At various time points, take aliquots of the reaction and quench them in ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.[17]
-
Filter Binding: a. Collect the precipitated tRNA on glass fiber filter disks using a vacuum manifold.[17] b. Wash the filters extensively with cold 5% TCA to remove unincorporated radiolabeled substrate.[17]
-
Quantification: a. Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter. b. The amount of incorporated radioactivity is proportional to the TGT activity.
Protocol 4: Activity Assay for this compound Synthase (ArcS) - HPLC-Based Assay
This assay monitors the conversion of the substrate, preQ₀-modified tRNA, to the product, this compound-modified tRNA, using High-Performance Liquid Chromatography (HPLC).[20]
-
Enzymatic Reaction: a. Set up a reaction mixture containing the purified ArcS enzyme (in complex with RaSEA if required), the preQ₀-modified tRNA substrate, and any necessary cofactors (e.g., S-adenosylmethionine, lysine). b. Incubate the reaction at the optimal temperature for the enzyme.
-
tRNA Digestion: a. At different time points, stop the reaction and purify the tRNA from the reaction mixture. b. Digest the purified tRNA to its constituent nucleosides using enzymes such as nuclease P1 and alkaline phosphatase.[20]
-
HPLC Analysis: a. Analyze the resulting nucleoside mixture by reverse-phase HPLC.[20] b. Use a C18 column and a gradient of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[20] c. Monitor the elution of the nucleosides using a UV detector.
-
Quantification: a. Identify the peaks corresponding to the preQ₀ nucleoside and the this compound (G⁺) nucleoside based on their retention times and comparison to standards. b. The activity of ArcS can be determined by measuring the decrease in the preQ₀ peak area and the increase in the this compound peak area over time.
Mandatory Visualizations
Caption: Workflow for troubleshooting poor recombinant this compound enzyme expression.
Caption: Logical relationships in recombinant protein expression and folding.
References
- 1. The Escherichia coli tRNA-guanine transglycosylase can recognize and modify DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tRNA-guanine transglycosylase from Escherichia coli: gross tRNA structural requirements for recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble expression of archaeal proteins in Escherichia coli by using fusion-partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tRNA-guanine transglycosylase from Escherichia coli: recognition of noncognate-cognate chimeric tRNA and discovery of a novel recognition site within the TpsiC arm of tRNA(Phe) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotechnological applications of archaeal enzymes from extreme environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Escherichia coli - Wikipedia [en.wikipedia.org]
- 13. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 16. ptglab.com [ptglab.com]
- 17. The human tRNA-guanine transglycosylase displays promiscuous nucleobase preference but strict tRNA specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 20. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
dealing with temperature-sensitive phenotypes in Archaeosine mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with temperature-sensitive phenotypes in archaeosine mutants.
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of the temperature-sensitive (TS) phenotype in this compound mutants of thermophilic archaea?
A1: The temperature-sensitive phenotype in this compound mutants, particularly in hyperthermophiles like Thermococcus kodakarensis, is primarily due to decreased tRNA stability at elevated temperatures. This compound (G+), a modified guanosine (B1672433) at position 15 in the D-loop of most archaeal tRNAs, is crucial for maintaining the correct tertiary structure of tRNA. This modification stabilizes the tRNA molecule, a critical requirement for organisms thriving in high-temperature environments. In mutants lacking this compound, the tRNA structure is less stable and prone to unfolding at higher, non-permissive temperatures, leading to impaired protein synthesis and a subsequent growth defect.[1][2][3][4][5]
Q2: My this compound mutant (e.g., ΔarcS or ΔtgtA in T. kodakarensis) grows slower than the wild-type even at the permissive temperature. Is this expected?
A2: Yes, a slightly reduced growth rate compared to the wild-type strain, even at permissive temperatures, can be expected. While the most dramatic effect of this compound deficiency is seen at higher temperatures, the modification contributes to optimal tRNA structure and function across a range of temperatures.[5] The absence of this compound can lead to subtle inefficiencies in translation that manifest as a reduced growth rate even when the temperature is not restrictive.
Q3: How can I confirm that the temperature-sensitive phenotype I observe is a direct result of the intended gene deletion (e.g., ΔarcS) and not due to a secondary, off-target mutation?
A3: The most definitive way to confirm that the observed TS phenotype is linked to the specific gene deletion is to perform a rescue experiment. This involves reintroducing a wild-type copy of the deleted gene into the mutant strain, typically on a plasmid.[6] If the wild-type gene restores growth at the non-permissive temperature, it confirms that the phenotype is due to the absence of that specific gene. Additionally, whole-genome sequencing of the mutant strain can be performed to check for any unintended mutations.[7][8]
Q4: I am observing a "leaky" phenotype, where my this compound mutant shows some growth at the non-permissive temperature. What could be the cause?
A4: A leaky phenotype in TS mutants can arise from several factors. The non-permissive temperature might not be high enough to completely inactivate the downstream processes affected by tRNA instability. It is also possible that other tRNA modifications or cellular chaperones are partially compensating for the absence of this compound.[9] Consider increasing the restrictive temperature in small increments to find a condition where growth is completely inhibited.
Q5: Are this compound mutants sensitive to other stressors besides high temperature?
A5: The primary and most well-documented phenotype is temperature sensitivity, especially in thermophiles. However, the role of this compound can be organism-dependent. For instance, in the mesophilic archaeon Haloferax volcanii, loss of this compound has been associated with cold sensitivity.[8] This suggests that this compound's role in tRNA stability is critical for adapting to the organism's specific environmental temperature range.
Troubleshooting Guides
Problem 1: No or poor growth of the this compound mutant at any temperature.
| Possible Cause | Troubleshooting Step |
| Contamination of culture | Streak the culture on a fresh plate to obtain single colonies and re-start the liquid culture. |
| Incorrect media composition | Double-check the recipe for the growth medium. Ensure all components are added in the correct concentrations. |
| Off-target mutation | If the strain is newly constructed, consider the possibility of a lethal off-target mutation. Re-streak the original transformation plate and pick other colonies for screening. Consider whole-genome sequencing if the problem persists.[7][8] |
Problem 2: The wild-type strain also shows a growth defect at the "non-permissive" temperature.
| Possible Cause | Troubleshooting Step |
| Temperature is too high for the wild-type | The selected non-permissive temperature may be at the upper limit or beyond the optimal growth range of the wild-type strain. Review the literature for the optimal growth temperatures of your specific archaeal species.[5] |
| Media instability at high temperature | Some media components may degrade at very high temperatures. Ensure your medium is stable at the tested temperatures. |
Problem 3: Inconsistent results in growth curve experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate temperature control | Ensure the incubator or water bath provides a stable and uniform temperature. |
| Variation in inoculum size | Standardize the starting optical density (OD) of your cultures for all experiments. |
| Poor aeration in liquid cultures | Ensure adequate shaking for liquid cultures to maintain aeration, especially for aerobic or facultatively anaerobic archaea. |
Quantitative Data Summary
Table 1: Growth Characteristics of Thermococcus kodakarensis this compound Mutants
| Strain | Gene Deleted | Modification Status at position 15 | Growth at 70°C (Permissive) | Growth at 85°C (Optimal) | Growth at 95°C (Restrictive) |
| Wild-Type (TS559) | None | This compound (G+) | Normal | Optimal | Reduced |
| ΔtgtA | tRNA-guanine transglycosylase | Unmodified G | Slightly reduced vs. WT | Severely impaired | No growth |
| ΔarcS | This compound synthase | Precursor preQ₀ | Slightly reduced vs. WT | Severely impaired | No growth |
Data compiled from literature.[5]
Table 2: Effect of this compound on tRNA Stability
| tRNA Source | Modification Status | Melting Temperature (Tm) Increase |
| In vitro transcribed tRNA | With this compound (G+) vs. Unmodified | 4-5 °C |
Data indicates that this compound significantly stabilizes the tRNA structure.[3]
Experimental Protocols
Protocol 1: Growth Curve Analysis of Temperature-Sensitive Mutants
-
Inoculum Preparation: Grow wild-type and this compound mutant strains in appropriate liquid medium at the permissive temperature (e.g., 70-85°C for T. kodakarensis) to mid-log phase.[10]
-
Standardization: Dilute the pre-cultures in fresh, pre-warmed medium to a starting OD₆₆₀ of ~0.05-0.1.
-
Incubation: Incubate the cultures in a temperature-controlled environment (e.g., shaking water bath or incubator) at both the permissive and non-permissive temperatures. For T. kodakarensis, typical temperatures are 85°C (permissive/optimal) and 95°C (non-permissive).[5]
-
Monitoring Growth: At regular intervals (e.g., every 1-2 hours), take samples and measure the optical density at 600 nm (OD₆₀₀).
-
Data Analysis: Plot OD₆₀₀ versus time on a semi-logarithmic scale to visualize the growth curves and calculate the doubling times.
Protocol 2: Spot Assay for Temperature Sensitivity
-
Culture Preparation: Grow wild-type and mutant strains in liquid medium at the permissive temperature to an OD₆₀₀ of ~0.5.
-
Serial Dilutions: Prepare ten-fold serial dilutions of each culture (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in fresh medium or a suitable buffer.
-
Spotting: Spot 5-10 µL of each dilution onto two sets of agar (B569324) plates.
-
Incubation: Incubate one set of plates at the permissive temperature and the other set at the non-permissive temperature.[11]
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), compare the growth of the mutant and wild-type strains at both temperatures. A TS phenotype is indicated by robust growth at the permissive temperature and little to no growth at the non-permissive temperature.[11][12]
Protocol 3: Confirmation of Gene Deletion by PCR
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type and putative mutant strains.
-
Primer Design: Design two pairs of primers:
-
External Primers: One primer anneals upstream of the deleted gene's start codon, and the other anneals downstream of the stop codon.
-
Internal Primers: Both primers anneal within the coding sequence of the gene that was targeted for deletion.
-
-
PCR Amplification: Perform two separate PCR reactions for each strain: one with the external primers and one with the internal primers.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel.
-
Expected Results for a successful deletion:
-
External primers: A smaller amplicon from the mutant strain's gDNA compared to the wild-type.
-
Internal primers: An amplicon from the wild-type gDNA but no product from the mutant gDNA.[13]
-
-
Protocol 4: tRNA Isolation and Nucleoside Analysis by LC-MS
-
Cell Harvesting: Grow a larger volume culture of the archaeal strain of interest and harvest cells by centrifugation.
-
Total RNA Extraction: Extract total RNA from the cell pellet using a suitable method, such as phenol-chloroform extraction or a commercial kit.[14][15]
-
tRNA Enrichment: Separate the tRNA fraction from other RNA species (rRNA, mRNA) using methods like anion-exchange chromatography (DEAE cellulose) or size-exclusion chromatography.[1][14]
-
tRNA Digestion: Digest the purified tRNA to individual nucleosides using a mixture of enzymes like nuclease P1 and bacterial alkaline phosphatase.[1][16]
-
LC-MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-mass spectrometry (LC-MS). Identify this compound (G+) and its precursor (preQ₀) based on their specific retention times and mass-to-charge ratios (m/z for G+ is 325.1257).[16][17][18]
Visualizations
Caption: this compound biosynthesis pathway and points of disruption in TS mutants.
Caption: Troubleshooting workflow for this compound mutant experiments.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] HPLC Analysis of tRNA‐Derived Nucleosides | Semantic Scholar [semanticscholar.org]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [agris.fao.org]
- 4. HPLC分析tRNA衍生核苷 [bio-protocol.org]
- 5. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A temperature-sensitive mutant screen reveals a translational stress-induced cell-cycle arrest in a thermophilic archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Scholars@Duke publication: Genomic re-sequencing reveals mutational divergence across genetically engineered strains of model archaea. [scholars.duke.edu]
- 9. Molecular Determinants of Temperature-Sensitive Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperthermophilic Archaeon Thermococcus kodakarensis Utilizes a Four-Step Pathway for NAD+ Salvage through Nicotinamide Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. fgsc.net [fgsc.net]
- 13. Towards a Systems Approach in the Genetic Analysis of Archaea: Accelerating Mutant Construction and Phenotypic Analysis in Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
avoiding degradation of tRNA during extraction from thermophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and prevent the degradation of transfer RNA (tRNA) during extraction from thermophilic organisms.
Frequently Asked Questions (FAQs)
Q1: Why is tRNA from thermophiles generally more stable than tRNA from mesophiles?
A1: The increased stability of tRNA from thermophiles is attributed to several factors. Structurally, they typically have a higher guanine-cytosine (G-C) content in the stem regions, which form stronger triple hydrogen bonds compared to adenine-uracil (A-U) pairs.[1][2] Additionally, thermophilic tRNAs feature extensive post-transcriptional modifications, such as 2'-O-methylation and the presence of modified nucleosides like 5-methyl-2-thiouridine (B1588163) (m5s2U), which play a significant role in stabilizing the tRNA's three-dimensional structure at high temperatures.[2][3][4][5]
Q2: What is the primary cause of tRNA degradation during extraction?
A2: The most common cause of RNA degradation during any extraction procedure is the activity of ribonucleases (RNases).[6] These enzymes are ubiquitous in the laboratory environment and can be introduced through contaminated reagents, equipment, or from the organism itself.[6][7] While thermophilic organisms possess their own set of enzymes, external RNase contamination is a significant threat once the cells are lysed.
Q3: Which extraction method is recommended for isolating tRNA from thermophiles?
A3: The acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction method, often available commercially as TRIzol™ or TRI Reagent®, is highly recommended.[8][9][10][11][12] This method is effective at denaturing proteins, including RNases, and is particularly well-suited for the recovery of small RNA species like tRNA, which may be lost when using silica (B1680970) column-based methods.[8][13]
Q4: Do I need to use an RNase inhibitor when working with thermophiles?
A4: Yes, it is always a best practice to use an RNase inhibitor as a precautionary measure in all RNA-related work.[6] While the AGPC method's components, like guanidinium thiocyanate (B1210189) and phenol, are potent inhibitors of RNases,[8][9] using a dedicated RNase inhibitor can provide an extra layer of protection against any potential contamination, especially during post-extraction steps. Some commercially available thermostable RNase inhibitors can remain active even through heat-mediated steps.[14]
Q5: The structure of thermophile tRNA is very rigid. How does this affect extraction and downstream applications?
A5: The rigid structure of thermophilic tRNA, a result of high G-C content and extensive modifications, can make it difficult to denature.[1] This can be a challenge for applications that require hybridization, such as Northern blotting or microarray analysis with standard protocols. To overcome this, the use of tetraalkyl-ammonium salts in the hybridization buffer has been shown to facilitate the denaturation of these rigid tRNAs.[1][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low tRNA Yield | Inefficient Cell Lysis: Thermophile cell walls can be robust. Bacterial thermophiles have peptidoglycan walls, while archaea have diverse cell walls, often with S-layers and lacking peptidoglycan.[11][16][17] | - For Bacteria (e.g., Thermus thermophilus): Use enzymatic lysis with lysozyme, followed by mechanical disruption (bead beating or sonication) in the lysis buffer.[18] - For Archaea (e.g., Pyrococcus furiosus): Mechanical disruption methods like sonication or French press are generally effective.[1][9] Ensure sonication is performed on ice to prevent overheating of the sample. - General: Ensure complete homogenization of the sample in the lysis reagent (e.g., TRIzol). |
| Incomplete Phase Separation: Insufficient mixing with chloroform (B151607) or inadequate centrifugation can lead to a poorly defined aqueous phase. | - After adding chloroform, shake the tube vigorously by hand for at least 15 seconds.[19] - Ensure centrifugation is performed at the recommended speed and temperature (e.g., 12,000 x g for 15 minutes at 4°C).[19] | |
| Loss of Small RNAs: Column-based kits may not efficiently capture small RNAs like tRNA.[8] | - Preferentially use the AGPC (TRIzol) method for tRNA extraction.[8] - If using a column-based kit, ensure it is specifically designed for the recovery of small RNAs. | |
| RNA Degradation (Visible as a smear on a gel) | RNase Contamination: RNases were not effectively inactivated during the procedure. | - Work in an RNase-free environment. Use certified RNase-free tubes, tips, and reagents. - Ensure the sample is immediately and thoroughly homogenized in the lysis buffer containing guanidinium thiocyanate to rapidly inactivate endogenous RNases.[10] - Add a commercial RNase inhibitor to your lysis buffer for added protection.[6] |
| Poor RNA Purity (A260/A280 < 1.8 or A260/A230 < 1.8) | Phenol Contamination: Carryover of the organic phase during the transfer of the aqueous phase. | - When aspirating the upper aqueous phase, be careful not to disturb the interphase or the lower phenol-chloroform phase.[19] Leave a small amount of the aqueous phase behind to ensure purity. - Perform an additional chloroform extraction step to remove residual phenol.[1][18] |
| Guanidinium Salt Contamination: Salts from the lysis buffer are carried over into the final RNA sample. | - After precipitating the RNA with isopropanol (B130326), wash the pellet thoroughly with 75% ethanol (B145695).[19] For stubborn contamination, a second ethanol wash may be necessary.[1][18] | |
| Genomic DNA Contamination: The interphase containing DNA was disturbed during the transfer of the aqueous phase. | - Avoid pipetting the viscous interphase when transferring the aqueous layer. - For downstream applications sensitive to DNA, treat the purified RNA with RNase-free DNase I. |
Quantitative Data Summary
Direct comparative studies on tRNA extraction yields from thermophiles are limited. The following table provides a generalized comparison of common RNA extraction methods based on studies with other organisms. The AGPC method is generally favored for its high yield of total RNA, including small species like tRNA.
| Extraction Method | Typical Yield | Purity (A260/A280) | Throughput | Notes |
| AGPC (TRIzol) | High | Good (1.8 - 2.1) | Low to Medium | Gold standard for high yield, especially for small RNAs. Requires careful handling of organic solvents.[20] |
| Silica Spin Column | Moderate to High | Excellent (1.9 - 2.2) | High | Convenient and fast, but may have lower recovery of tRNA unless specifically designed for small RNA isolation.[2][13][20] |
| Magnetic Beads | Moderate to High | Excellent (1.9 - 2.2) | High (amenable to automation) | Rapid and simple, with reduced risk of clogging compared to spin columns.[13] |
Experimental Protocols
Key Experiment: tRNA Extraction using Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC)
This protocol is adapted for the extraction of total RNA, including tRNA, from thermophilic bacterial or archaeal cells.
Materials:
-
Thermophilic cell pellet
-
TRIzol™ Reagent or equivalent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization (Cell Lysis):
-
Add 1 mL of TRIzol™ Reagent to a frozen or fresh cell pellet (up to 100 mg).
-
For efficient lysis, perform mechanical disruption. For archaea like Pyrococcus furiosus, sonicate the sample on ice.[1][9] For bacteria with robust cell walls, bead beating with 0.1 mm silica beads for 2-3 cycles of 30 seconds is effective.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[19]
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.[19]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[19]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube. Be cautious not to pipette any of the interphase or organic phase.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used initially.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will precipitate and form a small white pellet.[19]
-
-
RNA Wash:
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly to dislodge the pellet and centrifuge at 7,500 x g for 5 minutes at 4°C.[19]
-
Repeat the wash step if salt contamination is a concern.
-
-
Solubilization:
-
Carefully remove all residual ethanol with a pipette.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water by pipetting up and down. A brief incubation at 55-60°C may aid in solubilization.
-
Visualizations
Caption: Workflow for tRNA extraction using the AGPC method.
Caption: Troubleshooting decision tree for tRNA extraction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lunanano.com [lunanano.com]
- 3. Transfer RNA modification enzymes from Pyrococcus furiosus: detection of the enzymatic activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfer RNA modification enzymes from Pyrococcus furiosus: detection of the enzymatic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimization of phenol-chloroform RNA extraction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of commercial RNA extraction kits for preparation of DNA-free total RNA from Salmonella cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Archaea vs. Bacteria | Biology for Majors II [courses.lumenlearning.com]
- 11. miamioh.edu [miamioh.edu]
- 12. lifescience.roche.com [lifescience.roche.com]
- 13. Improved protocol for the simultaneous extraction and column-based separation of DNA and RNA from different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Cell Disruption: Getting the RNA Out | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. ita.promega.com [ita.promega.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Arc Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize buffer conditions for studies involving Arc enzyme activity.
A Note on "Arc" Enzymes
The term "Arc" can refer to several distinct proteins. To provide the most relevant guidance, please identify which "Arc" protein you are working with:
-
Bacterial Arc System (ArcB/ArcA): A two-component signal transduction system in bacteria where ArcB is a sensor kinase and ArcA is a response regulator. This system is involved in regulating gene expression in response to oxygen availability. Our primary guide focuses on this system.[1][2]
-
Activity-Regulated Cytoskeleton-associated protein (Arc): A neuronal protein crucial for synaptic plasticity. Assays for this protein are often quantitative (like ELISA) rather than activity-based.[3][4]
-
Apoptosis Repressor with CARD (ARC): An inhibitor of apoptosis that interacts with caspases.[5]
Troubleshooting Guide: Bacterial ArcB Kinase Activity Assays
This guide focuses on optimizing the buffer conditions for the in vitro kinase activity of the ArcB sensor kinase, which autophosphorylates and subsequently transfers the phosphate (B84403) group to the ArcA response regulator.
Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Incorrect Buffer pH | Perform a pH titration experiment to determine the optimal pH for ArcB activity. A good starting point is a pH range of 7.0-8.5. Test buffers such as HEPES, Tris, and MOPS. |
| Suboptimal Ionic Strength | Vary the salt concentration (e.g., NaCl or KCl) in the reaction buffer. Start with a range of 50 mM to 200 mM. High salt can inhibit activity, while some salt may be necessary for proper protein folding and stability. | |
| Missing or Incorrect Cofactors | ArcB is a kinase and requires a divalent cation, typically Mg²⁺, as a cofactor for ATP binding and catalysis. Ensure Mg²⁺ is present in the buffer at a concentration of 1-10 mM. Other divalent cations like Mn²⁺ could also be tested. | |
| Enzyme Denaturation | Ensure proper protein folding and stability by including glycerol (B35011) (5-20%) or bovine serum albumin (BSA, 0.1-1 mg/mL) in the buffer. Avoid repeated freeze-thaw cycles of the enzyme stock.[6] | |
| Presence of Inhibitors | Ensure that the purified protein solution does not contain high concentrations of chelating agents (like EDTA), detergents (like SDS), or other potential inhibitors from the purification process.[7] | |
| High Background Signal | ATP Hydrolysis | If using a method that detects ADP or phosphate, there may be non-enzymatic hydrolysis of ATP or contamination with other ATPases. Run a control reaction without the enzyme to determine the background rate. |
| Reagent Instability | Prepare fresh ATP solutions and other critical reagents for each experiment. | |
| Inconsistent Results | Pipetting Errors | Prepare a master mix of the reaction buffer and other common reagents to minimize pipetting variability. Use calibrated pipettes.[7] |
| Temperature Fluctuations | Ensure all reaction components are at the same temperature before initiating the reaction. Use a water bath or incubator to maintain a constant temperature during the assay.[8] | |
| Reagent Degradation | Store enzymes and ATP at the recommended temperatures (-20°C or -80°C) in appropriate storage buffers.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a buffer for an ArcB kinase assay?
A1: The most critical components are:
-
Buffer substance: To maintain a stable pH (e.g., HEPES, Tris). The optimal pH for kinase activity is often between 7.0 and 8.5.
-
Divalent Cations: Typically Mg²⁺ (1-10 mM) is essential for ATP-dependent kinase activity.
-
ATP: As the phosphate donor, ATP is required. Concentrations typically range from 100 µM to 1 mM.
-
Reducing Agent: A reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (1-5 mM) can help maintain the enzyme in an active state by preventing oxidation of cysteine residues.
-
Salt: A salt like NaCl or KCl (50-150 mM) is often included to maintain ionic strength and protein solubility.
Q2: How does pH affect ArcB enzyme activity?
A2: The pH of the reaction buffer is crucial as it affects the ionization state of amino acid residues in the active site of the enzyme and the substrate.[8] For ArcB, deviations from the optimal pH can lead to a significant loss of activity. It is highly recommended to perform a pH titration to find the optimal pH for your specific experimental conditions.
Q3: My ArcB enzyme seems to be inactive. What should I check first?
A3: First, verify the integrity of your enzyme preparation using SDS-PAGE. Then, ensure that your assay buffer contains the essential components, particularly Mg²⁺ and fresh ATP. Run a positive control if available. Also, consider the possibility of inhibitors in your enzyme preparation or assay reagents.[7]
Q4: Can I use a universal buffer for all my ArcB experiments?
A4: While a standard buffer can be a good starting point, the optimal buffer conditions may vary depending on the specific assay format (e.g., radioactive vs. colorimetric), the source of the enzyme, and the specific questions being addressed in your experiment. It is always best to empirically determine the optimal buffer conditions for your system.
Experimental Protocols
Protocol 1: Determination of Optimal pH for ArcB Kinase Activity
Objective: To determine the pH at which ArcB exhibits maximum kinase activity.
Materials:
-
Purified ArcB enzyme
-
ATP solution (10 mM)
-
10X Buffer stocks (see table below)
-
1 M MgCl₂
-
1 M DTT
-
Deionized water
-
Detection reagent (e.g., P³²-γ-ATP for autoradiography, or a commercial kinase assay kit)
Procedure:
-
Prepare 1X Reaction Buffers: Prepare a series of 1X reaction buffers with varying pH values using the 10X buffer stocks. Each 1X buffer should contain 50 mM buffer substance, 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.
| Buffer Substance | pH Range |
| MES | 6.0, 6.5 |
| HEPES | 7.0, 7.5 |
| Tris | 8.0, 8.5, 9.0 |
-
Set up Reactions: In separate microcentrifuge tubes or a microplate, prepare the reaction mixtures. For a 50 µL reaction:
-
35 µL deionized water
-
5 µL 10X Reaction Buffer (of a specific pH)
-
5 µL ArcB enzyme (at a constant concentration)
-
-
Initiate Reaction: Start the reaction by adding 5 µL of 1 mM ATP (containing the detection label, if applicable).
-
Incubate: Incubate the reactions at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding an appropriate stop solution (e.g., SDS-PAGE loading buffer).
-
Detect Activity: Analyze the results using the chosen detection method (e.g., run on SDS-PAGE and expose to a phosphor screen for radioactive assays, or read the plate in a microplate reader for colorimetric/fluorometric assays).
-
Analyze Data: Quantify the signal for each pH value and plot the activity versus pH to determine the optimum.
Visualizations
Caption: Workflow for determining the optimal pH for ArcB enzyme activity.
Caption: Simplified signaling pathway of the bacterial ArcB-ArcA two-component system.
References
- 1. Arc system - Wikipedia [en.wikipedia.org]
- 2. The ArcAB Two-Component System: Function in Metabolism, Redox Control, and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. ARC, an inhibitor of apoptosis expressed in skeletal muscle and heart that interacts selectively with caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. monash.edu [monash.edu]
strategies to increase the efficiency of in vitro Archaeosine modification
Welcome to the technical support center for in vitro archaeosine modification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to enhance the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in archaeal tRNA?
This compound (G+) is a structurally complex modified nucleoside, 7-formamidino-7-deazaguanosine, found almost universally at position 15 in the dihydrouridine (D) loop of archaeal tRNAs.[1][2][3][4][5] Its unique structure, featuring a positively charged formamidine (B1211174) group, is crucial for stabilizing the L-shaped tertiary structure of tRNA.[4][5] This stabilization is particularly important for the survival of hyperthermophilic archaea, where it contributes to the thermal stability of tRNA molecules.[1][3]
Q2: What are the key enzymes involved in the in vitro synthesis of this compound?
The in vitro synthesis of this compound-modified tRNA from an unmodified tRNA transcript involves a two-step enzymatic process:
-
This compound tRNA-guanine transglycosylase (ArcTGT): This enzyme catalyzes the exchange of the guanine (B1146940) base at position 15 (G15) of the tRNA with the precursor base, 7-cyano-7-deazaguanine (preQ₀).[4][5]
-
This compound Synthase (ArcS): In Euryarchaeota, ArcS then modifies the preQ₀-containing tRNA to form the final this compound modification.[4] In some cases, ArcS works in a complex with a radical S-adenosyl-L-methionine (SAM) enzyme called RaSEA.[4] It's important to note that Crenarchaeota often lack ArcS and utilize alternative enzymes like GAT-QueC or QueF-like proteins for this final step.[1]
Q3: What is the general workflow for in vitro this compound modification?
The process begins with an in vitro transcribed tRNA, which is then sequentially modified by the key enzymes. The modification status at each step is typically verified using analytical techniques like HPLC or LC-MS.
Workflow for in vitro this compound modification.
Troubleshooting Guide
Problem 1: Low or no incorporation of preQ₀ into the tRNA.
| Possible Cause | Troubleshooting Steps |
| Inactive ArcTGT enzyme | - Verify Enzyme Activity: Before starting your experiment, test the activity of your ArcTGT enzyme stock using a standard assay with a known active substrate. - Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[6] - Fresh Enzyme Preparation: If in doubt, purify a fresh batch of ArcTGT. |
| Suboptimal Reaction Conditions | - Review and Optimize Buffer Components: Ensure all buffer components are at the correct final concentrations as specified in the protocol.[1][7] See Table 1 for recommended reaction conditions. - Check pH: Verify the pH of your reaction buffer. The optimal pH for ArcTGT activity is around 5.5.[1][7] - Incubation Temperature: The reaction should be incubated at a high temperature, typically 80°C, especially when working with enzymes from hyperthermophiles.[1][7] |
| Incorrect tRNA Folding | - Pre-heat tRNA: Heat the tRNA at 80°C for 3 minutes before adding the enzyme to ensure proper folding.[1][7] - Optimize Mg²⁺ Concentration: Magnesium is crucial for proper tRNA folding and enzyme activity. The recommended concentration is 20 mM.[1][7] Deviations from the optimal concentration can negatively impact efficiency.[8][9][10] |
| Degraded preQ₀ Substrate | - Check preQ₀ Quality: Ensure the preQ₀ powder is of high quality and has been stored under appropriate conditions (dry and protected from light). Prepare fresh solutions for each experiment. |
| Presence of Inhibitors | - Pteridine Contamination: Pteridine compounds are known inhibitors of TGT enzymes.[11] Ensure that your reagents are free from such contaminants. |
Problem 2: Successful preQ₀ incorporation, but low or no conversion to this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive ArcS Enzyme (or alternative enzyme) | - Verify Enzyme Activity: Similar to ArcTGT, test the activity of your ArcS enzyme. - Proper Storage and Handling: Follow the same precautions for storage and handling as with ArcTGT to prevent inactivation. |
| Missing Cofactors (for specific pathways) | - SAM for RaSEA-dependent pathways: If you are using an ArcS that works in complex with RaSEA, ensure that S-adenosyl-L-methionine (SAM) is included in the reaction mixture, as it is a required cofactor.[4] |
| Suboptimal Reaction Conditions for ArcS | - Consult Literature for Specific Enzyme: Optimal reaction conditions for ArcS can vary depending on the source organism. Consult the relevant literature for the specific enzyme you are using. |
| Incorrect tRNA Substrate | - Confirm preQ₀ Modification: Before proceeding to the second step, confirm the successful and near-complete incorporation of preQ₀ using HPLC or LC-MS. Incomplete preQ₀ modification will naturally lead to low this compound yield. |
Problem 3: Inconsistent results or high variability between experiments.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Prepare Master Mixes: For multiple reactions, prepare a master mix of common reagents to minimize pipetting errors and ensure consistency. |
| Reagent Degradation | - Aliquot Reagents: Aliquot enzymes and sensitive reagents like DTT and preQ₀ into single-use volumes to avoid repeated freeze-thaw cycles and contamination.[6] |
| Variability in tRNA Preparation | - Consistent in vitro Transcription: Ensure your in vitro transcription protocol for producing the unmodified tRNA is consistent and yields a pure product. The presence of incomplete transcripts can affect modification efficiency. |
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for In Vitro preQ₀ Incorporation by ArcTGT
| Component | Final Concentration | Notes |
| Succinate Buffer (pH 5.5) | 50 mM | Provides the optimal pH for ArcTGT activity.[1][7] |
| MgCl₂ | 20 mM | Crucial for tRNA folding and enzyme function.[1][7] |
| KCl | 100 mM | |
| DTT | 2 mM | A reducing agent to maintain enzyme stability. |
| Unmodified tRNA | 100 µM | Substrate tRNA. |
| preQ₀ | 1 mM | The precursor base for incorporation. |
| ArcTGT Enzyme | 10 µM | Final concentration of the enzyme.[7] |
| Incubation | 80°C for 1 hour | High temperature is required for enzymes from thermophiles.[1][7] |
Protocol: In Vitro this compound Modification
This protocol is a general guideline. Optimal conditions may vary depending on the specific enzymes and tRNA used.
Step 1: In Vitro Transcription of tRNA
-
Produce the desired unmodified tRNA transcript using a standard in vitro transcription kit (e.g., using T7 RNA polymerase).[12]
-
Purify the tRNA transcript, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).[13]
-
Resuspend the purified tRNA in RNase-free water and quantify its concentration.
Step 2: preQ₀ Incorporation
-
In a sterile, RNase-free microcentrifuge tube, prepare the reaction mixture according to the concentrations in Table 1 .
-
Add the purified tRNA to the reaction mixture.
-
Incubate the mixture at 80°C for 3 minutes to facilitate proper tRNA folding.[1][7]
-
Add the ArcTGT enzyme to the reaction mixture.
-
(Optional) Purify the preQ₀-modified tRNA to remove excess preQ₀ and inactive enzyme.
Step 3: this compound Synthesis
-
To the reaction mixture containing the preQ₀-modified tRNA (or to the purified preQ₀-tRNA), add the ArcS enzyme and any necessary cofactors (e.g., SAM).
-
Incubate under conditions optimal for the specific ArcS enzyme being used (refer to the literature for the specific enzyme).
-
The final product is the this compound-modified tRNA.
Step 4: Analysis of Modification
-
Digest the modified tRNA to nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of this compound and the absence of preQ₀ and guanosine (B1672433) at position 15.[1][14][15]
This compound Biosynthetic Pathway
The in vitro modification process is a part of the broader this compound biosynthetic pathway.
Simplified this compound biosynthetic pathway.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound Modification of Archaeal tRNA - A Role in Structural Stabi" by Ben Turner, Brett w. Burkhart et al. [pdxscholar.library.pdx.edu]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multisite-specific this compound tRNA-guanine transglycosylase (ArcTGT) from Thermoplasma acidophilum, a thermo-acidophilic archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 8. The role of Mg2+ cofactor in the guanine nucleotide exchange and GTP hydrolysis reactions of Rho family GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Mg2+ and the beta gamma-subunit complex on the interactions of guanine nucleotides with G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DIFFERENTIAL HETEROCYCLIC SUBSTRATE RECOGNITION BY, AND PTERIDINE INHIBITION OF E. coli AND HUMAN tRNA-GUANINE TRANSGLYCOSYLASES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
addressing nonspecific activity of tRNA modifying enzymes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with tRNA modifying enzymes. The focus is on identifying and addressing the nonspecific activity of these enzymes to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific activity in the context of tRNA modifying enzymes? A1: Nonspecific activity, also known as off-target activity, refers to the modification of a tRNA molecule at an unintended position or the modification of an entirely different tRNA species (or even other RNA types) that is not the enzyme's natural substrate. This can lead to erroneous experimental results and misinterpretation of the enzyme's biological function.
Q2: Why is it critical to control for nonspecific activity? A2: Controlling for nonspecific activity is crucial because tRNA modifications are vital for maintaining the structure, stability, and function of tRNA, which in turn ensures the fidelity and efficiency of protein translation.[1][2] Aberrant modifications due to nonspecific enzyme activity can lead to translational errors, cellular stress, and have been linked to various human diseases, including neurological disorders and cancer.[1]
Q3: What are the primary causes of nonspecific activity in in vitro assays? A3: The primary causes include non-physiological reaction conditions (e.g., incorrect pH, salt concentration), high enzyme concentrations, prolonged incubation times, and contamination of reagents with other nucleases or modifying enzymes. The inherent substrate promiscuity of some enzymes can also contribute.
Q4: How can I detect if my enzyme is exhibiting nonspecific activity? A4: Nonspecific activity can be detected by performing a detailed analysis of the reaction products. Key methods include Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) to identify and quantify all modified nucleosides in the tRNA pool.[3][4][5][6] Other methods involve using radiolabeled substrates followed by two-dimensional thin-layer chromatography (TLC) to separate and identify the modified nucleotides.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My enzyme is modifying the correct tRNA species, but at multiple, incorrect positions.
-
Question: I've confirmed using LC-MS/MS that my enzyme is modifying the intended tRNA substrate, but I'm seeing modifications at sites other than the canonical position. Why is this happening and how can I fix it?
-
Possible Causes:
-
High Enzyme Concentration: Excess enzyme can drive reactions at secondary sites with lower affinity.
-
Suboptimal Buffer Conditions: The pH, ionic strength, or cofactor concentrations may favor a more relaxed enzyme conformation, leading to reduced specificity. Very low salt concentrations can cause charged amino acid side chains on the enzyme to interact abnormally, while very high concentrations can block normal interactions, both potentially leading to denaturation or altered activity.[8]
-
Incorrect tRNA Folding: The in vitro transcribed tRNA substrate may not be correctly folded, exposing sites that are normally buried within the tertiary structure.
-
Prolonged Incubation Time: Allowing the reaction to proceed for too long can lead to the accumulation of off-target products, even if the rate of modification is slow.
-
-
Troubleshooting Steps:
-
Titrate Enzyme Concentration: Perform a dose-response experiment by systematically lowering the enzyme concentration while keeping the substrate concentration constant. Aim for conditions where less than 20% of the substrate is modified to stay within the initial velocity phase of the reaction.
-
Optimize Reaction Buffer:
-
pH: Test a range of pH values around the enzyme's reported optimum.
-
Salt Concentration: Titrate the concentration of monovalent salts (e.g., NaCl, KCl) and divalent cations (e.g., MgCl₂). Some enzymes require specific salt concentrations for optimal conformation and activity.[8][9] Start with physiological concentrations (e.g., 100-150 mM KCl/NaCl) and test a range (e.g., 50 mM to 300 mM).
-
Cofactors: Ensure cofactors like S-adenosyl methionine (SAM) for methyltransferases are at an optimal, not excessive, concentration.
-
-
Ensure Proper tRNA Folding: Before the reaction, heat the tRNA substrate at 95°C for 2 minutes, place it at room temperature for 3 minutes, and then incubate at 37°C for 5 minutes to allow for proper refolding.[10][11]
-
Perform a Time-Course Experiment: Analyze reaction products at multiple time points (e.g., 5, 15, 30, 60 minutes) to find a time point that maximizes on-target modification while minimizing off-target events.
-
Problem 2: My enzyme is modifying other tRNA species in my total tRNA pool.
-
Question: I am testing my enzyme against a pool of total tRNA isolated from cells, and it is modifying several tRNA species instead of just its known substrate. How can I improve its specificity?
-
Possible Causes:
-
Substrate Promiscuity: The enzyme may naturally recognize a shared structural motif or sequence element present in multiple tRNA species. For example, the S. cerevisiae enzyme Trm140 recognizes its tRNA-Thr substrates based on anticodon residues, but recognizes tRNA-Ser substrates through a completely different mechanism involving the variable loop and the corresponding aminoacyl-tRNA synthetase.[12]
-
Lack of Partner Proteins: Some tRNA modifying enzymes require partner proteins for full specificity and activity. Running the reaction with only the catalytic subunit can lead to off-target modifications.
-
In Vitro vs. In Vivo Conditions: The simplified buffer system of an in vitro assay lacks the cellular factors and microenvironment that contribute to specificity in vivo.
-
-
Troubleshooting Steps:
-
Perform Kinetic Analysis: Quantify the enzyme's preference for different substrates by determining the Michaelis-Menten constants (Kₘ) and catalytic rates (k_cat) for both the on-target and off-target tRNAs.[13][14][15] A significantly higher Kₘ or lower k_cat for the off-target substrate provides quantitative evidence of lower specificity. The specificity constant (k_cat/Kₘ) is the most effective measure of an enzyme's efficiency and preference.[16]
-
Use Unmodified Substrates: Start with a single, in vitro transcribed and correctly folded tRNA species (unmodified) as the substrate to eliminate confounding variables from other tRNAs in a mixed pool.
-
Reconstitute Enzyme Complexes: If your enzyme is part of a larger complex, co-express or add the purified partner proteins to the reaction to see if specificity is restored.
-
Add a Competitive Inhibitor: If a known competitive inhibitor for your enzyme exists, adding it at a low concentration can help disfavor binding to low-affinity, off-target substrates.
-
Data Hub: Quantitative Analysis of Enzyme Specificity
Understanding the kinetics of your enzyme with both its intended (on-target) and unintended (off-target) substrates is the most definitive way to characterize its specificity.
Table 1: Representative Kinetic Parameters for a tRNA Methyltransferase (TrmX)
This table shows a hypothetical comparison of kinetic parameters for the enzyme "TrmX" with its cognate substrate (tRNA-Leu) and a nonspecific, off-target substrate (tRNA-Val). Such data is critical for quantifying the degree of specificity. An enzyme is considered highly specific if the specificity constant (k_cat/Kₘ) for its primary substrate is several orders of magnitude higher than for other substrates.
| Substrate | Kₘ (nM) | k_cat (s⁻¹) | Specificity Constant (k_cat/Kₘ) (M⁻¹s⁻¹) |
| On-Target (tRNA-Leu) | 70 | 0.31 | 4.4 x 10⁶ |
| Off-Target (tRNA-Val) | 600 | 0.05 | 8.3 x 10⁴ |
Data are representative and synthesized based on values reported for enzymes like MnmC.[15] The nearly 10-fold lower Kₘ and 6-fold higher k_cat result in a >50-fold higher specificity constant for the on-target substrate.
Diagrams and Workflows
Visualizing the troubleshooting process can help in designing a logical experimental plan.
Key Experimental Protocols
Protocol 1: General In Vitro tRNA Modification Assay
This protocol describes a basic assay to detect the activity of a tRNA modifying enzyme, such as a methyltransferase.
1. Substrate Preparation:
-
Prepare unmodified tRNA substrate via in vitro transcription using a T7 RNA polymerase kit and a DNA template.[10][11]
-
Alternatively, purify undermodified tRNA from a specific knockout bacterial strain (e.g., an E. coli strain lacking the MnmC enzyme to obtain cmnm⁵s²U-containing tRNA).[15]
-
Purify the tRNA using methods like phenol-chloroform extraction and ethanol (B145695) precipitation or specialized chromatography columns.[10]
-
Quantify the tRNA concentration using a Nanodrop spectrophotometer (A₂₆₀/A₂₈₀ ratio should be ~2.0).
-
To ensure proper folding, heat the tRNA to 95°C for 2 min, cool to room temperature for 3 min, then incubate at 37°C for 5 min in a buffer containing MgCl₂.[10][11]
2. Reaction Setup:
-
Prepare a 2X reaction buffer. A typical buffer might be: 100 mM Tris-HCl (pH 7.5-8.5), 20 mM MgCl₂, 100 mM KCl, 2 mM DTT. Note: These concentrations must be optimized for your specific enzyme.
-
On ice, set up the reaction in a final volume of 20-50 µL:
-
10 µL of 2X Reaction Buffer
-
1-5 µM of folded tRNA substrate
-
100-200 µM S-adenosyl methionine (SAM) (if a methyltransferase)
-
100-500 nM of purified tRNA modifying enzyme
-
Nuclease-free water to final volume
-
-
Include a negative control reaction without the enzyme.
3. Incubation and Quenching:
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) or by adding a chelating agent like EDTA to sequester Mg²⁺ ions.
4. Product Analysis:
-
Recover the tRNA by ethanol precipitation.
-
Analyze the modification status using LC-MS/MS (see Protocol 2) or radiolabeling/TLC.
Protocol 2: Analysis of Nonspecific Activity by LC-MS/MS
This protocol provides a workflow to identify and quantify on-target and off-target modifications.[3][4][17]
1. tRNA Digestion:
-
After the in vitro reaction and tRNA recovery (from Protocol 1), resuspend the tRNA pellet in nuclease-free water.
-
Digest the tRNA down to its constituent nucleosides by incubating with Nuclease P1 followed by bacterial alkaline phosphatase to remove the phosphates.
2. Liquid Chromatography Separation:
-
Inject the digested nucleoside mixture onto a reversed-phase HPLC column (e.g., a C18 column).
-
Separate the nucleosides using a gradient of two mobile phases, typically a polar aqueous solution (e.g., ammonium (B1175870) acetate) and a nonpolar organic solvent (e.g., acetonitrile).
3. Mass Spectrometry Detection and Quantification:
-
Eluted nucleosides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.
-
Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode, which is highly sensitive and specific for known parent-fragment ion transitions of canonical and modified nucleosides.
-
Identify on-target and off-target modifications by comparing their retention times and mass-to-charge ratios to those of known standards.
-
Quantify the abundance of each modification by integrating the area under the peak in the chromatogram. The level of nonspecificity can be determined by the ratio of off-target to on-target modification.
Protocol 3: Determining Kₘ and k_cat to Quantify Specificity
This protocol outlines how to measure steady-state kinetic parameters to compare enzyme efficiency between two different substrates.[14][15]
1. Prepare Substrates and Reagents:
-
Prepare highly pure, unmodified on-target and off-target tRNA substrates as described in Protocol 1.
-
Use a radiolabeled cofactor, such as S-adenosyl-[methyl-¹⁴C]-L-methionine ([¹⁴C]-SAM), to track the modification.
2. Set Up Multiple Reactions:
-
For each tRNA substrate, set up a series of reactions where the tRNA concentration is varied (e.g., from 0.1 x Kₘ to 10 x Kₘ, if Kₘ is roughly known; otherwise, use a wide range like 10 nM to 5 µM).
-
Keep the enzyme concentration low and constant (catalytic amounts, e.g., 1-10 nM).
-
Keep the [¹⁴C]-SAM concentration high and saturating.
-
Incubate reactions at the optimal temperature.
3. Measure Initial Velocities (v₀):
-
At several early time points (to ensure you are in the linear range), quench aliquots of the reaction by spotting them onto filter paper and precipitating the tRNA (e.g., with trichloroacetic acid).
-
Wash the filters to remove unincorporated [¹⁴C]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the initial velocity (v₀) for each substrate concentration, typically in units of µM/min.
4. Data Analysis:
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): v₀ = (V_max * [S]) / (Kₘ + [S])
-
The software will provide the best-fit values for V_max and Kₘ for each substrate.[18]
5. Calculate k_cat and Specificity Constant:
-
Calculate the catalytic constant (k_cat) using the formula: k_cat = V_max / [E], where [E] is the total enzyme concentration used in the assay. k_cat represents the turnover number (substrate molecules converted per enzyme per second).[16][18]
-
Calculate the specificity constant for each substrate: k_cat / Kₘ.
-
Compare the specificity constants for the on-target vs. off-target substrates to get a quantitative measure of the enzyme's specificity.
References
- 1. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA modifying enzymes shape tRNA biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 5. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 7. Detection of enzymatic activity of transfer RNA modification enzymes using radiolabeled tRNA substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of salt concentration on CD spectra of tRNA and aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Specificity of Modification Enzymes - Projects - Phizicky Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 13. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
Technical Support Center: Optimizing Archaeosine Resolution in LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Archaeosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution and quantification of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for this compound analysis by LC-MS?
For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method over conventional Reversed-Phase Chromatography (RPC).[1][2][3][4][5] HILIC utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes that are often poorly retained in RPC.[1][2] While RPC methods for this compound exist, they may require ion-pairing agents that can suppress the MS signal. HILIC offers the advantage of using MS-friendly mobile phases, leading to better sensitivity.[6]
Q2: Which type of HILIC column is most suitable for nucleoside analysis?
Several types of HILIC stationary phases are available, including bare silica, amide, and zwitterionic phases.[5][7] Zwitterionic and amide columns are often effective for separating modified nucleosides.[4][7] The choice of column will depend on the specific sample matrix and the other nucleosides present. It is recommended to screen a few different HILIC column chemistries during method development to find the one that provides the best selectivity and peak shape for this compound and other compounds of interest.
Q3: How does mobile phase pH affect this compound resolution?
Mobile phase pH is a critical parameter for optimizing the separation of ionizable compounds like this compound.[8][9] The pH of the mobile phase will influence the charge state of both the analyte and the stationary phase, thereby affecting retention and selectivity.[10] For basic compounds, adjusting the pH can significantly alter elution times and improve separation from other components. It is crucial to operate within the stable pH range of the selected column, typically between pH 2 and 8 for silica-based columns.[10]
Q4: What is the role of the buffer in the mobile phase for HILIC analysis?
Buffers are essential for controlling the pH of the mobile phase and ensuring reproducible retention times.[11] The buffer concentration can also impact peak shape.[12] For HILIC-MS, volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are used to avoid contamination of the mass spectrometer.[13][14] A buffer concentration of 10-20 mM is a good starting point for method development.[14][15]
Q5: My this compound peak is tailing. What are the likely causes?
Peak tailing in HILIC can be caused by several factors:
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol (B1196071) groups on silica-based columns.[16]
-
Injection solvent mismatch: Injecting the sample in a solvent significantly stronger (i.e., higher water content) than the mobile phase can cause peak distortion.[16]
-
Column overload: Injecting too much sample can lead to peak tailing.
-
Metal contamination: Interaction of the analyte with metal ions in the stationary phase or LC system hardware can cause tailing for certain compounds.[16]
Troubleshooting Guides
Issue 1: Poor or No Retention of this compound
If this compound is eluting too early or at the void volume, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | HILIC columns require a longer equilibration time compared to reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate the column with the initial mobile phase for at least 20-30 column volumes. |
| Mobile Phase Composition | The mobile phase may be too "strong" (too much water). Increase the percentage of the organic solvent (typically acetonitrile) in the mobile phase to increase retention. |
| Incorrect Mobile Phase Gradient | In HILIC, the gradient should run from high organic to low organic content to elute analytes. Ensure your gradient is programmed correctly. |
| Sample Solvent is Too Strong | The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content). Reconstitute the sample in a solution with a high percentage of acetonitrile.[16] |
Troubleshooting Workflow for Poor Retention
References
- 1. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. prezi.com [prezi.com]
- 4. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace phosphate improves ZIC-pHILIC peak shape, sensitivity, and coverage for untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of peak shapes obtained with volatile (mass spectrometry-compatible) buffers and conventional buffers in reversed-phase high-performance liquid chromatography of bases on particulate and monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an HILIC/MS/MS method for determination of nusinersen in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mac-mod.com [mac-mod.com]
- 16. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing tRNA Recovery from Archaeal Cell Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of transfer RNA (tRNA) from archaeal cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating tRNA from archaea?
A1: Isolating tRNA from archaea presents several unique challenges compared to bacteria and eukaryotes. These include:
-
Extreme Environments: Many archaea are extremophiles, thriving in conditions of high temperature, salinity, or pH.[1][2] Their cellular components, including RNases, may remain active under conditions that would typically inactivate such enzymes from mesophiles, potentially leading to tRNA degradation during lysis.
-
Complex Cell Envelopes: The cell walls of archaea are diverse and often lack peptidoglycan, instead possessing structures like S-layers, pseudomurein, or methanochondroitin. These complex structures can be resistant to common lysis methods, leading to inefficient cell disruption and lower tRNA yields.
-
Post-Transcriptional Modifications: Archaeal tRNAs are heavily modified with a wide array of chemical groups.[3][4][5][6][7] These modifications can alter the charge, size, and hydrophobicity of the tRNA, potentially affecting its behavior during extraction and purification. Some modifications may also interfere with downstream applications like reverse transcription.[8]
-
Low Biomass: Culturing some archaea can be challenging, often resulting in low cell yields, which makes efficient recovery of sufficient quantities of tRNA critical.[1]
Q2: Which extraction method is generally recommended for obtaining high yields of tRNA from archaeal cells?
A2: The choice of extraction method can significantly impact tRNA yield and purity. While several methods can be effective, a combination of guanidinium (B1211019) thiocyanate-phenol-chloroform extraction followed by a purification step like DEAE-Sephadex chromatography is a robust approach for obtaining high-purity tRNA from diverse archaeal species.[3] Hot phenol (B47542) extraction has also been shown to be effective for quantitative recovery of RNA from microorganisms, including those in different growth states.[8]
Q3: How do post-transcriptional modifications in archaeal tRNA affect its stability and recovery?
A3: Post-transcriptional modifications play a crucial role in the structural integrity and function of archaeal tRNA, particularly for thermophiles.[5] Modifications such as archaeosine (G+) at position 15 are thought to stabilize the tRNA's tertiary structure, which is critical for function at high temperatures.[5] While these modifications enhance in vivo stability, they can also present challenges during in vitro isolation. The altered chemical properties of modified tRNAs can affect their partitioning in different phases of liquid-liquid extraction and their binding to chromatography resins. However, their inherent stability can also be an advantage, making them less prone to degradation during the extraction process if RNases are properly inactivated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low tRNA Yield | Incomplete cell lysis due to resistant archaeal cell walls. | Optimize lysis method. For species with tough S-layers, consider mechanical disruption methods like French press, bead beating, or sonication in conjunction with chemical lysis (e.g., guanidinium-based buffers).[9] |
| RNA degradation by endogenous RNases. | Ensure immediate and effective inactivation of RNases upon cell harvesting. Use potent chaotropic agents like guanidinium thiocyanate (B1210189) in the lysis buffer.[3] Work quickly and maintain cold temperatures (4°C) throughout the procedure.[9] | |
| Inefficient precipitation of tRNA. | After extraction, ensure complete precipitation of tRNA by adding at least 2 volumes of cold ethanol (B145695) and incubating at -20°C for a sufficient duration (at least 3 hours or overnight).[3] The addition of a co-precipitant like glycogen (B147801) can also aid in the recovery of small amounts of RNA. | |
| RNA Pellet is Difficult to Dissolve | Over-drying of the RNA pellet. | Avoid over-drying the pellet after the final ethanol wash. Air-dry briefly until the pellet is translucent. If the pellet is difficult to dissolve, heat the RNase-free water or buffer at 55-60°C for 10-15 minutes and pipette repeatedly to aid dissolution.[10] |
| Contamination with DNA or High Molecular Weight RNA | Incomplete removal during extraction. | Perform a DNase treatment step.[10] For removal of high molecular weight RNA, selective precipitation with lithium chloride can be effective.[11] Alternatively, size-exclusion chromatography or specialized column-based kits can be used. |
| Phenol Contamination in Final Sample | Incomplete phase separation or carryover of the organic phase. | Ensure complete separation of the aqueous and organic phases during phenol-chloroform extraction. Centrifuge at 4°C to minimize the solubility of phenol in the aqueous phase.[10] If phenol contamination is suspected (indicated by an A270/A280 ratio < 1.8), re-precipitate the RNA with ethanol.[10] |
| Inconsistent Results Between Experiments | Variability in cell growth conditions or harvesting time. | Standardize cell culture conditions, including growth medium, temperature, and harvesting at a consistent growth phase (e.g., mid-logarithmic phase).[12] |
| Variation in extraction procedure. | Adhere strictly to the chosen protocol. Ensure consistent volumes, incubation times, and centrifugation parameters. |
Quantitative Data Summary
The recovery of tRNA can vary significantly based on the chosen extraction protocol. The following table summarizes findings on the impact of different methods on RNA recovery.
| Extraction Method | Key Findings on Recovery | Reference |
| Hot Phenol Extraction | Recovers major cellular RNAs in expected proportions and does not show a growth-state-dependent bias in extraction efficiency. Suitable for quantitative extraction from both growing and nutrient-starved cells. | [8] |
| Cold Phenol Extraction | Can lead to a significant underestimation of tRNA levels, particularly in starved cells, due to reduced extraction efficiency. | [8] |
| TRI Reagent | Shows a size-dependent bias, with tRNA being extracted more consistently than larger RNAs. However, the extraction of larger RNAs can be poor and vary with the growth state of the cells. | [8] |
| Bulk RNA Isolation vs. Commercial Kits | A bulk RNA isolation method resulted in a 9.1-fold higher median yield of short RNA fragments (14-40 nucleotides), which includes tRNA-derived fragments, compared to two other commercial kits for low molecular weight RNA isolation. | [13] |
Experimental Protocols
Protocol 1: Guanidinium-Acidic Phenol-Chloroform Extraction and DEAE-Sephadex Chromatography
This protocol is adapted from a method used for the purification of tRNA from various archaeal species.[3]
1. Cell Lysis and RNA Extraction: a. Harvest archaeal cells by centrifugation and resuspend the cell pellet in a guanidinium-based lysis buffer (e.g., TRIzol or a custom buffer containing guanidinium thiocyanate, sodium citrate, sarcosyl, and β-mercaptoethanol). b. Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) and vortex vigorously. c. Incubate on ice for 15 minutes. d. Centrifuge at >10,000 x g for 20 minutes at 4°C to separate the phases. e. Carefully transfer the upper aqueous phase to a new tube.
2. RNA Precipitation: a. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol to the aqueous phase. b. Mix well and incubate at -20°C for at least 3 hours to precipitate the total RNA. c. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA. d. Wash the RNA pellet with 70% ethanol, air-dry briefly, and resuspend in binding buffer (100 mM NaCl, 10 mM Tris-HCl, pH 7.0).
3. DEAE-Sephadex Chromatography: a. Prepare a DEAE-Sephadex column equilibrated with binding buffer. b. Apply the resuspended RNA sample to the column. c. Wash the column with 5 volumes of binding buffer. d. Wash the column with 5 volumes of wash buffer (250 mM NaCl, 10 mM Tris-HCl, pH 7.0). e. Elute the tRNA with elution buffer (1 M NaCl, 10 mM Tris-HCl, pH 7.0). f. Precipitate the eluted tRNA with 2 volumes of cold ethanol, wash with 80% ethanol, and resuspend in RNase-free water.
Visualizations
Caption: Workflow for tRNA isolation from archaea.
Caption: Troubleshooting logic for low tRNA yield.
References
- 1. Challenges and Approaches of Culturing the Unculturable Archaea [mdpi.com]
- 2. Challenges and Approaches of Culturing the Unculturable Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Influence of Temperature on tRNA Modification in Archaea: Methanococcoides burtonii (Optimum Growth Temperature [Topt], 23°C) and Stetteria hydrogenophila (Topt, 95°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tRNAs Are Stable After All: Pitfalls in Quantification of tRNA from Starved Escherichia coli Cultures Exposed by Validation of RNA Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence Divergence of Seryl-tRNA Synthetases in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. tRNA modification profiles in obligate and moderate thermophilic bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The widespread occurrence of tRNA‐derived fragments in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Stabilizing Role of Archaeosine in tRNA Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural integrity of transfer RNA (tRNA) is paramount for various applications, from fundamental biological studies to the development of novel therapeutics. This guide provides a comparative analysis of tRNA stability with and without the modified nucleoside Archaeosine, supported by experimental data and detailed protocols.
This compound (G+), a structurally complex modified nucleoside found at position 15 in the D-loop of archaeal tRNA, has been hypothesized to play a crucial role in stabilizing the tertiary structure of tRNA. This stabilization is particularly critical for hyperthermophilic organisms that thrive at high temperatures. This guide summarizes key experimental findings that validate the role of this compound in tRNA structure stabilization, comparing wild-type tRNA containing this compound with mutant versions lacking this modification or containing its precursor, 7-cyano-7-deazaguanine (preQ₀).
Comparative Analysis of tRNA Thermal Stability
The thermal stability of tRNA, a measure of its structural integrity, is commonly assessed by determining its melting temperature (Tm), the temperature at which half of the tRNA molecules are unfolded. The following tables present a comparative summary of the melting temperatures of Thermococcus kodakarensis tRNAGln with different modifications at position 15, both isolated from cells (in vivo) and synthesized in the laboratory (in vitro).
Table 1: Melting Temperatures (Tm) of in vivo Isolated T. kodakarensis tRNAGln
| tRNA Modification at Position 15 | MgCl₂ Concentration | Melting Temperature (Tm) (°C) |
| This compound (G+) (Wild-Type) | 0 mM | ~85 |
| 100 µM | ~87 | |
| 10 mM | >95 | |
| preQ₀ (ΔarcS mutant) | 0 mM | ~84 |
| 100 µM | ~86 | |
| 10 mM | >95 | |
| Unmodified (G) (ΔtgtA mutant) | 0 mM | ~84 |
| 100 µM | ~85 | |
| 10 mM | >95 |
Data synthesized from studies on T. kodakarensis, a hyperthermophilic archaeon.
Table 2: Melting Temperatures (Tm) of in vitro Transcribed T. kodakarensis tRNAGln
| tRNA Modification at Position 15 | MgCl₂ Concentration | Melting Temperature (Tm) (°C) |
| This compound (G+) | 0 mM | 89 |
| preQ₀ | 0 mM | 88 |
| Unmodified (G) | 0 mM | 84 |
These experiments, conducted on tRNA transcripts lacking other modifications, highlight the direct stabilizing effect of this compound and its precursor.
The data clearly demonstrates that this compound significantly enhances the thermal stability of tRNA. In the absence of other modifications, the presence of this compound at position 15 increases the melting temperature by 5°C compared to the unmodified tRNA.[1] The stabilizing effect is also observed in fully modified tRNA isolated from T. kodakarensis, where the loss of this compound results in a noticeable decrease in thermal stability, particularly at low magnesium concentrations.
Experimental Workflow and Protocols
The validation of this compound's role in tRNA stabilization involves a multi-step experimental process, from the generation of mutant organisms to the biophysical analysis of tRNA.
Detailed Experimental Protocols
Markerless deletions of the tgtA and arcS genes in T. kodakarensis are created using established genetic techniques for this organism. This involves constructing plasmids containing flanking regions of the target gene and a selectable marker, followed by transformation and selection for homologous recombination events that result in the deletion of the gene of interest.
Total tRNA is isolated from wild-type and mutant T. kodakarensis strains grown to mid-log phase. The specific tRNAGln is then purified from the total tRNA pool using methods such as affinity chromatography with a biotinylated DNA probe complementary to the tRNAGln sequence.
The gene for T. kodakarensis tRNAGln is cloned downstream of a T7 promoter. The tRNA is then synthesized in vitro using T7 RNA polymerase. For modified versions:
-
preQ₀ modification: The unmodified tRNA transcript is incubated with the enzyme tRNA-guanine transglycosylase (TGT) and the precursor preQ₀.
-
This compound (G+) synthesis: The preQ₀-modified tRNA is further incubated with the enzyme this compound synthase (ArcS) and appropriate co-factors to produce the final G+-modified tRNA.
The thermal stability of the purified tRNA samples is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.
-
Apparatus: A UV-Vis spectrophotometer equipped with a temperature controller.
-
Buffer: 10 mM sodium cacodylate (pH 7.0), 100 mM NaCl, and varying concentrations of MgCl₂ (e.g., 0 mM, 100 µM, 10 mM).
-
Procedure:
-
The tRNA sample is diluted to a final concentration of approximately 0.2-0.5 A₂₆₀ units in the desired buffer.
-
The sample is heated from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
The absorbance at 260 nm is recorded at regular temperature intervals.
-
The melting temperature (Tm) is determined from the first derivative of the melting curve (dA₂₆₀/dT versus temperature).
-
Conclusion
The experimental evidence strongly supports the hypothesis that this compound plays a significant role in stabilizing the tertiary structure of tRNA. This is particularly evident in hyperthermophilic archaea, where the enhanced stability conferred by this compound is critical for tRNA function at high growth temperatures. The comparative data presented in this guide provides a clear and quantitative validation of this role, offering valuable insights for researchers in the fields of RNA biology, extremophile biology, and drug development. The detailed protocols provide a framework for replicating and extending these findings.
References
A Comparative Guide to Archaeosine Biosynthesis in Crenarchaeota and Euryarchaeota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the archaeosine (G+) biosynthesis pathways in the two major archaeal phyla, Crenarchaeota and Euryarchaeota. This compound, a modified guanosine (B1672433) found at position 15 in the D-loop of most archaeal tRNAs, is crucial for tRNA stability, particularly in extremophiles. The biosynthetic pathways, while sharing a common origin, have diverged, presenting unique enzymatic strategies for the final steps of G+ formation. This guide offers an objective comparison of these pathways, supported by available experimental data, detailed methodologies, and visual representations to aid in research and potential drug development targeting these essential archaeal processes.
Divergent Pathways to a Conserved Modification
The biosynthesis of this compound begins with the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP, a pathway that is largely conserved across both Crenarchaeota and Euryarchaeota. The divergence in the pathways occurs in the final steps, where preQ₀, after being inserted into tRNA, is converted to this compound.
Euryarchaeota predominantly utilize a pathway involving the enzyme This compound Synthase (ArcS) .[1][2] In this pathway, the archaeal tRNA-guanine transglycosylase (arcTGT) first exchanges the guanine (B1146940) at position 15 of the tRNA with preQ₀.[2][3] Subsequently, ArcS catalyzes the conversion of the preQ₀-modified tRNA to this compound-modified tRNA.[1][2] In some euryarchaeal species, this process is a two-step reaction where ArcS first transfers a lysine (B10760008) moiety to the preQ₀ nitrile group, followed by the action of a radical S-adenosylmethionine (SAM) enzyme, RaSEA, to complete the formation of the formamidine (B1211174) group of this compound.[3]
Crenarchaeota , on the other hand, exhibit greater diversity in the final step of this compound biosynthesis. While some species possess ArcS, many lack this enzyme and instead employ one of two alternative, non-homologous enzymes: GAT-QueC or QueF-like proteins.[1][4][5]
-
GAT-QueC is a fusion protein containing a glutamine amidotransferase (GAT) domain and a QueC-like domain. The GAT domain is proposed to provide the ammonia (B1221849) required for the amidation of the preQ₀ nitrile group.[1]
-
QueF-like proteins are homologous to the bacterial enzyme QueF, which is involved in queuosine (B110006) biosynthesis. However, unlike the bacterial QueF which is a reductase, the crenarchaeal QueF-like enzyme functions as an amidinotransferase, converting preQ₀-tRNA to this compound-tRNA.[6][7]
Quantitative Comparison of Key Enzymes
The catalytic efficiency of the key enzymes in the final step of this compound biosynthesis is a critical factor in understanding the functional differences between the pathways in Crenarchaeota and Euryarchaeota. While comprehensive comparative kinetic data is still emerging, studies on ArcS from the euryarchaeon Thermococcus kodakarensis provide valuable insights.
| Enzyme | Phylum | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| ArcS | Euryarchaeota | Thermococcus kodakarensis | L-Lysine | 40.9 | ND | ND |
| tRNAPhe-preQ₀ | 12.3 ± 3.2 | 0.0011 ± 0.0001 | 89.4 | |||
| tRNATrp-preQ₀ | 54.9 | 0.0015 | 27.3 | |||
| 5'P-preQ₀ | 433.4 | 0.0046 | 10.6 | |||
| GAT-QueC | Crenarchaeota | ND | ND | ND | ND | ND |
| QueF-like | Crenarchaeota | Pyrobaculum calidifontis | preQ₀-tRNA, NH₄⁺ | ND | ND | ND |
ND: Not Determined in the reviewed literature. Data for ArcS from Thermococcus kodakarensis was obtained from a study by Fujita et al. (2024).[8]
The available data for T. kodakarensis ArcS reveals a higher catalytic efficiency with tRNA substrates compared to the free nucleoside monophosphate, suggesting a preference for the tRNA-bound intermediate.[8] The Km value for lysine is within the typical range for amino acid-utilizing enzymes.[8] Further kinetic characterization of the crenarchaeal GAT-QueC and QueF-like enzymes is necessary for a direct comparison of their catalytic efficiencies with the euryarchaeal ArcS.
Visualizing the Pathways
To illustrate the distinct this compound biosynthesis pathways in Crenarchaeota and Euryarchaeota, the following diagrams were generated using the DOT language.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound biosynthesis.
Recombinant Enzyme Expression and Purification
Objective: To obtain pure and active enzymes (arcTGT, ArcS, GAT-QueC, QueF-like) for in vitro assays.
General Protocol:
-
Gene Cloning: The gene encoding the target enzyme is amplified from the genomic DNA of the source organism (e.g., Thermococcus kodakarensis for ArcS, Pyrobaculum calidifontis for QueF-like) and cloned into an appropriate expression vector, often with a polyhistidine-tag for affinity purification.
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced, for example, with IPTG. For enzymes from thermophiles, expression at a lower temperature (e.g., 16-20°C) can improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis can be achieved by sonication or high-pressure homogenization.
-
Heat Treatment (for thermostable enzymes): The cell lysate is incubated at a high temperature (e.g., 70-80°C) to denature and precipitate most of the host proteins. The thermostable recombinant enzyme remains in the soluble fraction.
-
Affinity Chromatography: The soluble fraction is applied to a Ni-NTA affinity column. The column is washed to remove non-specifically bound proteins, and the His-tagged protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Purity and Concentration Assessment: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a method such as the Bradford assay or by measuring absorbance at 280 nm.
In Vitro this compound Biosynthesis Assay
Objective: To reconstitute the this compound biosynthesis pathway in vitro and to determine the activity of the enzymes.
Materials:
-
Purified arcTGT, ArcS, GAT-QueC, or QueF-like enzyme.
-
In vitro transcribed tRNA substrate (e.g., tRNAPhe or a specific archaeal tRNA).
-
preQ₀.
-
For ArcS (T. kodakarensis): L-lysine.
-
For GAT-QueC: L-glutamine.
-
For QueF-like: A source of ammonia (e.g., NH₄Cl).
-
Reaction buffer appropriate for the enzyme's optimal conditions (pH, temperature, salt concentration).
Protocol:
-
preQ₀ Insertion: Incubate the in vitro transcribed tRNA with purified arcTGT and preQ₀ to generate preQ₀-modified tRNA.
-
Purification of preQ₀-tRNA: The preQ₀-modified tRNA is purified from the reaction mixture, for example, by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
This compound Synthesis Reaction: The purified preQ₀-tRNA is incubated with the respective final-step enzyme (ArcS, GAT-QueC, or QueF-like) and its specific co-substrates (lysine, glutamine, or ammonia).
-
Reaction Quenching: The reaction is stopped at various time points, for example, by adding phenol-chloroform.
-
Analysis of tRNA Modification: The modification status of the tRNA is analyzed by HPLC or LC-MS/MS to detect the conversion of preQ₀ to this compound.
Analysis of tRNA Modification by HPLC
Objective: To separate and quantify the modified nucleosides, including preQ₀ and this compound, from a tRNA sample.
Protocol:
-
tRNA Digestion: The tRNA sample is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer) and a less polar solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection and Quantification: Nucleosides are detected by their UV absorbance at 254 nm or 280 nm. The retention times of the peaks are compared to those of known standards for identification. The peak area is integrated for quantification.
Note: For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS/MS). This allows for the identification of nucleosides based on their mass-to-charge ratio and fragmentation patterns, providing a higher degree of confidence in the identification of this compound and its precursors.
Conclusion and Future Directions
The this compound biosynthesis pathways in Crenarchaeota and Euryarchaeota, while converging on the same final product, showcase a fascinating example of evolutionary divergence in enzymatic machinery. The Euryarchaeal pathway, centered around ArcS, appears to be more conserved, whereas the Crenarchaeota have evolved alternative solutions with the GAT-QueC and QueF-like enzymes.
For researchers and drug development professionals, these differences present unique opportunities. The enzymes specific to each phylum could be targeted for the development of highly selective antimicrobial agents. However, a more complete understanding of the kinetics and mechanisms of the crenarchaeal enzymes is needed. Further research should focus on:
-
Detailed kinetic analysis of GAT-QueC and QueF-like enzymes: Determining the Km and kcat values for these enzymes will allow for a direct comparison of their catalytic efficiencies with ArcS.
-
Structural studies of the crenarchaeal enzymes: Elucidating the three-dimensional structures of GAT-QueC and QueF-like will provide insights into their catalytic mechanisms and substrate recognition, aiding in the design of specific inhibitors.
-
In vivo studies: Investigating the physiological roles of these different pathways in their native organisms will provide a more complete picture of their importance and potential as drug targets.
By continuing to explore these unique archaeal pathways, the scientific community can gain a deeper understanding of the evolution of tRNA modification and potentially develop novel strategies to combat archaeal-related diseases or to harness these unique enzymes for biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hyperthermophilic Archaeon Thermococcus kodakarensis Utilizes a Four-Step Pathway for NAD+ Salvage through Nicotinamide Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of Archaeosine Levels in Different Growth Conditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of tRNA modifications like Archaeosine is critical. This guide provides a comparative overview of this compound levels and their functional implications under various growth conditions, supported by experimental data and detailed protocols.
This compound (G+), a structurally complex modified nucleoside at position 15 in the D-loop of many archaeal tRNAs, is crucial for maintaining tRNA stability.[1] Its presence is particularly vital for thermophilic archaea, which thrive in high-temperature environments. While direct quantitative measurements of this compound levels across a range of growth conditions are not extensively tabulated in current literature, a wealth of functional data underscores its differential importance, especially concerning temperature.
Functional Comparison of this compound Under Different Growth Conditions
The necessity of this compound is highly dependent on the growth temperature of the archaeal species. In hyperthermophiles, this compound is essential for survival at optimal high temperatures, whereas in mesophiles, its absence may not produce a discernible phenotype under normal conditions.
| Feature | High Temperature (Hyperthermophiles, e.g., Thermococcus kodakarensis) | Moderate Temperature (Mesophiles, e.g., Methanosarcina mazei) |
| Phenotype upon this compound Deletion | Strong temperature-sensitive phenotype; inability to grow at high temperatures.[1] | No detectable growth phenotype under various tested stress conditions (metals, high salt, antimicrobials).[1] |
| tRNA Stability | This compound significantly stabilizes tRNA structure, which is critical for function at high temperatures.[1] | The stabilizing effect of this compound is less critical for tRNA function at moderate temperatures. |
| Postulated this compound Levels | Hypothesized to be constitutively high and potentially increasing with temperature to counteract heat-induced tRNA degradation. This is supported by findings for other tRNA modifications like N4-acetylcytidine (ac4C) in thermophiles, which increase with rising growth temperature.[2] | Likely present at a basal level, sufficient for tRNA function under mesophilic conditions. |
Experimental Protocols
The gold standard for the quantification of this compound and other modified nucleosides is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: Quantification of this compound in Archaeal tRNA by LC-MS/MS
This protocol outlines the key steps for the relative or absolute quantification of this compound from total tRNA isolated from archaeal cells grown under different conditions.
1. Cell Culture and Harvesting:
-
Cultivate the archaeal species of interest (e.g., Thermococcus kodakarensis) under the desired growth conditions (e.g., optimal temperature of 85°C and a suboptimal temperature of 70°C).
-
Harvest cells during the exponential growth phase by centrifugation.
-
Flash-freeze the cell pellets in liquid nitrogen and store them at -80°C until further processing.
2. Total tRNA Isolation:
-
Isolate total RNA from the cell pellets using a suitable RNA extraction method, such as a hot phenol (B47542) extraction or a commercial RNA purification kit.
-
To enrich for tRNA, precipitate high molecular weight RNA (like rRNA) using a high salt concentration (e.g., 3 M sodium acetate (B1210297), pH 5.2) on ice, followed by centrifugation. The tRNA will remain in the supernatant.
-
Precipitate the tRNA from the supernatant with isopropanol (B130326) or ethanol.
-
Resuspend the tRNA pellet in RNase-free water and assess its purity and concentration using a spectrophotometer and gel electrophoresis.
3. Enzymatic Digestion of tRNA to Nucleosides:
-
To 5-10 µg of purified tRNA, add nuclease P1 (to digest the tRNA into 5'-mononucleotides) and incubate at 37°C for 2-4 hours in a buffer containing 10 mM ammonium (B1175870) acetate (pH 5.3).
-
Add bacterial alkaline phosphatase (to dephosphorylate the 5'-mononucleotides to nucleosides) and continue the incubation at 37°C for another 2 hours.
-
Terminate the reaction by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes.
4. LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into an HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Separate the nucleosides on a C18 reversed-phase column using a gradient of mobile phases, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for this compound is m/z 325.1 -> m/z 193.1.
-
For relative quantification, normalize the peak area of this compound to the peak area of a canonical, unmodified nucleoside (e.g., guanosine (B1672433) or adenosine).
-
For absolute quantification, a standard curve must be generated using a pure this compound standard of known concentrations.
Visualizing the Workflow and Biosynthesis
The following diagrams illustrate the experimental workflow for this compound quantification and its biosynthetic pathway.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified biosynthesis pathway of this compound in archaeal tRNA.
Signaling Pathways and Regulation
Currently, specific signaling pathways that directly regulate the levels of this compound in response to environmental stimuli like temperature changes have not been fully elucidated. The expression of tRNA-modifying enzymes is known to be altered under stress conditions, suggesting that the regulation of this compound biosynthesis is likely integrated into the broader cellular stress response networks.[3][4] For thermophiles, it is plausible that the genes involved in this compound biosynthesis, such as arcS and arcTGT, are part of a heat shock or general stress regulon, ensuring that tRNA stability is maintained when it is most needed. Further research is required to uncover the precise regulatory mechanisms.
References
- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Layers of Stress-Induced Regulation in tRNA Biology | MDPI [mdpi.com]
- 4. tRNA-modifying enzymes in bacterial stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of the ArcS Sensor Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ArcS sensor kinase from Shewanella oneidensis with its well-studied functional analog, the ArcB sensor kinase from Escherichia coli. The focus is on the validation of substrate specificity, presenting available data, experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction
The Arc (Anoxic Redox Control) two-component system is a crucial signaling pathway in facultative anaerobic bacteria, enabling them to adapt to changes in oxygen availability. In Shewanella oneidensis, a bacterium with significant potential in bioremediation and bioenergy, the Arc system is atypical. It comprises the hybrid sensor kinase ArcS, a histidine phosphotransferase (HPT) protein HptA, and the response regulator ArcA. Understanding the substrate specificity of ArcS is critical for elucidating its regulatory network and for potential biotechnological applications.
This guide compares the known substrate interactions of ArcS with those of the canonical ArcB sensor kinase from E. coli. While functionally analogous, significant differences exist in their domain architecture and phosphotransfer mechanisms.
Comparison of ArcS and ArcB Substrate Specificity
Currently, there is a notable lack of quantitative kinetic data (e.g., Km, kcat) for the ArcS enzyme in published literature. The primary known substrate for ArcS phosphotransfer is the HptA protein. In contrast, the kinetics of the E. coli ArcB phosphorelay are more extensively characterized. The following table summarizes the known substrates and key features of both enzymes.
| Feature | ArcS (Shewanella oneidensis) | ArcB (Escherichia coli) |
| Direct Substrate(s) | HptA, Self-phosphorylation (RecI & RecII domains) | ArcA, Self-phosphorylation (H1, D1, H2 domains) |
| Phosphorelay Pathway | ArcS ➔ HptA ➔ ArcA (Proposed in vivo) | ArcB (H1) ➔ ArcB (D1) ➔ ArcB (H2) ➔ ArcA (D54) |
| Kinetic Data (Km) | Not reported | Not consistently reported for all steps |
| Kinetic Data (kcat) | Not reported | Not consistently reported for all steps |
| Regulation | Phosphorylation of RecI domain stimulates kinase activity.[1] | Redox state of the quinone pool.[2] |
| Notes | In vitro assays have demonstrated reverse phosphotransfer from ArcA to ArcS via HptA.[1] | Functions as a bifunctional enzyme with both kinase and phosphatase activity.[3] |
Signaling Pathways
The signaling pathways of the Arc systems in S. oneidensis and E. coli exhibit distinct architectures.
References
- 1. Domain Analysis of ArcS, the Hybrid Sensor Kinase of the Shewanella oneidensis MR-1 Arc Two-Component System, Reveals Functional Differentiation of Its Two Receiver Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Activity of ArcB from Escherichia coli Is Subject to Regulation by Both Ubiquinone and Demethylmenaquinone | PLOS One [journals.plos.org]
- 3. Routes of phosphoryl group transfer during signal transmission and signal decay in the dimeric sensor histidine kinase ArcB - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Archaeosine Synthase Enzyme Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme kinetics of Archaeosine synthase (ArcS) from different archaeal species, supported by experimental data and detailed protocols. This analysis highlights the diversity in substrate utilization and catalytic efficiency, offering insights into the adaptation of this essential tRNA-modifying enzyme.
This compound (G⁺) is a modified nucleoside crucial for the structural stability of tRNA in many archaea, particularly those thriving in extreme environments. The final step in its biosynthesis, the conversion of the precursor 7-cyano-7-deazaguanine (preQ₀) in tRNA to this compound, is catalyzed by the enzyme this compound synthase (ArcS). While functionally conserved, the kinetic properties and substrate specificities of ArcS can vary significantly across different archaeal species, reflecting distinct evolutionary strategies for tRNA modification.
Comparative Analysis of Kinetic Parameters
The catalytic efficiency of ArcS has been characterized in the hyperthermophilic euryarchaeon Thermococcus kodakarensis. In this organism, ArcS functions as part of a complex with a radical S-adenosyl-L-methionine (SAM) enzyme, RaSEA (radical SAM enzyme for this compound formation), and utilizes L-lysine as a substrate to produce a preQ₀-lysine intermediate.[1] In contrast, ArcS from the methanogenic archaeon Methanocaldococcus jannaschii can directly convert preQ₀-tRNA to this compound-tRNA by utilizing glutamine, asparagine, or ammonium (B1175870) as the amino donor. This fundamental difference in the reaction mechanism underscores the metabolic diversity within the archaeal domain for the synthesis of this critical tRNA modification.
The following table summarizes the key kinetic parameters for ArcS from Thermococcus kodakarensis with its substrates.
| Species | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thermococcus kodakarensis | L-lysine | 15.6 | 0.015 | 961.5 |
| Thermococcus kodakarensis | S. cerevisiae tRNAPhe-preQ₀ | 60.0 | 0.014 | 233.3 |
| Thermococcus kodakarensis | T. kodakarensis tRNATrp-preQ₀ | 54.9 | 0.005 | 91.1 |
Table 1: Kinetic parameters of this compound synthase (ArcS) from Thermococcus kodakarensis. Data was obtained from studies on the purified ArcS-RaSEA complex.[1]
Experimental Methodologies
The determination of the kinetic parameters for ArcS involves a series of precise experimental steps, from the preparation of the enzyme and substrates to the final kinetic analysis.
Enzyme and Substrate Preparation
-
Enzyme Purification: The ArcS enzyme, in the case of T. kodakarensis, is expressed and purified as a complex with its partner protein, RaSEA. This is crucial as the free ArcS protein from this organism is inactive.[2]
-
tRNA Substrate Preparation: The tRNA substrate containing the preQ₀ modification at position 15 (tRNA-preQ₀¹⁵) is prepared enzymatically. This involves the use of this compound tRNA guanine (B1146940) transglycosylase (ArcTGT) to exchange the guanine at position 15 of a tRNA transcript with preQ₀.[1] For the T. kodakarensis study, both a heterologous tRNA (Saccharomyces cerevisiae tRNAPhe) and a homologous tRNA (T. kodakarensis tRNATrp) were used.[1]
Kinetic Assay Protocol
The kinetic parameters for the lysine-transfer reaction of the T. kodakarensis ArcS-RaSEA complex were determined using a radioisotope-based assay.
-
Reaction Mixture: The reaction is typically performed in a buffer solution containing HEPES-KOH (pH 7.5), MgCl₂, KCl, ATP, and dithiothreitol.
-
Initiation: The reaction is initiated by adding the purified ArcS-RaSEA enzyme complex to the reaction mixture containing the tRNA-preQ₀¹⁵ substrate and ¹⁴C-labeled L-lysine.
-
Incubation: The reaction mixture is incubated at a temperature optimal for the enzyme's activity, which for the hyperthermophilic T. kodakarensis ArcS is 60°C.[1]
-
Quenching and Analysis: Aliquots of the reaction are taken at different time points and the reaction is stopped, typically by phenol-chloroform extraction. The tRNA is then recovered by ethanol (B145695) precipitation.
-
Quantification: The amount of ¹⁴C-labeled lysine (B10760008) incorporated into the tRNA is quantified. This can be achieved by separating the tRNA using polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (7 M urea), followed by autoradiography to visualize and quantify the radiolabeled tRNA product.[1]
-
Data Analysis: The initial reaction velocities are determined from the time course of product formation at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation to determine the Km and kcat values.
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is a critical step in the maturation of tRNA in many archaea. The following diagram illustrates the experimental workflow for determining the kinetic parameters of this compound synthase.
The following diagram illustrates the this compound biosynthesis pathway in Euryarchaeota like Thermococcus kodakarensis.
References
A Structural and Functional Comparison of Archaeosine Synthases: ArcS, QueF-L, and GAT-QueC
Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Introduction
Archaeosine (G+), a hypermodified 7-formamidino-7-deazaguanosine, is a signature modification found at position 15 in the D-loop of transfer RNAs (tRNAs) across the archaeal domain. This modification is crucial for stabilizing the tertiary structure of tRNA, particularly in thermophilic organisms. The final step in this compound biosynthesis—the conversion of the nitrile group of a 7-cyano-7-deazaguanine (preQ₀) precursor into a formamidine (B1211174) group—is a rare and essential biochemical transformation. This critical reaction is catalyzed by three distinct, non-homologous enzyme systems that have evolved to fulfill the same function in different archaeal lineages: ArcS in Euryarchaeota, and QueF-L or GAT-QueC in Crenarchaeota. This guide provides an objective, data-driven comparison of the structural architecture, catalytic mechanisms, and substrate specificities of these three enzymes, offering valuable insights for researchers in enzymology, RNA biology, and drug development.
I. Structural Comparison
The three enzymes accomplish the same chemical transformation through remarkably different structural solutions. ArcS is a member of the tRNA-guanine transglycosylase (TGT) family, QueF-L belongs to the tunneling-fold (T-fold) superfamily, and GAT-QueC is a fusion of two distinct enzyme domains.
ArcS (this compound Synthase)
The structure for this compound synthase (ArcS) has not been experimentally determined. However, it is a known paralog of archaeal tRNA-guanine transglycosylase (ArcTGT), for which crystal structures are available (e.g., Pyrococcus horikoshii ArcTGT).[1] Based on this homology, ArcS is predicted to have a catalytic domain with an (α/β)₈ barrel (TIM barrel) fold, which includes a characteristic zinc-binding site.[1][2] It likely also possesses a C-terminal domain, possibly containing an RNA-binding PUA (PseudoUridine synthase and this compound transglycosylase) domain, crucial for recognizing its tRNA substrate.[1] Recent studies have revealed that ArcS in some species functions as the α-subunit (lysine transferase) of a larger complex, working with a β-subunit, the radical S-adenosyl-L-methionine (SAM) enzyme RaSEA.[3][4]
QueF-L (QueF-Like)
The crystal structure of QueF-L from Pyrobaculum calidifontis has been solved, revealing a striking homodecameric assembly.[5][6] It is composed of two stacked, head-to-head pentameric rings, forming a highly symmetric structure characteristic of the tunneling-fold (T-fold) superfamily.[6] This arrangement creates ten active sites at the interfaces between adjacent monomers.[6] While QueF-L shares a common T-fold and preQ₀ binding pocket with its bacterial homolog, the nitrile reductase QueF, it features a significant structural distinction: the QueF-L decamer is more tightly twisted. This conformational change completely obstructs the binding site for the NADPH cofactor, which is essential for the reductive chemistry of QueF but not for the amidotransferase activity of QueF-L.[6]
GAT-QueC
No experimental structure exists for the GAT-QueC fusion protein, as it has not yet been biochemically characterized in detail. Its structure must be inferred from its constituent domains. It is a fusion of a Class-II glutamine amidotransferase (GAT) domain and a QueC homolog.[7]
-
GAT Domain: Class-II GATases typically feature an α-β-α fold and are responsible for hydrolyzing glutamine to produce ammonia (B1221849).[8]
-
QueC Domain: The crystal structure of QueC from Bacillus subtilis shows a homodimeric enzyme with a Rossmann-like α/β/α fold that binds ATP and a zinc ion.[9][10]
The GAT-QueC fusion protein likely functions by channeling the ammonia produced by the GAT domain to the QueC active site for the final amidation reaction.
| Feature | ArcS (this compound Synthase) | QueF-L (QueF-Like) | GAT-QueC |
| Protein Family | tRNA-Guanine Transglycosylase (TGT) | Tunneling-Fold (T-Fold) Superfamily | Fusion of Class-II GAT and QueC |
| Overall Fold | Predicted (α/β)₈ Barrel (TIM Barrel)[1][2] | T-Fold Domain (ββαββ)[6] | Predicted fusion of α-β-α (GAT) and Rossmann-like α/β/α (QueC)[8][9] |
| Quaternary Structure | Dimer (in complex with RaSEA)[3][4] | Homodecamer (2 stacked pentamers)[6] | Predicted Homodimer (based on QueC)[9] |
| Key Structural Features | Zinc-binding site; PUA domain for tRNA recognition (Predicted)[1] | 10 active sites at monomer interfaces; Twisted structure lacks NADPH binding site[6] | Two-domain fusion; potential ammonia channeling between domains |
| PDB ID (Example) | Not available (Homolog: ArcTGT, e.g., 1IQ0[1]) | 5SWB (P. calidifontis)[5] | Not available (Component: QueC, e.g., 3BL5[10]) |
II. Functional and Mechanistic Comparison
All three enzymes catalyze the conversion of a nitrile to a formamidine, but they differ in their nitrogen source, substrate specificity, and overall catalytic strategy.
ArcS: In Euryarchaeota, the ArcS-RaSEA complex utilizes L-lysine as the nitrogen donor.[3][4] ArcS first acts as a lysine (B10760008) transferase, attaching lysine to the nitrile group of the preQ₀-modified tRNA. The RaSEA subunit, a radical SAM enzyme, then cleaves a C-N bond in the lysine adduct to release the terminal amine and form the final formamidine group.[4][11]
QueF-L: This enzyme functions as a standalone amidinotransferase.[6] It utilizes a conserved active site cysteine to nucleophilically attack the nitrile group of its substrate, forming a covalent thioimide intermediate. This intermediate is then thought to be resolved by ammonia to form the product. The precise source of ammonia for the QueF-L reaction in vivo is not fully established. Its substrate is strictly preQ₀ that is already incorporated into tRNA.[6]
GAT-QueC: This enzyme is predicted to function as a glutamine-dependent amidotransferase. The GAT domain hydrolyzes glutamine, providing a local source of ammonia that is then used by the QueC domain to convert the nitrile group to a formamidine.[7] This intramolecular channeling mechanism is common in other amidotransferases. It remains unclear whether GAT-QueC acts on free preQ₀ or on preQ₀-modified tRNA.[12]
Caption: The this compound biosynthesis pathway, highlighting the divergence at the final catalytic step.
| Feature | ArcS-RaSEA Complex | QueF-L | GAT-QueC |
| Enzyme Class | Lysine transferase / Radical SAM enzyme | Amidinotransferase | Glutamine-dependent Amidinotransferase (Predicted) |
| Reaction | preQ₀-tRNA + L-lysine + SAM → G+-tRNA + ...[4] | preQ₀-tRNA + NH₃ → G+-tRNA[6] | preQ₀(-tRNA?) + Glutamine + ATP → G+(-tRNA?) + Glutamate + ADP + Pi |
| Nitrogen Source | L-Lysine | Ammonia[6] | Glutamine (via GAT domain) |
| Substrate(s) | preQ₀-modified tRNA[3][4] | preQ₀-modified tRNA[6] | Unknown (free preQ₀ or preQ₀-tRNA)[12] |
| Cofactor(s) | S-Adenosylmethionine (SAM)[4] | None | ATP, Zn²⁺ (based on QueC)[9] |
| Kinetic Data (Km, kcat) | Not available in literature | Not available in literature | Not available in literature |
III. Experimental Protocols
Detailed experimental data relies on robust protocols for enzyme production, substrate synthesis, and activity assays.
This protocol is adapted from the methods used for P. calidifontis QueF-L.[6]
-
Cloning and Expression:
-
Synthesize the codon-optimized gene for QueF-L and clone it into a pET-based expression vector (e.g., pET30) with an N-terminal His₆-tag.
-
Transform the construct into E. coli BL21(DE3) cells.
-
Grow cells in LB medium supplemented with kanamycin (B1662678) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue incubation for 16-20 hours at 20°C.
-
Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol) and lyse cells by sonication.
-
Clarify the lysate by centrifugation (18,000 x g, 45 min, 4°C).
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Further purify the protein by size-exclusion chromatography (e.g., Superdex 200 column) in a final buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Assess purity by SDS-PAGE.
-
This protocol is a generalized workflow for preparing the enzyme substrate.
-
tRNA Transcription:
-
Generate a DNA template for a specific tRNA (e.g., tRNAAsp) containing a T7 promoter.
-
Perform in vitro transcription using a T7 RNA polymerase kit.[13]
-
Purify the resulting tRNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Enzymatic Modification:
-
Set up a reaction containing the purified tRNA transcript, purified recombinant ArcTGT enzyme, and the free base preQ₀ in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂).
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 65°C for thermophilic enzymes) for 1-2 hours.
-
Stop the reaction and purify the resulting preQ₀-modified tRNA by phenol-chloroform extraction and ethanol (B145695) precipitation, or by using an RNA cleanup kit.[13]
-
Verify the modification by LC-MS/MS analysis of nucleoside digests.
-
Caption: Generalized workflow for assessing the in vitro activity of an this compound synthase.
IV. Conclusion and Future Directions
The enzymes ArcS, QueF-L, and GAT-QueC represent a fascinating case of convergent evolution, where distinct protein folds and catalytic strategies have been adapted to synthesize the vital this compound modification in tRNA. While the structure and mechanism of QueF-L are well-understood, ArcS and particularly GAT-QueC remain enigmatic. Key future research should focus on:
-
Structural Determination: Obtaining high-resolution crystal structures of the ArcS-RaSEA complex and the full-length GAT-QueC protein is critical to fully understand their mechanisms.
-
Biochemical Characterization: Detailed kinetic analysis of all three enzymes with their respective substrates is needed to quantitatively compare their efficiencies. Elucidating the true substrate and nitrogen donor for GAT-QueC is a primary objective.
-
Inhibitor Screening: The essentiality of these enzymes in many archaea, especially extremophiles, makes them potential targets for developing novel antimicrobial agents or biotechnological tools.
This guide provides a foundational comparison to aid these future research endeavors and to inform professionals working at the intersection of enzymology, microbiology, and drug discovery.
References
- 1. Crystal structure of this compound tRNA-guanine transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRNA-guanine transglycosylase - Proteopedia, life in 3D [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of the this compound synthase QueF-like-Insights into amidino transfer and tRNA recognition by the tunnel fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Crystal Structure of the this compound Synthase QueF-like-Insights into " by Xianghan Mei, Jonathan Alvarez et al. [pdxscholar.library.pdx.edu]
- 7. Glutamine amidotransferase - Wikipedia [en.wikipedia.org]
- 8. Crystal Structure of Glutamine Amidotransferase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Archaeosine: A Comparative Guide to Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tandem mass spectrometry with other analytical techniques for the definitive identification of Archaeosine, a modified nucleoside critical to the structural integrity of transfer RNA (tRNA) in Archaea. Experimental data and detailed protocols are presented to support the objective evaluation of each method's performance.
Introduction to this compound
This compound (G+), a hypermodified guanosine (B1672433) analog, is a hallmark of the archaeal domain of life. Located at position 15 in the D-loop of most archaeal tRNAs, it plays a crucial role in stabilizing the tertiary structure of the tRNA molecule, particularly in thermophilic organisms. Its unique 7-deazaguanosine (B17050) core structure, further modified with a formamidine (B1211174) group, presents a distinct analytical challenge for unambiguous identification. This guide focuses on the application of tandem mass spectrometry (LC-MS/MS) as a powerful tool for the structural confirmation of this compound and compares its efficacy against other common analytical methods.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the identification and quantification of this compound is critical for accurate biological investigation. While several methods can detect modified nucleosides, they differ significantly in sensitivity, selectivity, and the level of structural information they provide.
| Technique | Principle | Sensitivity | Selectivity | Throughput | Structural Information | Cost |
| Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and fragment ions. | Very High (pg-fg) | Very High | High | Definitive structural confirmation through fragmentation pattern. | High |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity with detection by UV absorbance. | Moderate (ng) | Moderate | High | Presumptive identification based on retention time. | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Low (µg-mg) | High | Low | Detailed, unambiguous structural elucidation. | Very High |
Key Findings from Comparative Analysis:
-
Sensitivity and Selectivity: Tandem mass spectrometry offers unparalleled sensitivity and selectivity, enabling the detection of this compound in complex biological matrices even at very low concentrations.[1] HPLC-UV, while a robust quantitative technique, may suffer from co-eluting compounds with similar UV spectra, leading to potential misidentification. NMR, although providing rich structural detail, has significantly lower sensitivity, requiring larger amounts of purified sample.[2][3]
-
Structural Confirmation: The key advantage of tandem mass spectrometry lies in its ability to generate specific fragmentation patterns.[4] By isolating the protonated this compound molecule (the precursor ion) and subjecting it to collision-induced dissociation (CID), a unique fingerprint of fragment ions is produced, providing definitive confirmation of its identity. While NMR provides the most detailed structural information, its low throughput and high sample requirement make it less suitable for routine analysis.[3][5]
-
Quantitative Analysis: Both HPLC-UV and LC-MS/MS are well-suited for quantitative analysis.[6][7][8] However, the high selectivity of LC-MS/MS, particularly with the use of multiple reaction monitoring (MRM), often leads to more accurate and precise quantification, especially in complex samples.[6][9]
Tandem Mass Spectrometry for this compound Identification
The identification of this compound by tandem mass spectrometry is based on a two-step process:
-
Precursor Ion Selection: In the first stage of the mass spectrometer, the protonated molecule of this compound ([M+H]⁺) is selectively isolated based on its specific mass-to-charge ratio (m/z). For this compound, the expected m/z of the protonated molecule is 325.1257.[10]
-
Collision-Induced Dissociation (CID) and Fragment Ion Analysis: The isolated precursor ion is then accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision imparts energy to the ion, causing it to break apart into smaller, characteristic fragment ions (product ions). The mass-to-charge ratios of these fragment ions are then measured in the second stage of the mass spectrometer.
The primary fragmentation pathway for nucleosides, including this compound, involves the cleavage of the N-glycosidic bond that links the nucleobase to the ribose sugar. This results in the formation of a protonated nucleobase ion.
Table of Expected m/z Values for this compound Fragmentation:
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated this compound (Precursor Ion) | 325.1257 |
| [BH₂]⁺ | Protonated this compound Base | 193.0832 |
| Other Fragments | Further fragmentation of the base or sugar moiety | Varies |
Note: The exact fragmentation pattern and the relative abundance of fragment ions can vary depending on the specific instrumentation and collision energy used.
Experimental Protocols
Sample Preparation: tRNA Digestion
-
tRNA Isolation: Isolate total RNA from archaeal cells using a standard RNA extraction protocol (e.g., Trizol reagent).
-
tRNA Enrichment: Purify tRNA from the total RNA sample. This can be achieved by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).
-
Enzymatic Digestion: Digest the purified tRNA into individual nucleosides.
-
To 1-5 µg of purified tRNA, add 2 units of nuclease P1 in a final volume of 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of bacterial alkaline phosphatase (1 U/µL) and 2 µL of 1 M ammonium bicarbonate.
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Remove enzymes by filtration through a 10-kDa molecular weight cutoff filter. The filtrate containing the nucleosides is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 15 minutes is a suitable starting point.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion of this compound at m/z 325.1257.
-
MS2 Scan (Tandem MS): Isolate the precursor ion at m/z 325.1257 and perform collision-induced dissociation. Scan for the expected product ions, with a primary focus on the protonated base at m/z 193.0832.
-
Collision Energy: Optimize the collision energy to maximize the signal of the characteristic fragment ions. A typical starting point is 20-30 eV.
-
Visualizing the Workflow
Conclusion
Tandem mass spectrometry stands out as the premier technique for the definitive identification of this compound. Its high sensitivity, selectivity, and ability to provide structural confirmation through fragmentation analysis make it an indispensable tool for researchers studying the fascinating world of tRNA modifications in Archaea. While other methods like HPLC-UV and NMR have their specific applications, LC-MS/MS offers the most robust and efficient approach for the confident identification and quantification of this compound in complex biological samples.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 10. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Archaeosine Biosynthesis Operons in Archaea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the operons involved in the biosynthesis of Archaeosine (G+), a complex modified nucleoside essential for tRNA stabilization, particularly in hyperthermophilic archaea. Understanding the diversity and organization of these biosynthetic pathways is crucial for fundamental research in archaeal biology and presents opportunities for the development of novel antimicrobial agents targeting these unique metabolic pathways.
Overview of this compound Biosynthesis Pathways
This compound is a 7-deazaguanosine (B17050) derivative found at position 15 in the D-loop of most archaeal tRNAs. Its biosynthesis begins with the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP. The subsequent steps, particularly the conversion of preQ₀-tRNA to G+-tRNA, exhibit significant diversity across the archaeal domain, primarily distinguishing the Euryarchaeota and Crenarchaeota phyla.
The Canonical Euryarchaeal Pathway
In most Euryarchaeota, the biosynthesis of this compound proceeds through a canonical pathway involving two key enzymes: tRNA-guanine transglycosylase (TGT, encoded by the tgtA gene) and this compound synthase (ArcS). TGT exchanges the guanine (B1146940) at position 15 of the tRNA with preQ₀. Subsequently, ArcS catalyzes the conversion of the nitrile group of preQ₀ to a formamidine (B1211174) group, completing the synthesis of this compound. In some Euryarchaeota, this final step is catalyzed by a complex of ArcS and a radical SAM enzyme.
Diverse Pathways in Crenarchaeota
While Crenarchaeota also possess the tgtA gene for the initial insertion of preQ₀, many lack a clear homolog of ArcS. Comparative genomic studies have revealed two alternative, non-homologous enzymes that fulfill this function:
-
GAT-QueC: A fusion protein containing a glutamine amidotransferase (GAT) domain and a QueC domain.
-
QueF-like: An enzyme homologous to the bacterial QueF, which is involved in queuosine (B110006) biosynthesis.
The presence of these distinct enzyme families highlights a fascinating case of convergent evolution in the final step of this compound biosynthesis.
Comparative Genomics of this compound Biosynthesis Operons
The genetic organization of the this compound biosynthesis pathway varies significantly across the archaeal domain. The following tables summarize the phylogenetic distribution of the key enzymes and the structure of their corresponding operons in a selection of representative archaeal species.
Phylogenetic Distribution of Key Biosynthesis Enzymes
The table below illustrates the presence (+) or absence (-) of the core genes involved in the final stages of this compound biosynthesis across various archaeal genomes. This distribution highlights the clear distinction between the Euryarchaeal and Crenarchaeal pathways.
| Archaeal Species | Phylum | tgtA (arCOG01171) | ArcS (arCOG01170) | GAT-QueC | QueF-like (arCOG01449) |
| Methanocaldococcus jannaschii | Euryarchaeota | + | + | - | - |
| Methanococcus maripaludis | Euryarchaeota | + | + | - | - |
| Thermococcus kodakarensis | Euryarchaeota | + | + | - | - |
| Pyrococcus furiosus | Euryarchaeota | + | + | - | - |
| Halobacterium salinarum | Euryarchaeota | + | + | - | - |
| Archaeoglobus fulgidus | Euryarchaeota | + | + | - | - |
| Sulfolobus solfataricus | Crenarchaeota | + | - | + | - |
| Sulfolobus acidocaldarius | Crenarchaeota | + | - | + | - |
| Aeropyrum pernix | Crenarchaeota | + | - | - | + |
| Pyrobaculum aerophilum | Crenarchaeota | + | - | - | + |
| Ignicoccus hospitalis | Crenarchaeota | + | - | + | - |
| Metallosphaera sedula | Crenarchaeota | + | - | + | - |
Data compiled from the arCOGs database and relevant literature.[1][2][3]
Organization of this compound Biosynthesis Gene Clusters
The genomic context of the this compound biosynthesis genes often provides insights into their regulation and functional linkage. The following table presents a simplified view of the gene clusters in selected archaea.
| Archaeal Species | Gene Cluster Organization |
| Thermococcus kodakarensis | queC - queD - queE -> tgtA (TK1786) ... ArcS (TK2156) (genes are dispersed) |
| Pyrococcus furiosus | queC - queD - queE -> tgtA (PF1012) ... ArcS (PF1013) (likely operon) |
| Methanocaldococcus jannaschii | queD - queC - queE -> tgtA (MJ0879) ... ArcS (MJ1022) (genes are dispersed) |
| Sulfolobus solfataricus | queD - queC - queE -> tgtA (SSO0016) ... GAT-QueC (SSO2507) (genes are dispersed) |
| Aeropyrum pernix | queC - queF-like (APE2327-APE2326) -> tgtA (APE0581) (queC and queF-like are adjacent) |
Note: "..." indicates that the genes are not in close proximity in the genome. "->" indicates the direction of transcription.
Comparative Performance: Enzyme Kinetics
The catalytic efficiency of the enzymes responsible for the final step of this compound biosynthesis is a key performance indicator. The following table summarizes the available kinetic parameters for ArcS and the related bacterial QueF enzyme. Kinetic data for GAT-QueC and archaeal QueF-like enzymes are not yet extensively characterized in the literature.
| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| ArcS | Thermococcus kodakarensis | tRNAPhe-preQ₀ | 0.13 ± 0.02 | 0.013 ± 0.0003 | 1.0 x 105 |
| ArcS | Thermococcus kodakarensis | L-lysine | 40.9 ± 4.5 | - | - |
| QueF (homolog) | Escherichia coli | preQ₀ | 0.237 ± 0.045 | 0.011 ± 0.0007 | 4.6 x 104 |
| QueF (homolog) | Escherichia coli | NADPH | 19.2 ± 1.1 | - | - |
Data for T. kodakarensis ArcS from[3]. Data for E. coli QueF from[4][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research in this field. The following sections provide synopses of key experimental protocols.
Markerless Gene Deletion in Thermococcus kodakarensis
This protocol describes the generation of in-frame, markerless deletions of this compound biosynthesis genes (e.g., tgtA, ArcS) in T. kodakarensis.
1. Plasmid Construction:
- Amplify ~1 kb of the upstream and downstream flanking regions of the target gene from T. kodakarensis genomic DNA.
- Fuse the upstream and downstream fragments by overlap extension PCR.
- Clone the fused fragment into a suicide vector (e.g., pUC19) that does not replicate in T. kodakarensis.
- The vector should contain a selectable marker, such as the pyrF gene, for positive selection in a ΔpyrF host strain.
2. Transformation:
- Grow the recipient T. kodakarensis strain (e.g., a ΔpyrF strain) to mid-log phase.
- Transform the cells with the constructed suicide plasmid via natural competence.
- Plate the transformed cells on a selective medium lacking uracil (B121893) to select for transformants that have integrated the plasmid into their genome via homologous recombination.
3. Counter-selection for Plasmid Excision:
- Inoculate the transformants into a non-selective liquid medium to allow for a second homologous recombination event that excises the plasmid.
- Plate the culture onto a counter-selective medium containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the pyrF gene.
- Colonies that grow on 5-FOA plates have lost the plasmid, resulting in either a wild-type genotype or the desired gene deletion.
4. Screening and Verification:
- Screen the 5-FOA resistant colonies by PCR using primers flanking the target gene to identify clones with the desired deletion.
- Confirm the deletion by DNA sequencing of the PCR product.
Purification of Archaeal tRNA
This protocol outlines the isolation of total tRNA from archaeal cells.
1. Cell Lysis and Phenol-Chloroform Extraction:
- Harvest archaeal cells from a late-log phase culture by centrifugation.
- Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
- Lyse the cells by adding an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) and vortexing vigorously.
- Separate the aqueous and organic phases by centrifugation.
2. Isopropanol Precipitation:
- Transfer the aqueous phase to a new tube and precipitate the total RNA by adding 1 volume of isopropanol.
- Incubate at -20°C for at least 1 hour.
- Pellet the RNA by centrifugation and wash the pellet with 70% ethanol.
3. High Salt Precipitation of Large RNAs:
- Resuspend the RNA pellet in a small volume of RNase-free water.
- Add a high concentration of LiCl (e.g., final concentration of 2 M) to selectively precipitate large RNA species (rRNA, mRNA).
- Incubate on ice for at least 2 hours.
- Pellet the precipitated large RNAs by centrifugation.
4. Ethanol Precipitation of tRNA:
- Transfer the supernatant, which contains the tRNA and other small RNAs, to a new tube.
- Precipitate the tRNA by adding 2.5 volumes of cold 100% ethanol.
- Incubate at -20°C overnight.
- Pellet the tRNA by centrifugation, wash with 70% ethanol, and resuspend in RNase-free water.
5. Quality Control:
- Assess the purity and integrity of the tRNA by denaturing polyacrylamide gel electrophoresis (PAGE) and by measuring the A260/A280 ratio.
Analysis of tRNA Modifications by LC-MS/MS
This protocol describes the enzymatic digestion of tRNA to nucleosides and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Enzymatic Digestion of tRNA:
- To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours.
- Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
- Terminate the reaction by filtration or heat inactivation.
2. LC-MS/MS Analysis:
- Inject the digested nucleoside mixture onto a reverse-phase C18 column.
- Separate the nucleosides using a gradient of a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
- The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in positive ion mode.
- Perform tandem mass spectrometry (MS/MS) on the protonated molecular ions of the expected modified nucleosides to obtain characteristic fragmentation patterns for identification.
3. Data Analysis:
- Identify the modified nucleosides by comparing their retention times and fragmentation patterns with those of authentic standards or with data from the literature.
- Quantify the relative abundance of each modified nucleoside by integrating the peak areas from the extracted ion chromatograms.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow.
Caption: Canonical this compound Biosynthesis Pathway in Euryarchaeota.
Caption: Alternative this compound Biosynthesis Pathways in Crenarchaeota.
Caption: General Experimental Workflow for Comparative Analysis.
References
- 1. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Diversity of this compound Synthesis in Crenarchaeota" by Gabriela Phillips, Manal A. Swairjo et al. [pdxscholar.library.pdx.edu]
- 3. Diversity of this compound synthesis in crenarchaeota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Analysis and Probing with Substrate Analogues of the Reaction Pathway of the Nitrile Reductase QueF from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stabilizing Effect of Post-Transcriptional Modifications on tRNA Thermal Melting Profiles
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate world of RNA biology continues to unveil layers of complexity, with post-transcriptional modifications emerging as critical regulators of RNA structure and function. Among the most heavily modified RNA species are transfer RNAs (tRNAs), whose precise three-dimensional structure is paramount for their canonical role in protein synthesis. This guide provides a comparative analysis of the thermal melting profiles of modified versus unmodified tRNAs, supported by experimental data, to illuminate the significant contribution of these chemical alterations to tRNA stability.
Enhanced Thermal Stability: A Hallmark of Modified tRNA
Post-transcriptional modifications are not mere decorations on the tRNA molecule; they are integral to its structural integrity and stability. Experimental evidence consistently demonstrates that modified tRNAs exhibit a higher melting temperature (Tm), the temperature at which half of the molecules are in a denatured state, compared to their unmodified counterparts. This increased thermostability is crucial for maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its recognition by aminoacyl-tRNA synthetases and the ribosome.
The stabilizing effects of modifications are particularly pronounced in organisms living in extreme environments. For instance, the melting temperature of the unmodified initiator tRNA from the hyperthermophilic archaeon Pyrodictium occultum is 80°C. In contrast, the fully modified, native initiator tRNA from the same organism boasts an extraordinarily high melting temperature of over 100°C, highlighting the vital role of modifications in thermal adaptation[1].
Quantitative Impact of Specific Modifications on tRNA Melting Temperature
The overall increase in tRNA thermal stability is a cumulative effect of various individual modifications. Studies have begun to dissect the contributions of specific chemical alterations to the melting temperature of tRNA. The following table summarizes key quantitative data from such investigations.
| tRNA Species | Modification Status | Melting Temperature (Tm) (°C) | Change in Tm (°C) | Reference |
| P. occultum initiator tRNA | Unmodified | 80 | - | [1] |
| Modified (Native) | >100 | >20 | [1] | |
| E. coli tRNAMet | Unmodified | Not specified | - | [2] |
| With acp³U47 | Increased by 3 | +3 | [2] | |
| E. coli tRNASer | With D20 | Not specified | - | [3] |
| Lacking D20 | Decreased | <0 | [3] | |
| E. coli tRNASer | Unmodified | Not specified | - | [2][3] |
| With Ψ55, Ψ40, Gm18 | Increased (individually) | >0 | [2][3] |
Experimental Protocols for Determining tRNA Thermal Stability
The thermal melting profiles of tRNA are typically determined using one of two primary biophysical techniques: UV-Vis Spectroscopy (UV Melting) or Differential Scanning Calorimetry (DSC).
UV-Vis Spectroscopy (UV Melting) Protocol
This method relies on the hyperchromic effect, where the absorbance of a nucleic acid solution at 260 nm increases as it denatures.
-
Sample Preparation:
-
Unmodified tRNA is typically generated by in vitro transcription.
-
Modified tRNA is purified from the organism of interest.
-
Both tRNA samples are folded by heating to 80-90°C for 3-5 minutes, followed by the addition of MgCl₂ to a final concentration of 5-10 mM, and then slow cooling to room temperature.
-
The folded tRNA is diluted to a final concentration of 0.2-1.0 µM in a buffer containing a buffering agent (e.g., 10 mM sodium cacodylate or PIPES), salt (e.g., 50-150 mM NaCl or KCl), and magnesium (e.g., 1-10 mM MgCl₂).
-
-
Data Acquisition:
-
The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) using a spectrophotometer equipped with a Peltier temperature controller.
-
A buffer blank is run under the same conditions for background subtraction.
-
-
Data Analysis:
-
The melting curve is generated by plotting the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve, with the peak of the derivative corresponding to the Tm.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC directly measures the heat absorbed by a sample as it is heated, providing a more detailed thermodynamic profile of the unfolding transition.
-
Sample Preparation:
-
Modified and unmodified tRNA samples are prepared as described for UV melting, but at a higher concentration (typically 1-2 mg/mL).
-
The samples are extensively dialyzed against the experimental buffer to ensure a precise match between the sample and reference solutions.
-
-
Data Acquisition:
-
The tRNA sample is loaded into the sample cell of the microcalorimeter, and the matched dialysis buffer is loaded into the reference cell.
-
The temperature is scanned at a constant rate (e.g., 1°C per minute) over the desired range. The instrument measures the differential heat capacity (Cp) between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram shows a peak corresponding to the heat absorbed during the unfolding of the tRNA.
-
The Tm is the temperature at the peak maximum.
-
Integration of the peak area provides the calorimetric enthalpy (ΔH) of unfolding.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the thermal stability of modified and unmodified tRNA.
Conclusion
References
- 1. Structural feature of the initiator tRNA gene from Pyrodictium occultum and the thermal stability of its gene product, tRNA(imet) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Archaeosine Conservation Across Archaeal Lineages
Archaeosine (G+), a uniquely modified guanosine (B1672433) analog, is a hallmark of the archaeal domain of life. Found almost universally at position 15 in the dihydrouridine loop (D-loop) of transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA structure.[1][2][3] This structural reinforcement is particularly vital for thermophilic and hyperthermophilic archaea, where it contributes to the thermal stability of tRNA molecules, ensuring their proper function at extreme temperatures.[4] This guide provides a comparative analysis of the conservation of this compound and its biosynthetic pathways across the major archaeal lineages, offering insights for researchers in microbiology, molecular biology, and drug development.
This compound Biosynthesis: A Tale of Two Pathways
The synthesis of this compound is a multi-step enzymatic process that begins with GTP and proceeds through the key intermediate 7-cyano-7-deazaguanine (preQ₀).[5][6] While the initial steps to produce preQ₀ are largely conserved, the final steps to convert preQ₀-modified tRNA into this compound-tRNA diverge significantly between the two major archaeal phyla: Euryarchaeota and Crenarchaeota.[5]
1. The Euryarchaeal Pathway:
In most Euryarchaeota, the enzyme this compound Synthase (ArcS) is responsible for the final step.[7] The pathway proceeds as follows:
-
Step 1: The enzyme tRNA-guanine transglycosylase (ArcTGT) exchanges the guanine (B1146940) at position 15 of the tRNA with the precursor base preQ₀.[5][7]
-
Step 2: ArcS then catalyzes the amidation of the nitrile group of preQ₀, converting it to the formamidine (B1211174) group characteristic of this compound.[7]
A variation of this pathway has been identified in some euryarchaeotes, such as Thermococcus kodakarensis. This pathway involves a complex of ArcS and a radical S-adenosyl-L-methionine (SAM) enzyme, RaSEA (Radical SAM enzyme for this compound formation). In this mechanism, ArcS first adds a lysine (B10760008) to the preQ₀ intermediate, which is then further processed by RaSEA to form the final this compound.[7][8]
2. The Crenarchaeal Pathway:
A key difference in Crenarchaeota is the general absence of the arcS gene.[5] Despite lacking ArcS, these organisms still produce this compound. Research has identified two distinct enzyme families that functionally replace ArcS in these lineages:[5]
-
GAT-QueC: A two-domain protein featuring a glutamine amidotransferase (GAT) domain fused to a QueC domain (an enzyme from the preQ₀ synthesis pathway).
-
QueF-like: A family of proteins homologous to the bacterial enzyme QueF, which acts on preQ₀ but, in this context, performs an amidation rather than a reduction.[5]
This divergence highlights a fascinating case of convergent evolution, where different enzymatic solutions have been adopted to synthesize the same critical molecule.
Conservation of Key Biosynthetic Enzymes
The distribution of the genes encoding the final-step enzymes for this compound synthesis clearly delineates the major archaeal phyla. While the gene for ArcTGT is universally conserved, the genes for ArcS, GAT-QueC, and QueF-like show a distinct, lineage-specific distribution.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Stabilizing Embrace: Validating the Archaeosine-tRNA Backbone Interaction
An essential modification in the world of archaea, archaeosine, plays a pivotal role in maintaining the structural integrity of transfer RNA (tRNA), particularly under extreme temperatures. This guide provides a comparative analysis of experimental data validating the interaction between this compound and the tRNA backbone, offering insights for researchers in molecular biology, drug development, and extremophile studies.
This compound (G+), a complex modified nucleoside, is a hallmark of archaeal tRNA, typically found at position 15 in the dihydrouridine (D) loop.[1][2][3][4] Its unique 7-deazaguanosine (B17050) core structure, featuring a positively charged formamidine (B1211174) group, has long suggested a crucial role in stabilizing the L-shaped tertiary structure of tRNA.[1][5][6] This stabilization is critical for the proper functioning of tRNA in protein synthesis, especially in hyperthermophilic archaea that thrive in high-temperature environments.[2][7][8]
Comparative Analysis of tRNA Thermal Stability
Experimental validation of this compound's stabilizing effect has been primarily achieved through in vivo studies using mutant archaeal strains and in vitro thermal denaturation assays of tRNA transcripts. The data consistently demonstrates that the presence of this compound significantly enhances the thermal stability of tRNA.
| tRNA Species | Modification Status | Melting Temperature (Tm) in °C (± SD) | Organism | Reference |
| In Vitro Transcripts | ||||
| T. kodakarensis tRNAGln | Unmodified | 68.9 ± 0.2 | Thermococcus kodakarensis | [2][3] |
| T. kodakarensis tRNAGln | preQ0-modified (this compound precursor) | 70.1 ± 0.1 | Thermococcus kodakarensis | [2][3] |
| T. kodakarensis tRNAGln | This compound (G+)-modified | 72.4 ± 0.1 | Thermococcus kodakarensis | [2][3] |
| Isolated Native tRNA | ||||
| Wild-type tRNA | Fully modified (with G+) | 85.5 ± 0.2 | Thermococcus kodakarensis | [2][3] |
| ΔarcS mutant tRNA | preQ0-modified (lacks G+) | 84.1 ± 0.1 | Thermococcus kodakarensis | [2][3] |
| ΔtgtA mutant tRNA | Unmodified at position 15 | 83.7 ± 0.2 | Thermococcus kodakarensis | [2][3] |
The data clearly indicates that in vitro, the presence of this compound increases the melting temperature of tRNA by approximately 3.5°C compared to its unmodified counterpart. While the stabilizing effect is less pronounced in the context of fully modified native tRNA, the absence of this compound still results in a noticeable decrease in thermal stability. This suggests that while other modifications also contribute to overall tRNA stability, this compound's contribution is significant, especially during the initial stages of tRNA maturation.[1][7][8]
Experimental Methodologies
The validation of the this compound-tRNA interaction relies on a combination of genetic, biochemical, and biophysical techniques.
Construction of Mutant Archaeal Strains
To investigate the in vivo role of this compound, knockout strains of Thermococcus kodakarensis and Methanosarcina mazei were generated.[2][3] This involved targeted gene deletion of key enzymes in the this compound biosynthesis pathway, such as tRNA-guanine transglycosylase (tgtA) and this compound synthase (arcS). The successful deletion of these genes was confirmed by PCR and Southern blotting. Phenotypic analysis of these mutant strains, particularly their growth at different temperatures, revealed the temperature-sensitive phenotype in the hyperthermophile T. kodakarensis when this compound was absent, highlighting its importance for survival at high temperatures.[1][2][3]
tRNA Isolation and Purification
Total tRNA was isolated from wild-type and mutant archaeal strains. A common method involves phenol (B47542) extraction followed by isopropanol (B130326) precipitation. The tRNA is then further purified using anion-exchange chromatography, such as DEAE-cellulose chromatography, to separate it from other RNA species. For specific tRNA species, methods like the solid DNA probe method can be employed for purification.[9][10]
In Vitro Transcription and Modification of tRNA
To study the effect of this compound in a controlled system, unmodified tRNA transcripts are generated by in vitro transcription from a DNA template using T7 RNA polymerase.[11] The precursor to this compound, 7-cyano-7-deazaguanine (preQ0), is then enzymatically incorporated into the tRNA at position 15 by tRNA-guanine transglycosylase (TGT).[4][11] Subsequently, this compound synthase (ArcS) is used to convert preQ0 to this compound, yielding a specifically modified tRNA for comparative studies.[5][6]
Thermal Denaturation Assays
The thermal stability of tRNA is assessed by monitoring the change in UV absorbance at 260 nm as a function of temperature. A temperature-controlled UV-Vis spectrophotometer is used to heat the tRNA sample at a constant rate. The melting temperature (Tm) is the temperature at which 50% of the tRNA is unfolded. This is determined by taking the first derivative of the melting curve.[9] These experiments are typically performed in a buffer containing sodium cacodylate and NaCl, with or without MgCl2, to mimic physiological conditions.[9]
Visualizing the Interaction and Experimental Workflow
The following diagrams illustrate the proposed interaction between this compound and the tRNA backbone, as well as the general workflow for its experimental validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Modification of Archaeal tRNA: Role in Structural Stabilization (Journal Article) | OSTI.GOV [osti.gov]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Stabilizing Secrets of Archaea: A Comparative Look at tRNA Modifications in Mesophiles vs. Thermophiles
For researchers, scientists, and drug development professionals, understanding the molecular adaptations that allow life to thrive in extreme environments is a cornerstone of innovation. This guide provides a comparative analysis of transfer RNA (tRNA) modifications in mesophilic and thermophilic archaea, offering insights into the strategies these ancient organisms employ to maintain translational fidelity under diverse thermal conditions. By examining the quantitative differences in tRNA modifications and the methodologies used to uncover them, we can glean valuable information for the design of thermostable RNA molecules and novel therapeutic agents.
At the heart of an organism's ability to survive and thrive is the fidelity of its protein synthesis machinery. For archaea living in scorching geothermal vents or frigid deep-sea environments, maintaining the structural integrity of tRNA is a paramount challenge. Post-transcriptional modifications are a key strategy employed by these organisms to fine-tune the stability and function of their tRNA molecules. This guide delves into the comparative landscape of these modifications, highlighting the key differences that enable thermophilic archaea to withstand high temperatures that would readily denature the tRNAs of their mesophilic counterparts.
Quantitative Comparison of tRNA Modifications
The extent and nature of tRNA modifications vary significantly between mesophilic and thermophilic archaea. Thermophiles, in general, exhibit a higher degree and diversity of modifications that contribute to the thermal stabilization of their tRNA molecules. The following table summarizes key quantitative differences in the modification landscapes of representative mesophilic and thermophilic archaea.
| tRNA Modification | Mesophilic Archaea (e.g., Methanococcus maripaludis) | Thermophilic/Hyperthermophilic Archaea (e.g., Pyrococcus furiosus, Sulfolobus acidocaldarius) | Role in Thermostability |
| Archaeosine (G+) | Present at position 15 | Universally present at position 15; loss can lead to a temperature-sensitive phenotype in thermophiles[1][2][3] | Stabilizes the D-loop and T-loop interaction, crucial for maintaining the L-shaped tertiary structure at high temperatures[1][2][3]. |
| N4-acetylcytidine (ac4C) | Less frequent | Frequently observed, particularly in thermophiles like P. furiosus and S. acidocaldarius[4][5][6] | Enhances base-pairing stability within stem regions[4]. |
| Dihydrouridine (D) | Higher abundance, often more than one residue per tRNA[7] | Lower abundance | Confers local flexibility to the tRNA structure, which is more critical at lower temperatures[7][8]. |
| 2'-O-methylation (Nm) | Present, but less extensive | Highly prevalent at multiple positions; a key strategy for tRNA stabilization in hyperthermophiles[9][10] | The 2'-O-methyl group locks the ribose in a C3'-endo conformation, which stabilizes the helical structure of the tRNA stems[7][9]. |
| 5-methyl-2-thiouridine (m5s2U) | Absent | Found at position 54 in the T-loop of many thermophilic archaea; its abundance can increase with growth temperature[9] | The 2-thio group significantly increases the melting temperature of tRNA by stabilizing the T-loop structure through enhanced stacking interactions[9]. |
| Wyosine derivatives (e.g., yW) | Present in tRNAPhe | Present in tRNAPhe, often with more complex derivatives in thermophiles[4][5][6] | Stabilizes the anticodon loop, particularly for codons starting with A or U, ensuring accurate decoding at high temperatures. |
The Logic of tRNA Thermostabilization
The suite of tRNA modifications in thermophilic archaea works synergistically to counteract the denaturing effects of high temperatures. The underlying principle is to increase the rigidity and melting temperature (Tm) of the tRNA molecule. This is achieved through several mechanisms that can be visualized as a logical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Temperature on tRNA Modification in Archaea: Methanococcoides burtonii (Optimum Growth Temperature [Topt], 23°C) and Stetteria hydrogenophila (Topt, 95°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Archaeosine and Queuosine Pathways: Exploring the Potential for Functional Replacement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the archaeosine and queuosine (B110006) tRNA modification pathways, with a focus on experimental data from studies investigating the potential for functional replacement of their core enzymatic components. We delve into the distinct substrate specificities and tRNA recognition mechanisms of the key enzymes, tRNA-guanine transglycosylases (TGTs), and present data from mutagenesis and chimeric enzyme studies that illuminate the barriers to cross-domain functionality.
Introduction: Two Essential tRNA Modifications with a Common Ancestry
This compound (G+) and queuosine (Q) are structurally related, hypermodified 7-deazaguanosine (B17050) derivatives found in tRNA. Despite a shared biosynthetic origin for their precursor, 7-cyano-7-deazaguanine (preQ₀), their distribution, location in tRNA, and ultimate biological roles are distinct, reflecting a deep evolutionary divergence.
-
This compound (G+) : Exclusive to Archaea, G+ is typically found at position 15 in the D-loop of most tRNAs. Its primary role is to stabilize the tertiary structure of tRNA, a crucial adaptation for thermophilic archaea.[1]
-
Queuosine (Q) : Found in Bacteria and Eukarya, Q is located at the wobble position (34) of tRNAs for asparagine, aspartic acid, histidine, and tyrosine. This modification enhances translational accuracy and efficiency.[2]
The central question this guide addresses is the degree to which components of these pathways can be functionally interchanged. The key enzyme dictating this specificity is tRNA-guanine transglycosylase (TGT), which catalyzes the insertion of the precursor base into the tRNA.
Biosynthetic Pathways: A Tale of Divergence
The biosynthesis of both this compound and queuosine begins with the conversion of GTP to the common precursor preQ₀. From this point, the pathways diverge significantly.
This compound Biosynthesis in Archaea
The archaeal pathway involves the direct insertion of preQ₀ into tRNA at position 15 by archaeal TGT (ArcTGT). Subsequent enzymatic modifications convert the preQ₀-modified tRNA into the mature G+-containing tRNA. In many euryarchaea, this final step is catalyzed by this compound Synthase (ArcS).[3]
Queuosine Biosynthesis in Bacteria
In contrast, the bacterial pathway first modifies preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF. Bacterial TGT (bTGT) then specifically recognizes and inserts preQ₁ into the wobble position (34) of cognate tRNAs.[2][4] Further enzymatic steps are required to convert the preQ₁-modified tRNA to the final queuosine-modified tRNA.
Eukaryotes lack the de novo synthesis pathway for queuine (B138834) (the base of queuosine) and rely on a salvage pathway, acquiring it from their diet and gut microbiota. The eukaryotic TGT (eTGT) directly inserts queuine into the tRNA.[2]
Visualizing the Pathways
The following diagrams illustrate the distinct biosynthetic routes for this compound and queuosine.
References
- 1. tRNA-guanine transglycosylase from Escherichia coli: recognition of noncognate-cognate chimeric tRNA and discovery of a novel recognition site within the TpsiC arm of tRNA(Phe) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DIFFERENTIAL HETEROCYCLIC SUBSTRATE RECOGNITION BY, AND PTERIDINE INHIBITION OF E. coli AND HUMAN tRNA-GUANINE TRANSGLYCOSYLASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.bio-protocol.org [en.bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Archaeosine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Archaeosine, a modified nucleoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known properties of its core structure, 7-deazaguanine, and general best practices for handling synthetic and modified nucleosides. Strict adherence to these guidelines is essential to ensure personnel safety and prevent contamination.
Hazard Assessment
Assumed Hazards:
-
Acute Toxicity: Harmful if ingested or absorbed through the skin.
-
Irritation: Causes skin and serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against accidental exposure. The required level of PPE will depend on the scale of the handling procedure and the physical form of the substance (solid or solution).
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. | Prevents skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard, properly fitting lab coat. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety Goggles | ANSI/ISEA Z87.1 compliant. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved, especially when handling powders. | Minimizes inhalation risk of aerosolized particles. |
Operational Handling Protocol
A systematic workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and reagents in advance to minimize time spent handling the compound.
Handling Solid this compound
-
Don appropriate PPE as outlined in the table above.
-
Work within a fume hood or other ventilated enclosure.
-
Carefully weigh the required amount of solid this compound on a tared weigh boat. Avoid creating dust.
-
To dissolve , add the solvent to the vessel containing the solid this compound. Do not add the solid to the solvent, as this can increase the risk of aerosolization.
-
Cap the container securely before removing it from the fume hood.
Handling this compound Solutions
-
Don appropriate PPE .
-
Handle solutions within a fume hood , especially if they are concentrated or volatile solvents are used.
-
Use a calibrated pipette to transfer solutions. Avoid splashing.
-
Keep containers closed when not in use.
Experimental Workflow: Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures
| Exposure Type | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Have the person rinse their mouth with water and drink two glasses of water at most. Call a physician or Poison Control Center immediately. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and other disposable labware. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. If the waste is a mixture with other hazardous materials (e.g., organic solvents), it should be disposed of according to the guidelines for mixed hazardous waste. |
| Contaminated Sharps | Dispose of in a designated sharps container that is then placed in a hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Quantitative Data Summary
While extensive quantitative data for this compound is not available in public safety literature, the following information has been compiled from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₆O₅ | PubChem |
| Molecular Weight | 324.29 g/mol | PubChem |
| Melting Point | >230.0°C | Thermo Fisher Scientific |
Experimental Protocol Considerations
When designing experiments involving this compound, consider the following:
-
Stability: As a modified RNA oligonucleotide, this compound may be susceptible to degradation by RNases. It is crucial to use RNase-free water, buffers, and labware to maintain the integrity of the compound.
-
Storage: Store this compound as a dried-down pellet at or below -20°C. For long-term storage, -80°C is recommended. Resuspended oligonucleotides are typically stable for at least a year at these temperatures.[4] Avoid repeated freeze-thaw cycles by aliquoting the solution.[4]
-
Purification: If synthesizing or purifying this compound-containing oligonucleotides, be aware that the 2'-hydroxyl protecting groups can influence the stability and purification process.[5]
By adhering to these safety protocols and handling guidelines, researchers can minimize the risks associated with working with this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
